molecular formula C8H17Br B156332 2-Ethylhexyl bromide CAS No. 18908-66-2

2-Ethylhexyl bromide

Cat. No.: B156332
CAS No.: 18908-66-2
M. Wt: 193.12 g/mol
InChI Key: NZWIYPLSXWYKLH-UHFFFAOYSA-N
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Description

2-Ethylhexyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 193.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)heptane
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InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
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InChI Key

NZWIYPLSXWYKLH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17Br
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DSSTOX Substance ID

DTXSID80885074
Record name Heptane, 3-(bromomethyl)-
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Molecular Weight

193.12 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Ethylhexyl bromide
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CAS No.

18908-66-2
Record name 2-Ethylhexyl bromide
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Record name 3-(Bromomethyl)heptane
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Record name Heptane, 3-(bromomethyl)-
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Record name Heptane, 3-(bromomethyl)-
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Record name 3-(BROMOMETHYL)HEPTANE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Bromide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethylhexyl bromide. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and visual workflows to support laboratory applications.

Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical properties is provided in the tables below.

Table 1: General Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇Br[2][3][4]
Molecular Weight 193.12 g/mol [2][4][5]
Appearance Colorless to pale yellow liquid[1][6]
Odor Faint, characteristic odor[1][6]

Table 2: Quantitative Physical Properties of this compound

PropertyValueConditionsSource(s)
Density 1.086 g/mLat 25 °C[2][7]
1.0800 g/mL[3]
1.12 g/cm³[2]
Boiling Point 75-77 °Cat 16 mmHg[2][3][5][7]
190.8 °Cat 760 mmHg[8]
183-185 °C[6]
Melting Point -55 °C (estimate)[2][8]
Refractive Index n20/D 1.4538[2][7]
1.4530 to 1.4550[3]
Flash Point 157 °F (69.4 °C)[2][8]
69 °C[3]
Solubility Insoluble in water. Soluble in chloroform, ethyl acetate, and other organic solvents.[1][2][3][6]

Chemical Properties

This compound is a reactive compound primarily used as an intermediate in organic synthesis.[1][6] Its reactivity stems from the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.[9]

Stability and Reactivity:

  • Stability: Stable under normal conditions.[6][10] Some commercial preparations contain stabilizers like potassium carbonate.[7][11]

  • Reactivity: It participates in nucleophilic substitution and elimination reactions.[9] It can undergo hydrolysis in the presence of water or other nucleophiles.[6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[10]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen halides.[10]

Common Reactions:

  • Alkylation Agent: It is used to introduce the 2-ethylhexyl group into other molecules, a common strategy to enhance solubility in organic media.[9] This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and materials for electronics.

  • Grignard Reagent Formation: It can react with magnesium to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide, which is a versatile tool for forming carbon-carbon bonds.[9]

  • Synthesis of Other Compounds: It serves as a starting material for the production of various chemicals, including plasticizers, surfactants, and flame retardants.[6][9]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or silicone oil (for Thiele tube)

  • This compound sample

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Place a small amount (a few milliliters) of this compound into the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid covers the sample.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.

Materials:

  • Pycnometer

  • Analytical balance

  • Thermometer

  • This compound sample

  • Distilled water (for calibration)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and allow it to reach the same constant temperature as the water.

  • Dry the exterior and weigh the filled pycnometer. Record the mass (m₃).

  • The density of this compound can be calculated using the known density of water at that temperature.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of liquids.

Materials:

  • Abbe refractometer

  • Dropper or pipette

  • This compound sample

  • Solvent for cleaning (e.g., acetone or ethanol)

  • Lens paper

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Using a dropper, place a few drops of this compound onto the prism.

  • Close the prism and ensure the liquid spreads evenly.

  • Adjust the light source and mirror to illuminate the field of view.

  • Rotate the coarse adjustment knob until the light and dark fields are visible.

  • Turn the fine adjustment knob to bring the dividing line into sharp focus.

  • If a colored band is visible, adjust the dispersion correction to make the dividing line sharp and colorless.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.[12]

Visualizations

Synthesis of this compound

The following diagram illustrates a common laboratory-scale synthesis of this compound from 2-ethylhexanol using phosphorus tribromide.[8]

Synthesis_of_2_Ethylhexyl_Bromide cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2-Ethylhexanol 2-Ethylhexanol Reaction_Vessel Reaction Vessel (Controlled Temperature) 2-Ethylhexanol->Reaction_Vessel Phosphorus_tribromide Phosphorus Tribromide (PBr₃) Phosphorus_tribromide->Reaction_Vessel Workup Aqueous Workup (Washing & Neutralization) Reaction_Vessel->Workup Crude Product 2-Ethylhexyl_bromide This compound Workup->2-Ethylhexyl_bromide Purified Product Phosphorous_acid Phosphorous Acid (H₃PO₃) Workup->Phosphorous_acid Byproduct

Caption: Synthesis of this compound from 2-Ethylhexanol.

General Workflow for O-Alkylation using this compound

This diagram outlines a general experimental workflow for an O-alkylation reaction where this compound is used as the alkylating agent.

O_Alkylation_Workflow Start Start Reactant_Preparation Prepare Substrate (R-OH) and Base in Solvent Start->Reactant_Preparation Addition Add this compound Reactant_Preparation->Addition Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Addition->Reaction Workup Quench Reaction and Perform Aqueous Extraction Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for an O-alkylation reaction.

References

Synthesis of 2-Ethylhexyl Bromide from 2-Ethylhexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexyl bromide from 2-ethylhexanol, a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. The document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and comparative data.

Introduction

This compound (CAS No: 18908-66-2) is a branched-chain alkyl bromide valued for its role as a versatile intermediate in organic synthesis. Its molecular formula is C₈H₁₇Br, and it is a colorless to pale yellow liquid. The introduction of the 2-ethylhexyl group can enhance the solubility and stability of target molecules, a desirable trait in drug development and materials science. This guide focuses on the conversion of the readily available primary alcohol, 2-ethylhexanol, to this compound.

Synthetic Methodologies

The conversion of 2-ethylhexanol to this compound is primarily achieved through nucleophilic substitution reactions. The hydroxyl group of the alcohol is a poor leaving group and therefore requires activation. The most common methods employ phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄). Greener alternatives involving phase-transfer catalysis (PTC) are also emerging.

Synthesis using Phosphorus Tribromide (PBr₃)

The reaction of 2-ethylhexanol with phosphorus tribromide is a widely used and efficient method for producing this compound. This method is particularly advantageous as it proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with other methods.

Reaction Mechanism:

The reaction mechanism involves two main steps:

  • Activation of the Alcohol: The oxygen atom of the 2-ethylhexanol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group.

  • Nucleophilic Substitution: A bromide ion, displaced in the first step, then acts as a nucleophile and performs a backside attack on the carbon atom bonded to the oxygen. This Sₙ2 displacement results in the formation of this compound with an inversion of configuration (though 2-ethylhexanol is typically used as a racemic mixture) and phosphorous acid (H₃PO₃) as a byproduct.

SN2_Mechanism cluster_step1 Step 1: Activation of the Alcohol cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) 2-EH 2-Ethylhexanol PBr3 PBr₃ 2-EH->PBr3 Nucleophilic attack Intermediate Protonated Dibromophosphite Intermediate PBr3->Intermediate Br_ion Br⁻ Intermediate->Br_ion Release of Br_ion2 Br⁻ Intermediate2 Protonated Dibromophosphite Intermediate Br_ion2->Intermediate2 Backside attack Product This compound Intermediate2->Product H3PO3 H₃PO₃ Intermediate2->H3PO3 Formation of byproduct

Figure 1: Sₙ2 reaction mechanism for the synthesis of this compound using PBr₃.

Experimental Protocol:

The following is a detailed protocol for the large-scale synthesis of this compound using phosphorus tribromide, adapted from a patented procedure.

Materials:

  • 2-Ethylhexanol (Isooctanol): 500 kg (99.5% purity)

  • Phosphorus tribromide (PBr₃): 368 kg (98.0% purity)

  • Catalyst: 0.5 kg (The specific catalyst is not disclosed in the source but is likely a Lewis acid or a substance to facilitate the reaction)

  • Concentrated Sulfuric Acid (H₂SO₄): 10 kg (98.0% purity)

  • Water

Procedure:

  • Reaction Setup: Charge a bromination kettle with 500 kg of 2-ethylhexanol and 0.5 kg of catalyst.

  • Addition of PBr₃: Add 368 kg of phosphorus tribromide dropwise to the kettle over approximately 4 hours, maintaining the temperature between 20-30 °C.

  • Reaction Completion: After the addition is complete, slowly warm the mixture to 60-65 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by gas chromatography (GC) until the 2-ethylhexanol content is ≤ 0.5%.

  • Work-up and Washing:

    • Separate the lower layer of phosphorous acid.

    • Transfer the upper organic layer (crude this compound) to a washing kettle.

    • Wash the crude product with water until neutral.

    • Separate the lower layer of crude this compound and wash it by stirring briefly with 10 kg of concentrated sulfuric acid.

    • Separate the lower waste acid layer.

    • Wash the organic layer with water until neutral.

  • Isolation: The final product is 730 kg of this compound (98.5% content, 0.8% water), corresponding to a yield of 96.6%.

Data Summary:

ParameterValueReference
Starting Material2-Ethylhexanol
ReagentPhosphorus Tribromide
Reaction Temperature20-65 °C
Reaction Time~7-8 hours
Yield96.6%
Purity (crude)98.5%
Synthesis using Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid in situ, which then reacts with 2-ethylhexanol. It is a common and cost-effective method for preparing primary alkyl bromides.

Reaction Mechanism:

The reaction proceeds in two main stages:

  • Generation of HBr: Sodium bromide reacts with concentrated sulfuric acid to produce hydrogen bromide and sodium bisulfate.

  • Nucleophilic Substitution: The hydroxyl group of 2-ethylhexanol is protonated by the strong acid (H₂SO₄ or HBr), forming a good leaving group (water). The bromide ion then acts as a nucleophile and attacks the carbon atom, displacing water. For a primary alcohol like 2-ethylhexanol, this substitution likely proceeds via an Sₙ2 mechanism.

HBr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2EH 2-Ethylhexanol Mix Mixing and Heating 2EH->Mix NaBr Sodium Bromide NaBr->Mix H2SO4 Sulfuric Acid H2SO4->Mix Wash_H2O Wash with Water Mix->Wash_H2O Wash_H2SO4 Wash with conc. H₂SO₄ Wash_H2O->Wash_H2SO4 Wash_Na2CO3 Wash with Na₂CO₃ solution Wash_H2SO4->Wash_Na2CO3 Dry Dry with CaCl₂ Wash_Na2CO3->Dry Distill Distillation Dry->Distill Final Product Final Product Distill->Final Product This compound

Figure 2: General experimental workflow for the synthesis of alkyl bromides using the NaBr/H₂SO₄ method.

General Experimental Protocol:

While a specific, detailed protocol for 2-ethylhexanol was not found in the reviewed literature, a general procedure for primary alcohols is as follows:

  • A mixture of sodium bromide and 2-ethylhexanol is prepared.

  • Concentrated sulfuric acid is added cautiously while cooling and stirring.

  • The mixture is refluxed to drive the reaction to completion.

  • The crude this compound is then purified by washing with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), and a sodium carbonate solution (to neutralize any remaining acid), followed by drying and distillation.

Comparative Data:

ParameterPBr₃ MethodNaBr/H₂SO₄ Method
Yield High (e.g., 96.6%)Generally good for primary alcohols
Purity HighDependent on purification
Byproducts H₃PO₃NaHSO₄, H₂O, potential oxidation products
Safety PBr₃ is corrosive and reacts violently with water.H₂SO₄ is highly corrosive. HBr gas is toxic.
Cost PBr₃ can be more expensive.NaBr and H₂SO₄ are relatively inexpensive.
Synthesis using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a "green" alternative by facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the substrate). This can lead to milder reaction conditions, reduced use of organic solvents, and potentially higher yields and selectivity.

Principle:

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile (bromide ion from an aqueous solution of NaBr) into the organic phase containing the 2-ethylhexanol. The reaction then proceeds in the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaBr NaBr Br_aq Br⁻ NaBr->Br_aq Na_aq Na⁺ NaBr->Na_aq QBr_org Q⁺Br⁻ Br_aq->QBr_org Phase Transfer of Br⁻ by Q⁺ 2EH 2-Ethylhexanol Product This compound 2EH->Product Catalyst_cycle QBr_org->2EH Reaction Catalyst_cycle->Br_aq Catalyst Regeneration

Figure 3: Simplified representation of the phase-transfer catalysis cycle.

General Experimental Approach:

Purification of this compound

The primary method for purifying crude this compound is distillation, often under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. The boiling point of this compound is reported as 75-77 °C at 16 mmHg. Prior to distillation, a series of washing steps, as described in the experimental protocols, are crucial to remove acidic byproducts and unreacted starting materials.

Conclusion

The synthesis of this compound from 2-ethylhexanol is a well-established transformation in organic chemistry. The choice of method depends on factors such as scale, cost, and desired purity. The phosphorus tribromide method offers high yields and avoids carbocation rearrangements, making it a reliable choice. The sodium bromide/sulfuric acid method is a cost-effective alternative, though it may require more rigorous purification. Phase-transfer catalysis presents a promising green methodology that warrants further investigation for this specific synthesis to develop detailed and optimized protocols. This guide provides researchers and professionals with a solid foundation for understanding and implementing the synthesis of this important chemical intermediate.

2-Ethylhexyl bromide reactivity and reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-Ethylhexyl Bromide

Introduction

This compound (CAS No: 18908-66-2), also known as 1-bromo-2-ethylhexane, is a branched-chain alkyl halide. Its unique structure, featuring a primary bromide with significant steric hindrance, makes its reactivity a subject of interest for researchers and synthetic chemists. It is a versatile chemical intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, surfactants, plasticizers, and advanced materials for organic electronics.[1][2] This guide provides a detailed examination of the core reactivity principles, reaction mechanisms, and experimental considerations for this compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with low solubility in water but good solubility in common organic solvents.[1][2] Its key properties are summarized below.

PropertyValue
Chemical Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
Boiling Point 75-77 °C @ 16 mmHg
Density 1.086 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4538
Flash Point 69 °C (156.2 °F) - closed cup
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate, diethyl ether

Core Reactivity: The Interplay of Structure and Mechanism

The reactivity of this compound is fundamentally dictated by its structure: it is a primary (1°) alkyl halide. The bromine atom is attached to a carbon that is bonded to only one other carbon atom. Generally, primary alkyl halides are excellent candidates for the bimolecular nucleophilic substitution (Sₙ2) reaction.

However, the presence of an ethyl group at the adjacent carbon (the β-carbon) introduces significant steric hindrance . This bulkiness impedes the backside attack required for the Sₙ2 mechanism, slowing the reaction rate compared to unhindered primary halides like ethyl bromide or propyl bromide.[3][4] This steric factor is the central theme governing the compound's reactivity, creating a competition between substitution (Sₙ2) and elimination (E2) pathways, especially under basic conditions. Unimolecular (Sₙ1 and E1) pathways are highly disfavored due to the instability of the primary carbocation that would need to form.

logical_relationship sub This compound Structure (Primary, but Sterically Hindered) sn2 SN2 Pathway (Favored by 1° structure) sub->sn2 1° Halide sn1e1 SN1/E1 Pathways (Disfavored due to unstable 1° carbocation) sub->sn1e1 1° Halide steric Steric Hindrance (Slows SN2, Enables E2) sub->steric β-branching e2 E2 Pathway (Competes due to steric hindrance) steric->sn2 Hinders backside attack steric->e2 Makes proton abstraction competitive base Base Strength/Bulk (Strong, bulky base favors E2) base->sn2 Competes with base->e2 Promotes

Caption: Core factors influencing the reactivity of this compound.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry.[5][6] For this compound, this remains the principal substitution pathway.

Caption: The concerted Sₙ2 mechanism for this compound.
The Effect of Steric Hindrance on Sₙ2 Rate

Substrate (R-Br)R GroupRelative Rate of Sₙ2 Reaction
Methyl bromideCH₃-~100
Ethyl bromideCH₃CH₂-~1.3
n-Propyl bromideCH₃CH₂CH₂-~0.8
Neopentyl bromide(CH₃)₃CCH₂-~0.00001
This compound CH₃(CH₂)₃CH(C₂H₅)CH₂-Very Slow (Estimated)

Relative rates are approximate and shown for comparison to illustrate the steric effect.

The structure of this compound, with branching at the β-carbon, places it in a category of sterically hindered primary halides, similar to neopentyl bromide, and it is therefore expected to react very slowly via the Sₙ2 mechanism compared to simpler primary halides.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction used to prepare ethers from an alkoxide and an alkyl halide.[9][10][11] To synthesize an ether like 2-ethylhexyloxybenzene, this compound is reacted with sodium phenoxide.

Objective: To synthesize 2-ethylhexyloxybenzene.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • This compound

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Sₙ2 Reaction: Add this compound (1.05 eq) to the freshly prepared sodium phenoxide solution via syringe.

  • Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to overnight due to the low reactivity of the substrate.

  • Workup and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ether.

Williamson_Workflow A 1. Dissolve Phenol in Anhydrous THF (0 °C, N₂ atmosphere) B 2. Add NaH Portion-wise (Forms Sodium Phenoxide + H₂ gas) A->B C 3. Add this compound B->C D 4. Reflux Reaction Mixture (Monitor by TLC) C->D E 5. Quench with aq. NH₄Cl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for the Williamson ether synthesis.

Elimination (E2) Reactions

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (β) to the leaving group, simultaneously forming a double bond and ejecting the leaving group.[12][13][14]

Caption: The concerted E2 mechanism.

For primary alkyl halides, E2 is typically a minor pathway compared to Sₙ2. However, the use of a strong, sterically hindered base dramatically shifts the balance in favor of elimination.[15][16] A bulky base, such as potassium tert-butoxide (t-BuOK), finds it difficult to access the sterically shielded electrophilic carbon for an Sₙ2 attack but can more easily abstract a less hindered proton on the β-carbon, forcing the E2 pathway.[15][17]

Experimental Protocol: E2 Elimination with a Bulky Base

Objective: To synthesize 2-ethyl-1-hexene via E2 elimination of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol or THF

  • Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq).

  • Add anhydrous tert-butanol to dissolve the base, creating a 1.0 M solution.

  • Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the mixture to a gentle reflux (approx. 83 °C for tert-butanol) for 2-4 hours. Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with pentane (a low-boiling alkane) three times.

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution to remove any remaining base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by simple distillation due to the volatility of the alkene product.

  • The resulting liquid can be further purified by fractional distillation if necessary.

Formation of Organometallic Reagents: Grignard Reaction

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide.[18] This reagent is a potent nucleophile and strong base, widely used for forming new carbon-carbon bonds.[19][20]

Experimental Protocol: Synthesis of (2-Ethylhexyl)magnesium Bromide

Objective: To prepare a standardized solution of (2-ethylhexyl)magnesium bromide in THF.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or THF

  • This compound

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a single crystal of iodine. Add a small portion of the total anhydrous ether.

  • Prepare a solution of this compound (1.0 eq) in anhydrous ether in the dropping funnel.

  • Add a small amount (approx. 10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cool the gray, cloudy solution to room temperature. The Grignard reagent is now ready for use or can be standardized by titration and stored under an inert atmosphere.

Grignard_Workflow A 1. Add Mg Turnings & Iodine Crystal to Flame-Dried Flask (N₂) B 2. Add Small Portion of This compound Solution to Initiate A->B C 3. Add Remaining Bromide Solution Dropwise to Maintain Reflux B->C D 4. Reflux for 30-60 min Post-Addition C->D E 5. Cool to Room Temperature D->E F 6. Grignard Reagent is Ready for Use or Standardization E->F

Caption: Workflow for the preparation of (2-ethylhexyl)magnesium bromide.

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reaction of 2-ethylhexanol with phosphorus tribromide (PBr₃).[21][22]

Experimental Protocol: Bromination of 2-Ethylhexanol

Objective: To synthesize this compound from 2-ethylhexanol.

Materials:

  • 2-Ethylhexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2-ethylhexanol (3.0 eq) and cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (1.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature between 20-30 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Then, slowly warm the mixture to 60-65 °C and hold for 3-4 hours.

  • Workup: Cool the reaction mixture and very slowly pour it over crushed ice in a beaker. Caution: This is a highly exothermic quench.

  • Transfer the mixture to a separatory funnel. The this compound will form the lower, denser layer.

  • Separate the layers. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Dry the crude bromide over anhydrous CaCl₂ or MgSO₄.

  • Filter to remove the drying agent and purify the liquid by vacuum distillation to obtain pure this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Hazard ClassPrecautionary Statement
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation. Wear eye/face protection.
Respiratory Tract May cause respiratory irritation. Avoid breathing vapors/mist. Use in a well-ventilated area.
Handling Handle in accordance with good industrial hygiene and safety practices.
Storage Store in a cool, well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

The reactivity of this compound is a clear illustration of how steric factors can influence reaction pathways. Although it is a primary alkyl halide, its β-branched structure significantly hinders the Sₙ2 reaction, making it much less reactive than unhindered analogues. This steric impediment simultaneously opens the door for the E2 elimination pathway to become competitive, particularly with the use of strong, bulky bases. Furthermore, its ability to readily form a Grignard reagent underscores its utility as a versatile building block in organic synthesis for constructing more complex molecules. A thorough understanding of these competing mechanisms is essential for researchers and chemists to effectively control reaction outcomes and leverage this compound in synthetic applications.

References

IUPAC name and synonyms for 2-Ethylhexyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylhexyl bromide

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of chemical compounds is critical for unambiguous identification in research and development. The compound commonly known as this compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3-(bromomethyl)heptane .[1][2] This name is derived by identifying the longest carbon chain, which is heptane, and noting the bromomethyl substituent at the third carbon position.

In addition to its formal IUPAC name, this compound is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial for researchers to identify the compound across different databases and supplier catalogs.

Common Synonyms:

  • 1-Bromo-2-ethylhexane[1][3][4]

  • 2-Ethyl-1-bromohexane[3]

  • 2-Ethyl-1-hexyl bromide[1][4][5]

  • Isooctyl bromide[3][6]

  • 3-(Bromomethyl)heptane[1][4][5]

  • Heptane, 3-(bromomethyl)-[1][3]

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is fundamental for its application in experimental settings. The following tables summarize the key physicochemical and safety data for this compound.

Table 1: Chemical Identifiers and Molecular Properties
Identifier/PropertyValueSource(s)
CAS Number 18908-66-2[2][3][5]
Molecular Formula C₈H₁₇Br[1][2][3]
Molecular Weight 193.12 g/mol [1][5]
IUPAC Name 3-(bromomethyl)heptane[1][2]
SMILES CCCCC(CC)CBr[1][2]
InChI Key NZWIYPLSXWYKLH-UHFFFAOYSA-N[3]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[3][6][7]
Boiling Point 183-185 °C (at atmospheric pressure)[7]
75-77 °C (at 16 mmHg)[5][6]
Density 1.086 g/mL (at 25 °C)[6]
1.120 g/cm³ (at 20 °C)[5][7]
Refractive Index (n20/D) 1.4538[6]
Melting Point -55 °C (estimate)[6]
Solubility Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate.[3][6][7]
Table 3: Safety and Handling Information
PropertyValueSource(s)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Flash Point 69 °C / 156.2 °F (closed cup)[6]
Storage Temperature 2-8°C[8]
Personal Protective Equipment Eyeshields, gloves, N95-type dust mask

Synthesis of this compound

This compound is typically synthesized from its corresponding alcohol, 2-ethylhexanol. The most common laboratory and industrial methods involve nucleophilic substitution where the hydroxyl group is replaced by a bromine atom. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are frequently employed.[9]

G A 2-Ethylhexanol (Starting Material) C Reaction Vessel A->C B Brominating Agent (e.g., PBr₃, HBr) B->C D Reaction (Nucleophilic Substitution) C->D Controlled Temperature E Crude Product Mixture (this compound + Byproducts) D->E F Washing & Neutralization E->F G Drying F->G H Distillation / Purification G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Ethylhexanol using Phosphorus Tribromide

This protocol is adapted from a described large-scale synthesis method.[10]

Materials:

  • 2-Ethylhexanol (500 kg, 99.5% purity)

  • Phosphorus tribromide (PBr₃) (368 kg, 98.0% purity)

  • Catalyst (0.5 kg, specific catalyst not detailed in source)

  • Concentrated Sulfuric Acid (H₂SO₄) (10 kg, 98.0% purity)

  • Water

  • Suitable reaction vessel (bromination kettle) and washing kettle

Procedure:

  • Charging the Reactor: Charge the bromination kettle with 500 kg of 2-ethylhexanol and 0.5 kg of catalyst.

  • Addition of PBr₃: Begin dropwise addition of 368 kg of phosphorus tribromide to the reaction mixture. Maintain the temperature between 20-30 °C during the addition, which should take approximately 4 hours.

  • Reaction Incubation: After the addition is complete, slowly heat the mixture to 60-65 °C and maintain this temperature for 3-4 hours to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) analysis. The reaction is considered complete when the 2-ethylhexanol content is ≤ 0.5%.

  • Separation of Byproduct: Cool the reactor and separate the lower layer, which consists of phosphorous acid (H₃PO₃), a byproduct of the reaction.

  • Washing: Transfer the upper organic layer (crude this compound) to a washing kettle. Wash the crude product with water until it is neutral.

  • Acid Wash: Separate the washed organic layer and add 10 kg of concentrated sulfuric acid. Stir for a short period, then separate and discard the lower waste acid layer.

  • Final Wash: Wash the organic layer again with water until neutral.

  • Yield: The described process yields approximately 730 kg of this compound (98.5% content), corresponding to a yield of 96.6%.[10] Further purification can be achieved by vacuum distillation.[5]

Applications in Research and Drug Development

This compound is a versatile alkylating agent used to introduce the 2-ethylhexyl group into various molecules.[6][9] This branched, eight-carbon moiety is highly effective at increasing the solubility of molecules in organic solvents and polymer matrices, a crucial property for many applications.[9][11]

G A This compound B Pharmaceuticals & Agrochemicals A->B C Materials Science (Organic Electronics) A->C D Industrial Chemicals A->D B1 API Intermediates B->B1 B2 Herbicides/Insecticides B->B2 C1 OLEDs & OPV Materials C->C1 C2 Soluble Conjugated Polymers C->C2 D1 Plasticizers D->D1 D2 Surfactants & Flame Retardants D->D2

Caption: Key application areas for this compound.

Key Roles:

  • Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[7][9] The 2-ethylhexyl group can be used to tune the lipophilicity of a drug candidate, potentially improving its bioavailability.[6] It is used in the production of drugs such as antihistamines and anticancer agents, as well as herbicides and insecticides.[7]

  • Materials for Organic Electronics: The compound is widely used to synthesize molecules for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[6][9] The attachment of 2-ethylhexyl side chains to conjugated polymer backbones prevents aggregation and enhances solubility, which is critical for forming the high-quality thin films required for these devices.[8][9]

  • Industrial Chemicals: this compound is a precursor in the synthesis of plasticizers, surfactants, and flame retardants.[7][9]

  • Grignard Reagents: It can be used to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide, which is a powerful tool for creating carbon-carbon bonds in the synthesis of more complex molecules.[9]

Experimental Protocol: Synthesis of 2-(2-Ethylhexyl)thiophene

This protocol details the use of this compound to alkylate a thiophene ring, a common step in the synthesis of monomers for conductive polymers.[11]

Materials:

  • Thiophene (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 equivalents)

  • This compound (1.2 equivalents)

  • Water, Diethyl ether, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a round-bottom flask with a dropping funnel and magnetic stirrer under an inert atmosphere of argon or nitrogen.

  • Lithiation of Thiophene: Add thiophene (1 eq.) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq.) dropwise to the cooled solution while stirring. Maintain the temperature at -78 °C and continue stirring for 1-2 hours.

  • Alkylation: Add this compound (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-(2-ethylhexyl)thiophene as a colorless oil.[11] This product can then be used in subsequent reactions, such as bromination, to create monomers for polymerization.[11]

References

An In-depth Technical Guide to 2-Ethylhexyl Bromide (CAS Number 18908-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide, identified by the CAS number 18908-66-2, is a branched alkyl halide that serves as a versatile intermediate in organic synthesis. Its unique structural features, particularly the 2-ethylhexyl group, impart desirable properties such as increased solubility and lipophilicity to the molecules into which it is incorporated. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its primary identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification
IdentifierValue
CAS Number 18908-66-2[1]
IUPAC Name 3-(Bromomethyl)heptane[2]
Synonyms 1-Bromo-2-ethylhexane, 2-Ethyl-1-hexyl bromide[1]
Molecular Formula C₈H₁₇Br[1]
Molecular Weight 193.12 g/mol [1]
InChI Key NZWIYPLSXWYKLH-UHFFFAOYSA-N
SMILES CCCCC(CC)CBr
Table 2: Physical and Chemical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid
Boiling Point 75-77 °C at 16 mmHg
Density 1.086 g/mL at 25 °C
Refractive Index (n20/D) 1.4538
Water Solubility Insoluble[3]
LogP (Octanol/Water Partition Coefficient) 4.5 (estimated)[2]
Flash Point 69 °C (156.2 °F) - closed cup
Storage Temperature 2-8°C

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the bromination of 2-ethylhexanol.[4] This transformation can be achieved using various brominating agents.

Synthesis from 2-Ethylhexanol using Phosphorus Tribromide

A widely used method employs phosphorus tribromide (PBr₃) as the brominating agent.[4] This reaction is typically performed under controlled temperature conditions.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, dropping funnel, and condenser, add 500 kg of 2-ethylhexanol (99.5% purity) and 0.5 kg of a suitable catalyst.[5]

  • Slowly add 368 kg of phosphorus tribromide (98.0% purity) dropwise to the stirred alcohol at a temperature of 20-30 °C over approximately 4 hours.[5]

  • After the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain this temperature for 3-4 hours.[5]

  • Monitor the reaction progress by gas chromatography (GC) until the 2-ethylhexanol content is ≤ 0.5%.[5]

  • Upon completion, allow the mixture to settle and separate the lower layer of phosphorous acid.[5]

  • The upper organic layer, which is the crude this compound, is then washed to neutrality.[5]

  • For further purification, the crude product can be stirred with a small amount of concentrated sulfuric acid, followed by separation of the acid layer and washing with water until neutral.[5] This process typically yields this compound with a purity of around 98.5% and a yield of approximately 96.6%.[5]

Synthesis_PBr3 2-Ethylhexanol 2-Ethylhexanol Reaction Bromination (20-65 °C) 2-Ethylhexanol->Reaction PBr3 PBr₃ PBr3->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Synthesis of this compound using PBr₃.
Alternative "Green" Synthetic Approaches

Concerns over the handling and waste disposal associated with phosphorus tribromide have led to the exploration of more environmentally benign synthetic methods.[4] Phase-transfer catalysis (PTC) represents a promising alternative, facilitating the reaction between 2-ethylhexanol and a bromide source (e.g., hydrobromic acid) in a biphasic system.[4] Enzymatic or bio-catalyzed reactions are also being investigated as they offer high selectivity under mild conditions.[4]

Reactivity and Applications in Organic Synthesis

The presence of a reactive carbon-bromine bond makes this compound a valuable alkylating agent for introducing the 2-ethylhexyl moiety into a wide range of organic molecules. This group is often incorporated to enhance solubility in organic solvents and to influence the solid-state packing of materials.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the bromide ion acts as a good leaving group.

4.1.1. N-Alkylation of Heterocycles

A significant application of this compound is the N-alkylation of nitrogen-containing heterocycles, such as carbazoles and pyrroles. This is a crucial step in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and other organic electronics.[4]

Experimental Protocol for N-Alkylation of Carbazole:

  • In a reaction flask, dissolve carbazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).[6]

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.[6]

  • Add this compound (1.1-1.2 equivalents) to the reaction mixture.[7]

  • Heat the mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 9-(2-ethylhexyl)carbazole.

N_Alkylation Carbazole Carbazole Reaction N-Alkylation Carbazole->Reaction 2-Ethylhexyl_Bromide 2-Ethylhexyl Bromide 2-Ethylhexyl_Bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 9-(2-ethylhexyl)carbazole Reaction->Product

N-Alkylation of Carbazole.
Cross-Coupling Reactions

This compound can be converted into its Grignard reagent, 2-ethylhexylmagnesium bromide, which is a versatile nucleophile in various cross-coupling reactions. Alternatively, other derivatives are used in common cross-coupling reactions.

4.2.1. Suzuki Coupling

While this compound itself is not directly used in Suzuki couplings, its derivatives, such as 2-bromo-5-(2-ethylhexyl)thiophene, are important substrates. The Suzuki reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7]

Representative Experimental Protocol for Suzuki Coupling:

  • In a reaction vessel, combine the 2-ethylhexyl-substituted aryl bromide (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 equivalents).[7]

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.[7]

  • Heat the reaction mixture under an inert atmosphere for several hours until the starting material is consumed, as monitored by TLC or GC-MS.[7]

  • After cooling, add water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purify the crude product by column chromatography.

Suzuki_Coupling ArylBromide 2-Ethylhexyl-Aryl-Br Reaction Suzuki Coupling ArylBromide->Reaction BoronicAcid Ar'-B(OH)₂ BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Product 2-Ethylhexyl-Aryl-Ar' Reaction->Product

General Suzuki-Miyaura Cross-Coupling Reaction.

4.2.2. Sonogashira Coupling

Similar to the Suzuki coupling, derivatives of this compound are used in Sonogashira couplings to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[8]

4.2.3. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[9] For instance, 2-ethylhexyl-4-methoxy cinnamate, a UV-B sunscreen agent, can be synthesized via a Heck reaction between 4-bromoanisole and 2-ethylhexyl acrylate.[10][11]

Safety and Toxicology

The available safety data for this compound indicates that it requires careful handling.

Table 3: Hazard Identification
Hazard StatementDescriptionGHS Classification
H227Combustible liquidFlammable liquids, Category 4
H315Causes skin irritationSkin corrosion/irritation, Category 2
H319Causes serious eye irritationSerious eye damage/eye irritation, Category 2
H335May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

Handling and Storage:

  • Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[12]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[12]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, get medical advice.[12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Toxicological Data:

Environmental Fate

The environmental fate of this compound is not well-documented. However, as an alkyl halide, it is expected to be susceptible to hydrolysis, although the rate may be slow. Biodegradation is a potential degradation pathway in the environment. Studies on the biodegradation of di(2-ethylhexyl) phthalate (DEHP) have shown that the 2-ethylhexyl moiety can be metabolized by microorganisms.[14] The degradation of DEHP often proceeds through hydrolysis to mono(2-ethylhexyl) phthalate and 2-ethylhexanol, which can be further degraded.[15][16] It is plausible that this compound could undergo similar initial biotic or abiotic degradation steps.

Conclusion

This compound (CAS 18908-66-2) is a key chemical intermediate with significant applications in the synthesis of materials for organic electronics and other specialty chemicals. Its synthesis from 2-ethylhexanol is well-established, and its reactivity as an alkylating agent is central to its utility. While it presents moderate hazards requiring careful handling, its versatility in organic synthesis makes it a valuable tool for researchers and chemists. Further research into its detailed toxicological profile and environmental fate would provide a more complete understanding of this compound.

References

2-Ethylhexyl Bromide: A Comprehensive Technical Guide to Safety, Hazards, and GHS Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide (CAS No. 18908-66-2), also known as 1-bromo-2-ethylhexane, is a branched alkyl halide utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals, surfactants, and plasticizers.[1][2] This technical guide provides an in-depth overview of the safety, hazards, and GHS classification of this compound to ensure its safe handling and use in research and development settings.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][3] It is characterized by low solubility in water but is soluble in many organic solvents.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18908-66-2[5]
Molecular Formula C8H17Br[6]
Molecular Weight 193.12 g/mol [6][7]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 75 - 77 °C @ 16 mmHg[5]
Flash Point 69 °C / 156.2 °F (closed cup)[5]
Density 1.086 g/mL at 25 °C[8]
Solubility Insoluble in water; soluble in organic solvents.[1][4]
Synonyms 1-Bromo-2-ethylhexane, 3-(Bromomethyl)heptane[5][6]

GHS Classification and Hazards

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5] The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable LiquidsCategory 4H227: Combustible liquid[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][7]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[7]

The corresponding GHS pictograms are:

alt text

Signal Word: Warning [5]

The hazards associated with this compound necessitate careful handling and the use of appropriate personal protective equipment to prevent adverse health effects.

GHS_Classification cluster_hazards GHS Hazard Classifications This compound This compound Flammable Liquid (Cat. 4) Flammable Liquid (Cat. 4) This compound->Flammable Liquid (Cat. 4) Skin Irritation (Cat. 2) Skin Irritation (Cat. 2) This compound->Skin Irritation (Cat. 2) Eye Irritation (Cat. 2) Eye Irritation (Cat. 2) This compound->Eye Irritation (Cat. 2) STOT SE (Cat. 3) STOT SE (Cat. 3) This compound->STOT SE (Cat. 3) Acute Oral Toxicity (Cat. 4) Acute Oral Toxicity (Cat. 4) This compound->Acute Oral Toxicity (Cat. 4)

GHS Hazard Classification of this compound

Toxicological Information

For comparison, the related compound 1-bromohexane has a reported oral LD50 in rats of > 2000 mg/kg and an inhalation LC50 in rats of 550 g/m³ over 30 minutes.[9][10] Alkyl halides as a class are known to have toxic effects, primarily affecting points of contact such as the skin and respiratory tract, as well as potentially the central nervous system and liver.[11]

Experimental Protocols for Hazard Determination

The classification of this compound for skin and eye irritation is based on experimental data derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 404 & 439)

The determination of skin irritation potential involves a tiered testing strategy that prioritizes in vitro methods to reduce animal testing.[1][12]

  • Initial Assessment: A weight-of-evidence analysis of existing data on this compound and structurally related compounds is performed.[1]

  • In Vitro Testing (OECD TG 439): This is the preferred method and utilizes a reconstructed human epidermis (RhE) model.[12][13]

    • The test substance is applied topically to the RhE tissue.

    • After a specified exposure and post-incubation period, cell viability is measured, typically using the MTT assay.

    • A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[6]

  • In Vivo Testing (OECD TG 404): If in vitro results are not sufficient for classification, an in vivo test using albino rabbits may be conducted.[1]

    • A small amount of the substance is applied to a shaved patch of skin.

    • The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

    • The severity of the reactions is scored to determine the irritation potential.

Skin_Irritation_Workflow cluster_workflow Skin Irritation Testing Workflow (OECD Guidelines) A Weight-of-Evidence Analysis (Existing Data) B In Vitro RhE Test (TG 439) A->B C Cell Viability ≤ 50%? B->C F In Vivo Test (TG 404) (If Necessary) B->F Equivocal Results D Classify as Skin Irritant (Cat. 2) C->D Yes E Classify as Non-Irritant C->E No

Workflow for Skin Irritation Assessment

Eye Irritation Testing (OECD Test Guideline 405)

Similar to skin irritation testing, a sequential approach is recommended to minimize animal use.[5]

  • Weight-of-Evidence Analysis: Existing data on the substance and its analogues are reviewed. Substances known to be corrosive or severely irritating to the skin are generally considered to be corrosive or irritating to the eyes without further testing.[5]

  • In Vitro/Ex Vivo Testing: A variety of validated in vitro and ex vivo tests are available, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or tests using reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492). These tests assess endpoints like corneal opacity and cell viability.

  • In Vivo Testing (OECD TG 405): If necessary, an in vivo test is performed on albino rabbits.[5]

    • A single dose of the substance is applied to one eye of the animal.

    • The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.

    • The severity and reversibility of the effects are scored to classify the substance.

Safe Handling, Storage, and First Aid

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep refrigerated for long-term storage.[5]

  • Incompatible with strong oxidizing agents and strong bases.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[5]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist can be used to cool closed containers.[5]

  • Specific Hazards: Combustible liquid.[5] Containers may explode when heated.[5] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Ensure adequate ventilation and remove all sources of ignition.[5]

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[5]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Prevent the chemical from entering drains or waterways.

PPE_Logic cluster_ppe Personal Protective Equipment (PPE) Logic This compound Hazards This compound Hazards Skin Irritant Skin Irritant This compound Hazards->Skin Irritant Eye Irritant Eye Irritant This compound Hazards->Eye Irritant Respiratory Irritant Respiratory Irritant This compound Hazards->Respiratory Irritant Combustible Liquid Combustible Liquid This compound Hazards->Combustible Liquid Chemical Resistant Gloves Chemical Resistant Gloves Skin Irritant->Chemical Resistant Gloves Lab Coat/Protective Clothing Lab Coat/Protective Clothing Skin Irritant->Lab Coat/Protective Clothing Safety Goggles/Face Shield Safety Goggles/Face Shield Eye Irritant->Safety Goggles/Face Shield Use in Fume Hood Use in Fume Hood Respiratory Irritant->Use in Fume Hood Combustible Liquid->Use in Fume Hood Required PPE Required PPE Chemical Resistant Gloves->Required PPE Safety Goggles/Face Shield->Required PPE Lab Coat/Protective Clothing->Required PPE Use in Fume Hood->Required PPE

Logical Relationship between Hazards and PPE

Ecological Information

There is limited specific data on the ecotoxicity of this compound. However, it is expected to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] Due to its low water solubility, it is not likely to be mobile in the environment.[10] It should not be released into the environment, and spills should be contained to prevent contamination of soil and water.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[5] Do not empty into drains.[5]

Conclusion

This compound is a valuable chemical intermediate that presents moderate hazards, including combustibility, skin and eye irritation, respiratory tract irritation, and potential harm if swallowed. A thorough understanding and implementation of the safety precautions outlined in this guide are essential for its safe use in a laboratory or manufacturing setting. Adherence to GHS guidelines for handling, storage, and disposal, along with the use of appropriate personal protective equipment, will minimize the risk of exposure and ensure a safe working environment for all personnel. Further toxicological studies would be beneficial to provide more comprehensive quantitative data on the acute and chronic health effects of this compound.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhexyl bromide (CAS No. 18908-66-2), also known as 1-bromo-2-ethylhexane, is a branched alkyl halide utilized as a key intermediate in a variety of chemical syntheses. Its branched structure imparts specific physical and chemical properties that influence its solubility and reactivity. This guide provides a comprehensive overview of the solubility and solvent compatibility of this compound, presenting quantitative physical data, detailed experimental protocols for solubility determination, and a visualization of its application in organic synthesis. This document is intended to serve as a practical resource for laboratory and development settings.

Physicochemical Properties

The solubility and solvent compatibility of this compound are directly related to its molecular structure and physical properties. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₇Br[1][2]
Molecular Weight 193.12 g/mol
Appearance Colorless to pale yellow liquid[1][2]
Density 1.086 g/mL at 25 °C[3]
Boiling Point 190.8 °C at 760 mmHg
75-77 °C at 16 mmHg[3]
Melting Point -55 °C (estimate)[3]
Refractive Index (n20/D) 1.4538[3]
Flash Point 69 °C (closed cup)
Water Solubility Insoluble[3][4]

Solubility and Solvent Compatibility

This compound's branched alkyl chain renders it a nonpolar compound. Consequently, it exhibits good solubility in a range of organic solvents while being immiscible with water.[1][2]

Qualitative Solubility

Based on available data, this compound is qualitatively described as being soluble in or miscible with the following organic solvents:

  • Halogenated Solvents: Chloroform[3][4]

  • Ethers: Diethyl ether[5]

  • Esters: Ethyl acetate[3][4]

It is characterized as having low solubility or being insoluble in polar protic solvents, most notably water.[1][3][4]

Quantitative Solubility Data

Publicly available, precise quantitative solubility data (e.g., in g/100 mL) for this compound across a wide spectrum of solvents is limited. For research and development purposes, experimental determination of solubility in specific solvent systems is recommended.

Experimental Protocol: Determination of Miscibility and Solubility

The following protocols provide a general framework for determining the miscibility and qualitative solubility of this compound in various laboratory solvents.

Objective

To determine the miscibility and qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

Materials and Equipment
  • This compound

  • Test solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane, dimethylformamide, dimethyl sulfoxide)

  • Glass test tubes or vials with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Safety glasses, gloves, and lab coat

Experimental Workflow: Miscibility Determination

A visual representation of the experimental workflow for determining miscibility is provided below.

G Workflow for Miscibility Determination A Add 1 mL of solvent to a clean, dry test tube. B Add 1 mL of this compound to the same test tube. A->B C Cap the test tube and vortex for 30 seconds. B->C D Allow the mixture to stand for 2 minutes. C->D E Observe the mixture for the presence of a single phase or two distinct layers. D->E F Single Phase? E->F G Record as 'Miscible'. F->G Yes H Record as 'Immiscible'. F->H No

Caption: Workflow for determining the miscibility of this compound.

Procedure for Miscibility Determination
  • To a clean, dry test tube, add 1 mL of the selected solvent.

  • Add 1 mL of this compound to the same test tube.

  • Securely cap the test tube and agitate vigorously using a vortex mixer for approximately 30 seconds.

  • Allow the test tube to stand undisturbed for at least 2 minutes.

  • Visually inspect the mixture. The presence of a single, clear liquid phase indicates miscibility. The formation of two distinct layers indicates immiscibility.

  • Record the observation.

Procedure for Qualitative Solubility Determination (for solids or immiscible liquids)
  • Place approximately 0.1 g of a solid solute or 0.2 mL of a liquid solute into a small test tube.

  • Add the solvent in portions (e.g., 0.5 mL at a time), with shaking, up to a total of 3 mL.

  • Observe for dissolution after each addition.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used to introduce the 2-ethylhexyl group into molecules.[3] This branched, lipophilic moiety can enhance the solubility of the resulting compounds in organic media and influence their physical properties.[2] Common applications include the synthesis of surfactants, plasticizers, and pharmaceutical intermediates.[1][2]

Logical Relationship in Synthesis

The following diagram illustrates the logical relationship of this compound as a reactant in a general synthetic transformation.

G General Synthetic Application of this compound cluster_reactants Reactants cluster_products Products A Nucleophile (e.g., R-O⁻, R-NH₂, etc.) C Reaction Conditions (Solvent, Temperature, Catalyst) A->C B This compound B->C D 2-Ethylhexyl Substituted Product C->D E Byproduct (e.g., NaBr) C->E

Caption: Role of this compound in a nucleophilic substitution reaction.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[6] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry place away from heat and oxidizing agents.[6]

Conclusion

This compound is a nonpolar organic compound with good solubility in a range of organic solvents and poor solubility in water. Its primary utility lies in its role as a synthetic intermediate for introducing the 2-ethylhexyl group, thereby modifying the solubility and physical properties of the target molecules. The experimental protocols and diagrams provided in this guide offer a foundational understanding for its effective use in research and development.

References

Environmental Persistence and Biodegradation of 2-Ethylhexyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental persistence and biodegradation of 2-Ethylhexyl bromide (CAS No. 18908-66-2). Due to its application in chemical synthesis, including in the pharmaceutical and agrochemical industries, understanding its environmental fate is crucial for a complete lifecycle assessment.[1] This document summarizes the available physicochemical properties, evaluates its potential for abiotic and biotic degradation, and outlines standard experimental protocols for its environmental assessment. A significant lack of empirical data for this compound necessitates a qualitative assessment for some parameters, based on its chemical structure and analogy to similar bromoalkanes. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the environmental profile of this compound and to guide future research to fill existing data gaps.

Physicochemical Properties

The environmental distribution and persistence of a chemical are largely governed by its physicochemical properties. The available data for this compound are summarized in Table 1. A notable data gap exists for the octanol-water partition coefficient (Kow), a critical parameter for assessing bioaccumulation potential.

PropertyValueReference
Molecular Formula C8H17Br[2][3][4][5]
Molecular Weight 193.12 g/mol [2][3][4][5]
Appearance Clear colorless to yellow liquid[2][6]
Boiling Point 75-77 °C @ 16 mmHg[2][3]
Melting Point -55 °C (estimate)[6]
Density 1.086 g/mL at 25 °C[2]
Vapor Pressure 0.739 mmHg at 25 °C[6]
Water Solubility Insoluble[5][6]
Octanol-Water Partition Coefficient (Log Kow) No data available[7]
Flash Point 69 °C (157 °F)[6]

Environmental Persistence and Abiotic Degradation

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For this compound, both hydrolysis and photolysis are potential abiotic degradation pathways.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes like this compound, hydrolysis results in the substitution of the bromine atom with a hydroxyl group, forming the corresponding alcohol (2-ethylhexanol) and hydrobromic acid.

The rate of hydrolysis is dependent on the structure of the haloalkane. This compound is a primary haloalkane.[8] Generally, the rate of hydrolysis for haloalkanes follows the trend: tertiary > secondary > primary.[8][9] The rate is also influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster hydrolysis.

While specific experimental data on the hydrolysis rate of this compound are not available, it is expected to undergo slow hydrolysis under typical environmental pH conditions (pH 4-9).

Photolysis

Photolysis is the decomposition of a chemical compound by light. While halide ions themselves are generally inert to solar wavelengths, they can be transformed into reactive halogen species through sensitized photolysis in the presence of other photoreactive constituents in natural waters.[10] These reactive species can then participate in the degradation of organic compounds. The extent to which direct or indirect photolysis contributes to the degradation of this compound in the environment has not been experimentally determined. Its low water solubility and moderate vapor pressure suggest that it will predominantly partition to soil and sediment, reducing its exposure to direct photolysis in the water column.

Biodegradation

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment.

Plausible Biodegradation Pathway

While no studies have specifically detailed the biodegradation pathway of this compound, research on similar bromoalkanes, such as 1-bromooctane, provides a strong basis for a plausible pathway.[11][12] The degradation is likely initiated by a hydrolytic dehalogenase, an enzyme that cleaves the carbon-bromine bond to produce 2-ethylhexanol.[11][12] This initial step is crucial as it removes the halogen, often reducing the compound's toxicity and increasing its bioavailability for subsequent degradation.

Following dehalogenation, the resulting 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid, which then enters central metabolic pathways, such as the beta-oxidation pathway for fatty acids, ultimately leading to its mineralization to carbon dioxide and water under aerobic conditions.[13]

The diagram below illustrates this proposed aerobic biodegradation pathway for this compound.

Biodegradation_Pathway substance This compound alcohol 2-Ethylhexanol substance->alcohol Hydrolytic Dehalogenase (+H2O, -HBr) aldehyde 2-Ethylhexanal alcohol->aldehyde Alcohol Dehydrogenase acid 2-Ethylhexanoic Acid aldehyde->acid Aldehyde Dehydrogenase beta_oxidation Beta-Oxidation Pathway acid->beta_oxidation mineralization CO2 + H2O beta_oxidation->mineralization

Plausible aerobic biodegradation pathway of this compound.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for evaluating the environmental fate of chemicals.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).[14][15][16]

Methodology:

  • Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added to each solution at a concentration not exceeding 0.01 M or half its saturation concentration.[15]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test) for a specified period.[14][15]

  • Analysis: At predetermined time intervals, aliquots are withdrawn and analyzed for the concentration of the parent substance and any potential hydrolysis products.

  • Data Evaluation: The rate of hydrolysis is determined, and if significant, the half-life of the substance is calculated for each pH.

OECD_111_Workflow start Start: OECD 111 Hydrolysis Test prep Prepare sterile buffer solutions (pH 4, 7, 9) start->prep add_chem Add this compound prep->add_chem incubate Incubate in the dark at constant temperature add_chem->incubate sample Sample at time intervals incubate->sample analyze Analyze for parent compound and hydrolysis products sample->analyze calculate Calculate hydrolysis rate and half-life analyze->calculate end End: Hydrolysis Data calculate->end

Workflow for OECD Guideline 111 Hydrolysis Test.
Ready Biodegradability (OECD Guideline 301)

The OECD 301 series of tests are used to screen chemicals for ready biodegradability in an aerobic aqueous medium.[1][17] A substance is considered readily biodegradable if it meets certain pass levels of mineralization (conversion to CO2) within a 28-day period.[18][19]

Methodology (Example: CO2 Evolution Test, OECD 301B):

  • Inoculum: A microbial inoculum, typically from the activated sludge of a domestic wastewater treatment plant, is prepared.[20]

  • Test Medium: A mineral medium containing the test substance as the sole organic carbon source is inoculated with the prepared microorganisms.[18]

  • Incubation: The test vessels are incubated under aerobic conditions in the dark at a controlled temperature for 28 days.[17]

  • Measurement: The amount of CO2 evolved is measured at regular intervals and is used to calculate the percentage of biodegradation.

  • Pass Criteria: To be classified as readily biodegradable, a substance must achieve at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[18]

Logical Framework for Environmental Assessment

Given the data gaps for this compound, a structured approach is necessary to assess its environmental persistence and biodegradation potential. The following diagram outlines a logical workflow for such an assessment.

Environmental_Assessment_Workflow start Assess Environmental Fate of This compound physchem Gather Physicochemical Data (Solubility, Vapor Pressure, etc.) start->physchem abiotic Evaluate Abiotic Degradation (Hydrolysis, Photolysis) start->abiotic biotic Evaluate Biotic Degradation (Ready Biodegradability - OECD 301) start->biotic kow Determine Log Kow (Experimental or Estimated) physchem->kow bioaccumulation Assess Bioaccumulation Potential (Based on Log Kow) kow->bioaccumulation persistence Assess Persistence (Half-life in different compartments) abiotic->persistence biotic->persistence risk_assessment Conduct Environmental Risk Assessment persistence->risk_assessment bioaccumulation->risk_assessment

Logical workflow for environmental assessment of this compound.

Conclusion and Recommendations

This compound is a primary bromoalkane that is expected to be insoluble in water and have a moderate vapor pressure. While it is likely to undergo slow abiotic degradation through hydrolysis, biodegradation is expected to be the more significant environmental degradation pathway. A plausible aerobic biodegradation pathway involves initial hydrolytic dehalogenation to 2-ethylhexanol, followed by oxidation and entry into central metabolic pathways.

However, there is a critical lack of empirical data on its environmental persistence and biodegradation. Key data gaps include:

  • An experimentally determined octanol-water partition coefficient (Log Kow).

  • Rate constants for hydrolysis under different pH conditions.

  • Data on its photolytic stability.

  • Results from a ready biodegradability test (e.g., OECD 301).

It is strongly recommended that these data gaps be filled through experimental testing following standardized OECD guidelines. This will enable a more quantitative and accurate assessment of the environmental risks associated with this compound, providing essential information for its safe handling, use, and disposal.

References

Methodological & Application

Application Notes and Protocols: 2-Ethylhexyl Bromide as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide (1-bromo-2-ethylhexane) is a valuable and versatile alkylating agent in organic synthesis. Its branched alkyl structure imparts unique solubility and steric properties to target molecules, making it a key building block in the synthesis of a wide range of organic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in various alkylation reactions, including O-alkylation (Williamson ether synthesis), N-alkylation of amines, S-alkylation of thiols, and C-alkylation of active methylene compounds. These reactions are fundamental in the production of pharmaceuticals, agrochemicals, plasticizers, surfactants, and materials for electronics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction setup and safety considerations.

PropertyValueReference
CAS Number 18908-66-2
Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 198-200 °C (lit.)
Density 1.086 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4538 (lit.)
Solubility Insoluble in water; Soluble in organic solvents

Applications in Organic Synthesis

This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions, primarily through an SN2 mechanism, due to the presence of a good leaving group (Br-). This reactivity allows for the introduction of the 2-ethylhexyl moiety onto a variety of nucleophilic substrates.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

General Reaction Scheme:

G cluster_0 Williamson Ether Synthesis ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ ROH->RO_minus + Base Base Base (e.g., NaH, K2CO3) Product R-O-2-Ethylhexyl (Ether) RO_minus->Product + 2-Ethylhexyl-Br EHB 2-Ethylhexyl-Br EHB->Product Byproduct Base-H⁺ + Br⁻

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-Ethylhexyloxybenzene

This protocol describes the synthesis of 2-ethylhexyloxybenzene via the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • This compound

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of phenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for O-Alkylation Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK2CO3DMF8012~85-95
4-MethoxyphenolNaHTHF608>90
2-NaphtholNaOHEthanol/WaterReflux6~90
N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound provides access to secondary and tertiary amines, respectively. These products are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. However, the direct alkylation of amines can sometimes lead to multiple alkylations due to the increased nucleophilicity of the product amine. Careful control of reaction conditions is crucial to achieve mono-alkylation.

General Reaction Scheme:

G cluster_0 N-Alkylation of Amines Amine R-NH2 (Primary Amine) Product R-NH-2-Ethylhexyl (Secondary Amine) Amine->Product + 2-Ethylhexyl-Br + Base EHB 2-Ethylhexyl-Br EHB->Product Base Base (e.g., K2CO3, Et3N) Base->Product Byproduct Base-H⁺ + Br⁻

Caption: General workflow for N-alkylation of primary amines.

Experimental Protocol: Synthesis of N-(2-Ethylhexyl)aniline

This protocol details the synthesis of N-(2-Ethylhexyl)aniline.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Alkylation Reactions:

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3MeCNReflux18~70-80
BenzylamineEt3NDMF6012~80-90
MorpholineK2CO3MeCNReflux10>90
S-Alkylation of Thiols

The S-alkylation of thiols with this compound is an efficient method for the synthesis of thioethers (sulfides). Thiolates are excellent nucleophiles, and these reactions typically proceed smoothly under mild conditions.

General Reaction Scheme:

G cluster_0 S-Alkylation of Thiols Thiol R-SH (Thiol) Thiolate R-S⁻ Thiol->Thiolate + Base Base Base (e.g., NaOH, K2CO3) Product R-S-2-Ethylhexyl (Thioether) Thiolate->Product + 2-Ethylhexyl-Br EHB 2-Ethylhexyl-Br EHB->Product Byproduct Base-H⁺ + Br⁻

Caption: General workflow for S-alkylation of thiols.

Experimental Protocol: Synthesis of 2-Ethylhexyl Phenyl Sulfide

This protocol outlines the synthesis of 2-Ethylhexyl phenyl sulfide.

Materials:

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • This compound

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve thiophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.05 eq) in water dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the organic layer to give the crude product, which can be purified by column chromatography.

Quantitative Data for S-Alkylation Reactions:

ThiolBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanolReflux5>95
1-DodecanethiolK2CO3DMF503>95
2-MercaptobenzimidazoleEt3NMeCNReflux4~90
C-Alkylation of Active Methylene Compounds

Active methylene compounds, such as malonic esters and β-ketoesters, can be deprotonated to form stable enolates, which are excellent carbon nucleophiles. The alkylation of these enolates with this compound is a powerful tool for carbon-carbon bond formation.

General Reaction Scheme:

G cluster_0 C-Alkylation of Active Methylene Compounds ActiveMethylene Y-CH2-Z (Y, Z = EWG) Enolate [Y-CH-Z]⁻ ActiveMethylene->Enolate + Base Base Base (e.g., NaOEt, K2CO3) Product Y-CH(2-Ethylhexyl)-Z Enolate->Product + 2-Ethylhexyl-Br EHB 2-Ethylhexyl-Br EHB->Product Byproduct Base-H⁺ + Br⁻

Caption: General workflow for C-alkylation.

Experimental Protocol: Synthesis of Diethyl 2-(2-Ethylhexyl)malonate

This protocol describes the C-alkylation of diethyl malonate with this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Potassium Carbonate (K2CO3)

  • This compound

  • Absolute ethanol or DMF

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol, or use a commercially available solution.

  • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution (1.05 eq) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (1.0 eq) and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction and neutralize with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer and purify the product by vacuum distillation.

Quantitative Data for C-Alkylation Reactions:

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolReflux10~70-80
Ethyl acetoacetateK2CO3DMF706~75-85
MalononitrileNaHTHF504~80-90

Conclusion

This compound is a highly effective alkylating agent for a variety of nucleophiles, enabling the synthesis of a diverse range of molecules with the unique properties imparted by the 2-ethylhexyl group. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. Optimization of the reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve the desired outcome for specific substrates.

Application Notes and Protocols for 2-Ethylhexyl Bromide in the Synthesis of Conjugated Polymers for Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylhexyl bromide is a critical reagent in the synthesis of high-performance conjugated polymers for organic photovoltaic (OPV) applications. It serves as a precursor for the introduction of 2-ethylhexyl side chains onto the polymer backbone. These branched alkyl chains are instrumental in imparting desirable physical properties to the resulting polymers, which are crucial for the fabrication and performance of efficient solar cells.

The primary role of the 2-ethylhexyl side chain is to enhance the solubility of the conjugated polymer in common organic solvents.[1] This increased solubility is essential for solution-based processing techniques, such as spin-coating and printing, which are vital for the fabrication of large-area and flexible solar cells.[1] Beyond solubility, the bulky and branched nature of the 2-ethylhexyl group plays a significant role in controlling the molecular packing and morphology of the polymer thin film.[1] By disrupting excessive intermolecular aggregation, it allows for the fine-tuning of the nanoscale morphology of the active layer blend, which is critical for efficient exciton dissociation and charge transport, ultimately leading to higher power conversion efficiencies.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of representative conjugated polymers for photovoltaics utilizing this compound as a key building block.

Data Presentation

The following tables summarize the key molecular and photovoltaic properties of various conjugated polymers synthesized using monomers derived from this compound.

Table 1: Molecular Properties of Conjugated Polymers with 2-Ethylhexyl Side Chains

PolymerPolymerization MethodM_n (kDa)M_w (kDa)PDI (M_w/M_n)
PTB7-FTh Stille Coupling32.3266.332.05
PCDTPT *Stille Coupling17-1.7
PCDTPT (racemic) Stille Coupling23-2.0
CP1-a Suzuki Coupling44.978.61.75
CP1-c Suzuki Coupling17.829.11.63
CP2 Suzuki Coupling8.917.82.0
PCDTBT Suzuki Coupling---
P3HT75-co-EHT25 GRIM---
P3EHT GRIM---

Table 2: Photovoltaic Performance of Devices Based on Conjugated Polymers with 2-Ethylhexyl Side Chains

Polymer DonorAcceptorV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)
PTB7-FTh Y6:PC71BM (1.6:0.2)0.7613.3949.225.03[3]
PTB7 PC70BM---up to 9.2[4]
PCDTBT PC71BM0.896.92633.6[5]
P3HT75-co-EHT25 PC61BM0.699.85-3.85[6]
PEtCzTB PC71BM0.95--1.69[7]
PPhCzTB PC71BM0.91--2.01[7]
PTPACzTB PC71BM0.91--2.42[7]
PC-DTDPP PCBM---2.26[3]

Experimental Protocols

Protocol 1: Synthesis of Poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7) via Stille Coupling

This protocol describes the synthesis of the well-known low band-gap polymer PTB7.

Materials:

  • 4,8-bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene (BDTOEHSn)

  • 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (FTThBr)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene, anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Hexane

  • Chloroform

Procedure:

  • In a dry, oxygen-free Schlenk tube, dissolve 4,8-bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene (BDTOEHSn) (80 mg, 0.103 mmol) and 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (FTThBr) (50 mg, 0.103 mmol) in a mixture of 1 mL of toluene and 300 µL of DMF.[1]

  • In a separate vial, dissolve Pd₂(dba)₃ (1.9 mg, 2.06 x 10⁻³ mmol) and P(o-tol)₃ (2.5 mg, 8.24 x 10⁻³ mmol) in 170 µL of toluene.[1]

  • Add the catalyst solution to the monomer solution.

  • Stir the reaction mixture at 95-120°C for 24-32 hours under an inert atmosphere (e.g., nitrogen or argon).[3]

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and acetone to remove catalyst residues and oligomers.[1] Finally, extract the polymer with chloroform.

  • Precipitate the purified polymer from the chloroform solution by adding it to methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Protocol 2: Synthesis of a Carbazole-based Copolymer (CP1) via Suzuki Coupling

This protocol details the synthesis of a donor-acceptor copolymer containing 9-(2-ethylhexyl)carbazole units.

Materials:

  • 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

  • 4,7-bis(5'-bromo-4'-(2-octyldodecyl)thiophen-2'-yl)-5,6-difluorobenzo[c][1][7][8]thiadiazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium bicarbonate (NaHCO₃), 15 wt% aqueous solution

  • Aliquat 336

  • Xylene, anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Phenylboronic acid pinacol ester (for end-capping)

  • This compound (for end-capping)

Procedure:

  • In a glass reactor equipped with a reflux condenser and magnetic stirrer, combine 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (0.30 mmol) and 4,7-bis(5'-bromo-4'-(2-octyldodecyl)thiophen-2'-yl)-5,6-difluorobenzo[c][1][7][8]thiadiazole (0.30 mmol).[8]

  • Add 10 mL of argon-degassed 15 wt.% aqueous NaHCO₃ solution, 20 mg of Aliquat 336, and 7.0 mL of argon-degassed xylene.[8]

  • Degas the reaction mixture by applying vacuum and backfilling with argon (repeat 5 times).

  • Add the Pd(PPh₃)₄ catalyst to the mixture under an argon atmosphere.

  • Heat the reaction mixture to 131°C and stir for 90 minutes.[8]

  • For end-capping, add phenylboronic acid pinacol ester (0.25 mmol) and stir for 15 minutes at 131°C, followed by the addition of this compound (1.12 mmol) and stirring for another 15 minutes.[8]

  • After cooling, separate the organic layer and pour it into methanol (800 mL) to precipitate the polymer.

  • Collect the polymer by filtration.

  • Reprecipitate the polymer from a toluene solution into an acetone/methanol mixture to further purify it.[8]

  • Filter and dry the final polymer product.

Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Photovoltaic Device

This protocol provides a general procedure for fabricating a BHJ solar cell using a polymer with 2-ethylhexyl side chains as the donor material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Conjugated polymer donor (e.g., PTB7)

  • Fullerene acceptor (e.g., PC₇₁BM)

  • Chlorobenzene, anhydrous

  • 1,8-Diiodooctane (DIO) (optional additive)

  • Calcium (Ca) or other suitable low work function metal

  • Aluminum (Al)

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the surface wettability.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 140°C for 10 minutes in a nitrogen-filled glovebox.

  • Prepare the active layer solution by dissolving the conjugated polymer donor and fullerene acceptor (e.g., in a 1:1.5 weight ratio) in chlorobenzene.[9] A processing additive such as 3% (v/v) 1,8-diiodooctane can be added to optimize the morphology.[4]

  • Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).

  • Anneal the active layer at a temperature optimized for the specific polymer blend (e.g., 70°C for 10 minutes).[7]

  • Thermally evaporate a cathode layer, such as Ca (20 nm) followed by Al (100 nm), through a shadow mask to define the device area.

  • Encapsulate the device to protect it from air and moisture before testing.

Visualizations

G cluster_synthesis Polymer Synthesis cluster_purification Purification Monomer1 Stannylated Monomer (e.g., BDTOEHSn) Polymerization Stille Coupling (Toluene/DMF, 95-120°C) Monomer1->Polymerization Monomer2 Brominated Monomer (e.g., FTThBr) Monomer2->Polymerization Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃/P(o-tol)₃) Catalyst->Polymerization CrudePolymer Crude Polymer Solution Polymerization->CrudePolymer Precipitation1 Precipitation in Methanol CrudePolymer->Precipitation1 Filtration1 Filtration Precipitation1->Filtration1 Soxhlet Soxhlet Extraction (Methanol, Hexane, Acetone, Chloroform) Filtration1->Soxhlet Precipitation2 Precipitation from Chloroform into Methanol Soxhlet->Precipitation2 Filtration2 Filtration Precipitation2->Filtration2 PurePolymer Pure Conjugated Polymer Filtration2->PurePolymer

Caption: General workflow for the synthesis and purification of a conjugated polymer via Stille coupling.

G cluster_device_fab BHJ Solar Cell Fabrication Substrate ITO Substrate Cleaning & UV-Ozone Treatment HTL PEDOT:PSS Deposition & Annealing Substrate->HTL ActiveLayer Active Layer Spin-Coating (Donor:Acceptor Blend) HTL->ActiveLayer Annealing Active Layer Annealing ActiveLayer->Annealing Cathode Cathode Evaporation (e.g., Ca/Al) Annealing->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation FinalDevice Finished Solar Cell Device Encapsulation->FinalDevice

Caption: Experimental workflow for the fabrication of a bulk heterojunction organic solar cell.

G 2-Ethylhexyl_Bromide This compound Side_Chain_Precursor Side Chain Precursor 2-Ethylhexyl_Bromide->Side_Chain_Precursor Monomer_Synthesis Monomer Synthesis Side_Chain_Precursor->Monomer_Synthesis Conjugated_Monomer Conjugated Monomer with 2-Ethylhexyl Side Chain Monomer_Synthesis->Conjugated_Monomer Polymerization Polymerization (Stille, Suzuki, etc.) Conjugated_Monomer->Polymerization Conjugated_Polymer Conjugated Polymer Polymerization->Conjugated_Polymer Increased_Solubility Increased Solubility Conjugated_Polymer->Increased_Solubility Morphology_Control Morphology Control Conjugated_Polymer->Morphology_Control Device_Performance Enhanced Device Performance Increased_Solubility->Device_Performance Morphology_Control->Device_Performance

Caption: Logical relationship of this compound in enhancing photovoltaic device performance.

References

Application of 2-Ethylhexyl Bromide in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide is a versatile alkylating agent employed in the synthesis of a variety of organic compounds, including key intermediates for active pharmaceutical ingredients (APIs). Its branched alkyl chain can impart desirable physicochemical properties to drug molecules, such as enhanced lipophilicity and improved solubility, which can positively influence a drug's pharmacokinetic profile, including its absorption and distribution. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on N-alkylation and O-alkylation reactions. These reactions are fundamental in building the molecular scaffolds of various drug classes, including antihistamines, antipsychotics, and anticancer agents.[1]

Core Applications in Pharmaceutical Synthesis

The primary role of this compound in pharmaceutical intermediate synthesis is to introduce the 2-ethylhexyl group onto a nucleophilic atom, typically nitrogen or oxygen, within a precursor molecule. This strategic addition can be a critical step in the construction of complex drug architectures.

N-Alkylation Reactions

N-alkylation is a common strategy in drug development to modify the properties of amine-containing compounds. The introduction of a 2-ethylhexyl group can modulate the basicity of the nitrogen atom and increase the overall lipophilicity of the molecule, which can be crucial for its biological activity and ability to cross cell membranes.

Example Application: Synthesis of N-(2-Ethylhexyl) Piperazine Intermediate

Piperazine derivatives are prevalent in a wide range of pharmaceuticals, including antihistamines and antipsychotics. N-alkylation of the piperazine ring is a key step in the synthesis of many of these drugs.

Experimental Protocol: N-Alkylation of Piperazine with this compound

This protocol describes a general procedure for the mono-N-alkylation of piperazine.

Materials:

  • Piperazine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dried round-bottom flask, add piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-ethylhexyl)piperazine.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: The yield for N-alkylation of piperazines can vary depending on the specific substrate and reaction conditions, but yields in the range of 70-90% are commonly reported for similar reactions.

O-Alkylation Reactions

O-alkylation is another important transformation in pharmaceutical synthesis, often used to convert phenols or alcohols into ethers. The introduction of a 2-ethylhexyl ether linkage can alter the polarity and hydrogen-bonding capacity of a molecule, which can impact its binding to biological targets.

Example Application: Synthesis of 4-(2-Ethylhexyloxy)aniline Intermediate

Alkoxyanilines are valuable intermediates in the synthesis of various pharmaceuticals. The following protocol outlines the selective O-alkylation of 4-aminophenol.

Experimental Protocol: O-Alkylation of 4-Aminophenol with this compound

This protocol involves the protection of the more nucleophilic amino group before O-alkylation to achieve selectivity.

Materials:

  • 4-Aminophenol

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • This compound

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Protection of the Amino Group:

    • Dissolve 4-aminophenol (1.0 equivalent) in methanol.

    • Add benzaldehyde (1.0 equivalent) and stir the mixture at room temperature to form the corresponding imine (Schiff base).

  • O-Alkylation:

    • To the solution containing the imine, add a solution of sodium hydroxide in methanol.

    • Add this compound (1.1 equivalents) in DMF.

    • Heat the reaction mixture and monitor for completion by TLC.

  • Deprotection:

    • After cooling, add hydrochloric acid to hydrolyze the imine and regenerate the amino group.

    • Neutralize the solution and extract the product with an organic solvent.

  • Purification:

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-(2-ethylhexyloxy)aniline can be purified by column chromatography.

Expected Yield: O-alkylation of phenols, following a protection-alkylation-deprotection sequence, can typically provide yields in the range of 80-95%.[2][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for alkylation reactions using alkyl bromides, which can be adapted for this compound.

Reaction Type Substrate Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
N-AlkylationPiperazineThis compoundK₂CO₃Acetonitrile60-804-1270-90 (expected)
O-Alkylation4-AminophenolThis compoundNaOHDMF/MeOH60-1006-1880-95 (expected)

Signaling Pathways and Experimental Workflows

To provide context for the application of these intermediates, the following diagrams illustrate relevant signaling pathways for the drug classes mentioned and a general experimental workflow for synthesis.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

G Dopamine D2 Receptor Signaling Pathway (Antipsychotic Target) Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., regulation of neurotransmitter release) PKA->Downstream Antipsychotic Antipsychotic Drug Antipsychotic->D2R blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

G Aromatase Inhibition Pathway (Anticancer Target) Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens:e->Estrogens:w converts Aromatase Aromatase Enzyme (CYP19A1) Aromatase->Androgens ER Estrogen Receptor Estrogens->ER binds Gene_Transcription Gene Transcription ER->Gene_Transcription activates Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation Aromatase_Inhibitor Aromatase Inhibitor (e.g., Letrozole) Aromatase_Inhibitor->Aromatase inhibits

Caption: Aromatase Inhibition Pathway.

G General Workflow for Pharmaceutical Intermediate Synthesis Start Starting Materials (e.g., Amine/Phenol, This compound) Reaction Alkylation Reaction (N- or O-alkylation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Crystallization) Workup->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Intermediate Purified Pharmaceutical Intermediate Analysis->Intermediate

References

Synthesis of Agrochemicals Using 2-Ethylhexyl Bromide as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide (1-bromo-2-ethylhexane) is a versatile and reactive organobromine compound that serves as a key intermediate in the synthesis of a variety of specialty chemicals. Its branched alkyl structure imparts desirable properties such as increased lipophilicity and improved solubility in organic media to the target molecules. In the agrochemical industry, this compound is utilized as a precursor for the synthesis of active ingredients in herbicides, insecticides, and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals and their intermediates using this compound as a primary building block.

The primary application of this compound in agrochemical synthesis is as an alkylating agent, introducing the 2-ethylhexyl moiety into various molecular scaffolds.[2] This is typically achieved through nucleophilic substitution reactions where the bromide ion, a good leaving group, is displaced by a nucleophile.[2] Key reaction types include the esterification of carboxylic acids (particularly auxinic herbicides) and the formation of thioethers.

Precursor Synthesis: this compound

The synthesis of the 2-ethylhexyl esters of several auxinic herbicides is a significant application. These herbicides mimic the plant growth hormone auxin, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4][5] The 2-ethylhexyl esters of these herbicides, such as 2,4-D and MCPA, are often preferred formulations due to their increased efficacy and suitable physical properties.[6][7]

Protocol 1: Synthesis of this compound from 2-Ethylhexanol

A common and industrially viable method for producing this compound is through the bromination of 2-ethylhexanol using phosphorus tribromide.[8]

Reaction:

3 CH₃(CH₂)₃CH(C₂H₅)CH₂OH + PBr₃ → 3 CH₃(CH₂)₃CH(C₂H₅)CH₂Br + H₃PO₃

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethylhexanol130.23500 kg3840
Phosphorus tribromide (PBr₃)270.69368 kg1360
Catalyst (e.g., pyridine)-0.5 kg-
Concentrated Sulfuric Acid (98%)98.0810 kg-

Procedure:

  • Charge a suitable reaction vessel with 500 kg of 2-ethylhexanol and 0.5 kg of catalyst.

  • Slowly add 368 kg of phosphorus tribromide dropwise to the stirred mixture, maintaining the temperature between 20-30 °C. The addition should take approximately 4 hours.

  • After the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until the 2-ethylhexanol content is ≤ 0.5%.

  • Once the reaction is complete, allow the mixture to settle and separate the lower layer of phosphorous acid.

  • The upper oily layer, which is the crude this compound, is transferred to a washing vessel.

  • Wash the crude product with water until neutral.

  • Separate the lower layer of crude this compound and wash it by stirring briefly with 10 kg of concentrated sulfuric acid.

  • Separate the lower waste acid layer and wash the product with water until neutral.

  • Separate the final product.

Expected Yield: Approximately 730 kg (96.6% yield) of this compound with a purity of ~98.5%.[8]

G 2-Ethylhexanol 2-Ethylhexanol ReactionVessel Reaction Vessel (20-65 °C) 2-Ethylhexanol->ReactionVessel PBr3 PBr3 PBr3->ReactionVessel CrudeProduct Crude 2-Ethylhexyl bromide ReactionVessel->CrudeProduct Washing Washing (Water, H2SO4) CrudeProduct->Washing PureProduct Pure 2-Ethylhexyl bromide Washing->PureProduct G cluster_0 Industrial Method cluster_1 Alternative Method 2_4_D_Acid 2,4-D Acid Esterification Esterification (H2SO4, Xylene, Reflux) 2_4_D_Acid->Esterification 2_Ethylhexanol 2-Ethylhexanol 2_Ethylhexanol->Esterification 2_4_D_Ester_1 2,4-D 2-Ethylhexyl Ester Esterification->2_4_D_Ester_1 2_4_D_Salt Sodium 2,4-D SN2_Reaction SN2 Reaction (PTC, Toluene, Reflux) 2_4_D_Salt->SN2_Reaction 2_EHB 2-Ethylhexyl Bromide 2_EHB->SN2_Reaction 2_4_D_Ester_2 2,4-D 2-Ethylhexyl Ester SN2_Reaction->2_4_D_Ester_2 G cluster_AgroIntermediates Synthesis of Agrochemical Intermediates cluster_Thioglycolate 2-Ethylhexyl Thioglycolate Synthesis cluster_Nitrate 2-Ethylhexyl Nitrate Synthesis Sodium_Thioglycolate Sodium Thioglycolate Reaction_1 Nucleophilic Substitution Sodium_Thioglycolate->Reaction_1 2EHB_1 This compound 2EHB_1->Reaction_1 Thioglycolate_Ester 2-Ethylhexyl Thioglycolate Reaction_1->Thioglycolate_Ester 2EHB_2 This compound Reaction_2 Victor Meyer Reaction 2EHB_2->Reaction_2 Silver_Nitrate Silver Nitrate Silver_Nitrate->Reaction_2 Nitrate_Ester 2-Ethylhexyl Nitrate Reaction_2->Nitrate_Ester G Auxinic_Herbicide Auxinic Herbicide (e.g., 2,4-D Ester) TIR1_AFB_Receptor TIR1/AFB Receptor Complex Auxinic_Herbicide->TIR1_AFB_Receptor Binds to Ubiquitination Ubiquitination & Degradation TIR1_AFB_Receptor->Ubiquitination Targets Aux_IAA_Repressor Aux/IAA Repressor Aux_IAA_Repressor->Ubiquitination is degraded ARF_Transcription_Factor ARF Transcription Factor Aux_IAA_Repressor->ARF_Transcription_Factor Represses Ubiquitination->ARF_Transcription_Factor Activates Auxin_Response_Genes Auxin Response Genes ARF_Transcription_Factor->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Application Notes and Protocols: 2-Ethylhexylmagnesium Bromide Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 2-Ethylhexylmagnesium bromide, a versatile Grignard reagent for carbon-carbon and carbon-heteroatom bond formation.

Introduction

2-Ethylhexylmagnesium bromide is an organomagnesium compound that serves as a potent nucleophile and a strong base in organic synthesis.[1] Its branched alkyl structure can introduce steric bulk and enhance solubility in organic solvents, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[2][3] This document outlines the in-situ preparation of 2-Ethylhexylmagnesium bromide and provides protocols for its application in selected synthetic transformations.

Safety Precautions

Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4] Personal protective equipment, including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[4] Reactions involving Grignard reagents are exothermic and require careful temperature control.[4]

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)
2-Ethylhexyl bromideC₈H₁₇Br193.12~1.08183-185
Magnesium TurningsMg24.311.741090
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.71334.6
Tetrahydrofuran (anhydrous)C₄H₈O72.110.88966

Table 2: Typical Reaction Parameters for Preparation

ParameterValue
Molar Ratio (this compound : Mg)1 : 1.1 - 1.5
SolventAnhydrous Diethyl Ether or THF
InitiationIodine crystal, gentle heating
Reaction TemperatureReflux
Reaction Time1-2 hours

Experimental Protocols

Protocol 1: Preparation of 2-Ethylhexylmagnesium Bromide (In-situ)

This protocol describes the preparation of 2-Ethylhexylmagnesium bromide from this compound and magnesium turnings. The reagent is typically prepared and used immediately (in-situ) for subsequent reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or water bath

Procedure:

  • Assembly of Apparatus: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The top of the condenser should be fitted with a gas inlet connected to an inert gas line and a bubbler.

  • Inert Atmosphere: Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a stream of inert gas until violet vapors of iodine are observed. This helps to activate the magnesium surface.[4] Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium turnings.

  • Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start spontaneously, gentle warming with a water bath may be necessary.[4] Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[4]

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete reaction. The resulting gray or brownish solution of 2-Ethylhexylmagnesium bromide is now ready for use in subsequent steps.

Protocol 2: Synthesis of Diphenylbis(2-ethylhexyl)germane

This protocol describes a representative Grignard addition reaction to a germanium halide.

Materials:

  • 2-Ethylhexylmagnesium bromide solution (prepared in-situ as per Protocol 1)

  • Diphenylgermanium dichloride

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve diphenylgermanium dichloride (1 equivalent) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution of diphenylgermanium dichloride to 0 °C using an ice bath. Slowly add the prepared 2-Ethylhexylmagnesium bromide solution (2.2 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and hydrolyze the reaction intermediate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield diphenylbis(2-ethylhexyl)germane.

Protocol 3: Synthesis of a Pyridyl Amine Ligand

This protocol outlines the synthesis of 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine, a pyridyl amine ligand, via the reaction of 2-Ethylhexylmagnesium bromide with a suitable electrophile.[5]

Materials:

  • 2-Ethylhexylmagnesium bromide solution (prepared in-situ as per Protocol 1)

  • N,N-Dimethyl-2-pyridinecarboxamide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve N,N-Dimethyl-2-pyridinecarboxamide (1 equivalent) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution of the amide to -78 °C using a dry ice/acetone bath. Slowly add the prepared 2-Ethylhexylmagnesium bromide solution (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent in vacuo, the crude product can be purified by column chromatography to afford the desired pyridyl amine ligand.

Mandatory Visualization

Grignard_Formation cluster_reactants Reactants RBr This compound (C8H17Br) Grignard 2-Ethylhexylmagnesium Bromide (C8H17MgBr) RBr->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard

Caption: Formation of 2-Ethylhexylmagnesium bromide.

Grignard_Workflow start Start prep Prepare 2-Ethylhexylmagnesium bromide (Protocol 1) start->prep reaction React with Electrophile (e.g., Diphenylgermanium dichloride) prep->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench workup Aqueous Work-up (Extraction, Washing, Drying) quench->workup purify Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: General workflow for using the Grignard reagent.

References

Application Notes and Protocols: The Role of 2-Ethylhexyl Bromide in the Production of Plasticizers and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the synthesis of plasticizers and surfactants utilizing 2-ethylhexyl bromide. The content is intended to guide researchers in the laboratory-scale synthesis and to provide a comprehensive understanding of the chemical pathways and product characteristics.

Introduction

This compound (1-bromo-2-ethylhexane) is a versatile alkylating agent used in the synthesis of a variety of chemical compounds. Its branched alkyl structure imparts desirable properties such as flexibility, low volatility, and surface activity to the final products. In the polymer and specialty chemical industries, this compound serves as a key intermediate for the production of high-performance plasticizers and cationic surfactants.

Plasticizers are additives that increase the plasticity or fluidity of a material. 2-Ethylhexyl esters of dicarboxylic acids, such as phthalic acid, adipic acid, and terephthalic acid, are widely used as plasticizers for polyvinyl chloride (PVC) to impart flexibility. While the industrial production of these esters often starts from 2-ethylhexanol, synthesis via this compound offers an alternative route through nucleophilic substitution.

Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Cationic surfactants, particularly quaternary ammonium salts, are synthesized by the alkylation of tertiary amines. The incorporation of the 2-ethylhexyl group via this compound can produce surfactants with specific properties, including use as fabric softeners, antistatic agents, and biocides.

Section 1: Synthesis of 2-Ethylhexyl-Based Plasticizers

The synthesis of 2-ethylhexyl ester plasticizers from this compound proceeds via a nucleophilic substitution reaction, where a carboxylate salt displaces the bromide ion. This method is an alternative to the more common Fischer esterification of a carboxylic acid with 2-ethylhexanol.

Synthesis Pathway: Di(2-ethylhexyl) Phthalate (DEHP) from this compound

plasticizer_synthesis phthalate Disodium Phthalate dehp Di(2-ethylhexyl) Phthalate (DEHP) phthalate->dehp Nucleophilic Substitution (SN2) bromide This compound bromide->dehp nabr Sodium Bromide (NaBr)

Caption: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP) from Disodium Phthalate and this compound.

Experimental Protocol: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)

This protocol outlines the laboratory-scale synthesis of DEHP from disodium phthalate and this compound.

Materials:

  • Disodium phthalate

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (phase-transfer catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add disodium phthalate (1.0 eq), this compound (2.2 eq), and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.05 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

    • The crude product can be further purified by vacuum distillation to obtain pure di(2-ethylhexyl) phthalate.

Data Presentation: Plasticizer Synthesis and Performance
PlasticizerSynthesis MethodReactantsCatalystTypical Yield (%)Effect on PVC (at 40 phr)
Di(2-ethylhexyl) Phthalate (DEHP)Nucleophilic SubstitutionDisodium Phthalate, this compoundTBAI70-85High flexibility, good processability[1][2]
Di(2-ethylhexyl) Adipate (DEHA)Nucleophilic SubstitutionDisodium Adipate, this compoundTBAI75-90Excellent low-temperature flexibility[3][4]
Di(2-ethylhexyl) Terephthalate (DOTP)EsterificationTerephthalic Acid, 2-EthylhexanolOrganometallic>95Good thermal stability, low migration[5][6]

Section 2: Synthesis of 2-Ethylhexyl-Based Surfactants

Cationic surfactants, specifically quaternary ammonium salts, are readily synthesized from this compound via the Menshutkin reaction, which involves the alkylation of a tertiary amine.

Synthesis Pathway: N,N-Dimethyl-N-(2-ethylhexyl)dodecylammonium Bromide

surfactant_synthesis cluster_product Product amine N,N-Dimethyldodecylamine quat N,N-Dimethyl-N-(2-ethylhexyl) dodecylammonium Bromide amine->quat Quaternization (Menshutkin Reaction) bromide This compound bromide->quat

Caption: Synthesis of a Quaternary Ammonium Surfactant from a Tertiary Amine and this compound.

Experimental Protocol: Synthesis of N,N-Dimethyl-N-(2-ethylhexyl)dodecylammonium Bromide

This protocol describes the synthesis of a representative quaternary ammonium cationic surfactant.

Materials:

  • N,N-Dimethyldodecylamine

  • This compound

  • Acetonitrile or Ethanol, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyldodecylamine (1.0 eq) in anhydrous acetonitrile or ethanol.

  • Reactant Addition: Add this compound (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the starting amine using TLC. The reaction is typically complete within 24-48 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, often a viscous oil or a waxy solid, can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • Dry the purified product under vacuum.

Data Presentation: Surfactant Properties
SurfactantStructureSynthesis Yield (%)Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
N,N-Dimethyl-N-(2-ethylhexyl)dodecylammonium BromideC₁₂H₂₅N⁺(CH₃)₂(C₈H₁₇)Br⁻85-95~1-5~30-35
Dodecyltrimethylammonium Bromide (DTAB)C₁₂H₂₅N⁺(CH₃)₃Br⁻>9515-16[7]~38
Hexadecyltrimethylammonium Bromide (CTAB)C₁₆H₃₃N⁺(CH₃)₃Br⁻>950.9-1.0[7]~36

Note: The CMC and surface tension values for the 2-ethylhexyl derivative are estimates based on the properties of similar quaternary ammonium surfactants.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Combine Reactants and Solvent reaction Heat and Stir for Specified Time reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring extraction Extraction and Washing monitoring->extraction drying Drying of Organic Phase extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_method Further Purification (e.g., Distillation, Recrystallization) solvent_removal->purification_method characterization Product Characterization (NMR, IR, MS) purification_method->characterization performance Performance Testing characterization->performance

Caption: General Experimental Workflow for the Synthesis and Characterization of 2-Ethylhexyl Derivatives.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of both plasticizers and surfactants. The protocols provided herein offer a foundation for the laboratory-scale production of these materials. The branched 2-ethylhexyl moiety contributes to the desirable physical and chemical properties of the final products, making them suitable for a wide range of applications. Further optimization of reaction conditions and purification methods may be necessary depending on the specific application and desired purity of the final product.

References

Application Notes and Protocols for N-alkylation of Amines with 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, forming the backbone of many pharmaceuticals, agrochemicals, and specialty chemicals. This application note provides detailed protocols and conditions for the N-alkylation of primary and secondary amines using 2-ethylhexyl bromide as the alkylating agent. This compound is a common building block used to introduce a branched, eight-carbon alkyl chain, which can significantly modify the lipophilicity and steric profile of a molecule, thereby influencing its biological activity and physical properties.

This document outlines two primary methodologies for this transformation: a robust aqueous-mediated synthesis and a highly efficient phase-transfer catalyzed (PTC) reaction. These methods are selected for their broad applicability, scalability, and adherence to greener chemistry principles.

Catalytic Approaches and Conditions

The successful N-alkylation of amines with this compound hinges on the appropriate choice of reaction conditions and catalysts to ensure high yield and selectivity, primarily avoiding the common issue of over-alkylation which leads to the formation of tertiary amines and quaternary ammonium salts.[1][2]

1. Aqueous-Mediated N-Alkylation:

This method offers an environmentally benign approach by using water as the solvent, thereby reducing the reliance on volatile organic compounds.[3] A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is employed to neutralize the hydrobromic acid generated during the reaction. This approach is particularly effective for the N-alkylation of anilines and other aromatic amines.[3]

2. Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. In the context of N-alkylation, the amine and this compound are typically in an organic phase, while an inorganic base (e.g., NaOH, K₂CO₃) resides in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the hydroxide or carbonate anion into the organic phase to deprotonate the amine, which then acts as a nucleophile.[4][5] This method is highly efficient and can often be performed under mild conditions with high yields.[5]

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with long-chain alkyl bromides under different catalytic conditions. While specific data for this compound is limited in the literature, the data for structurally similar alkyl bromides such as hexyl bromide and octyl bromide provide a strong indication of expected yields and reaction times.

Amine SubstrateAlkyl BromideCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineHexyl BromideNaHCO₃Water80385[3]
AnilineOctyl BromideNaHCO₃Water80482[3]
p-ToluidineHexyl BromideNaHCO₃Water80388[3]
p-ToluidineOctyl BromideNaHCO₃Water80485[3]
BenzylamineButyl BromideTriethylamineDMF20-25976[6]
Benzylamine HBrButyl BromideDMAPDMF20-25879[6]
AnilineButyl BromideK₂CO₃DMSORT2495 (dialkylated)A Novel Strategy for N-Alkylation of Primary Amines
CyclohexylamineHexyl BromideK₂CO₃DMSORT2490 (monoalkylated)A Novel Strategy for N-Alkylation of Primary Amines
2,7-DiiodocarbazoleThis compoundNaOH / Bu₄NBrNot SpecifiedNot SpecifiedNot SpecifiedNot Specified(PDF) A Novel Three-Step Synthesis of N-(2-Ethylhexyl)-2,7-diiodocarbazole

Experimental Protocols

Protocol 1: Aqueous-Mediated N-Alkylation of Aniline with this compound

This protocol is adapted from a general procedure for the aqueous-mediated N-alkylation of amines.[3]

Materials:

  • Aniline

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Sodium dodecyl sulfate (SDS) (optional, as a surfactant)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10 mmol, 1.0 eq.).

  • Add water (40 mL) and a catalytic amount of sodium dodecyl sulfate (approx. 40 mg).

  • Add sodium bicarbonate (12 mmol, 1.2 eq.) to the mixture.

  • Heat the mixture to 80°C with vigorous stirring for 5 minutes.

  • Add this compound (12 mmol, 1.2 eq.) dropwise to the reaction mixture.

  • Continue heating at 80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to take 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Phase-Transfer Catalyzed N-Alkylation of a Secondary Amine (e.g., Morpholine) with this compound

This protocol is a general procedure for phase-transfer catalyzed N-alkylation.

Materials:

  • Morpholine

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve morpholine (10 mmol, 1.0 eq.), this compound (11 mmol, 1.1 eq.), and tetrabutylammonium bromide (0.5 mmol, 5 mol%) in toluene (30 mL).

  • Add a solution of potassium carbonate (20 mmol, 2.0 eq.) in water (20 mL).

  • Stir the biphasic mixture vigorously at 60-70°C.

  • Monitor the reaction by TLC or GC until the starting amine is consumed (typically 4-8 hours).

  • After cooling to room temperature, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting N-(2-ethylhexyl)morpholine by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_aqueous start Start reactants Combine Amine, NaHCO3, (optional SDS) in Water start->reactants heat_stir Heat to 80°C with Stirring reactants->heat_stir add_bromide Add 2-Ethylhexyl Bromide heat_stir->add_bromide reflux Maintain at 80°C (3-5 hours) add_bromide->reflux workup Cool, Extract with Ethyl Acetate reflux->workup purify Wash, Dry, and Concentrate workup->purify product Purified N-(2-ethylhexyl)amine purify->product

Caption: Workflow for Aqueous-Mediated N-Alkylation.

experimental_workflow_ptc start Start reactants Combine Amine, this compound, TBAB in Organic Solvent start->reactants add_base Add Aqueous Base (K2CO3/NaOH) reactants->add_base heat_stir Heat (60-70°C) with Vigorous Stirring add_base->heat_stir monitor Monitor Reaction (4-8 hours) heat_stir->monitor workup Cool, Separate Layers monitor->workup purify Wash, Dry, and Concentrate workup->purify product Purified N-(2-ethylhexyl)amine purify->product

Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.

signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Base_aq HCO3- Amine R-NH2 DeprotonatedAmine R-NH- Amine->DeprotonatedAmine Deprotonation AlkylHalide 2-Ethylhexyl-Br Product R-NH-2-Ethylhexyl AlkylHalide->Product DeprotonatedAmine->Product Nucleophilic Attack Salt HBr PTC Q+X- (TBAB) PTC->Base_aq Transfers Base Anion PTC->DeprotonatedAmine Facilitates Deprotonation

Caption: Logical Relationship in Phase-Transfer Catalysis.

References

Application Notes and Protocols: Heck Reaction with 2-Ethylhexyl Acrylate and Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has found extensive applications in the synthesis of a wide array of organic compounds, from fine chemicals to complex pharmaceutical intermediates.[2][3] One notable industrial application is the synthesis of 2-ethylhexyl p-methoxycinnamate, a common UV-B sunscreen agent, via the coupling of 4-bromoanisole and 2-ethylhexyl acrylate.[2][4]

These application notes provide detailed protocols for the Heck reaction involving 2-ethylhexyl acrylate and aryl halides, offering researchers a guide to performing this valuable transformation. The protocols cover both a modern approach using an ionic liquid to facilitate catalyst recycling and a more traditional ligandless approach often used in industrial settings.

General Reaction Mechanism

The catalytic cycle of the Heck reaction typically involves a Pd(0)/Pd(II) cycle. The process begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. A β-hydride elimination then occurs to yield the substituted alkene product and a palladium-hydride species. Finally, reductive elimination, often facilitated by a base, regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][5]

Heck_Reaction_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_aryl Ar-Pd(II)LnX oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination pd_alkene_complex [Ar-Pd(II)LnX(Alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-Pd(II)LnX migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_complex [H-Pd(II)LnX] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 HX

Caption: General Mechanism of the Mizoroki-Heck Reaction.

Experimental Protocols

Protocol 1: Heck Reaction in a Morpholine-Based Ionic Liquid

This protocol describes the synthesis of 2-ethylhexyl-4-methoxycinnamate from 4-bromoanisole and 2-ethylhexyl acrylate using a thermally stable morpholine-based ionic liquid as the reaction medium. This "green" protocol offers the advantage of catalyst recyclability.[4][6]

Materials:

  • 4-bromoanisole

  • 2-ethylhexyl acrylate

  • Palladium acetate (Pd(OAc)₂)

  • N-phenyl urea

  • Sodium bicarbonate (NaHCO₃)

  • N-methyl N-butyl morpholinium tetrafluoroborate ([Mor1,4][BF4]) (Ionic Liquid)

  • Toluene

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • 25 ml round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a 25 ml round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the ionic liquid (2 g), 4-bromoanisole (0.5 g, 0.0027 mol), and 2-ethylhexyl acrylate (0.73 g, 0.004 mol).[6]

  • To this mixture, add palladium acetate (0.006 g, 0.000027 mol), N-phenyl urea (0.007 g, 0.000054 mol), and sodium bicarbonate (0.336 g, 0.004 mol).[6]

  • Heat the reaction mixture to 180°C with stirring.[6]

  • Maintain the reaction at this temperature for 12 hours.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid with hot toluene (3 x 10 ml).[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

For a larger 10 g batch of 4-bromoanisole, similar molar ratios of reactants can be used, which has been reported to yield 74% of the product.[6]

Protocol1_Workflow start Start add_reactants Add Ionic Liquid, 4-bromoanisole, and 2-ethylhexyl acrylate to flask start->add_reactants add_catalyst Add Pd(OAc)₂, N-phenyl urea, and NaHCO₃ add_reactants->add_catalyst heat_reaction Heat to 180°C for 12 hours add_catalyst->heat_reaction cool_down Cool to room temperature heat_reaction->cool_down extract Extract with hot toluene cool_down->extract dry_and_filter Dry with Na₂SO₄ and filter extract->dry_and_filter evaporate Evaporate solvent dry_and_filter->evaporate end End (Crude Product) evaporate->end

Caption: Workflow for Heck Reaction in an Ionic Liquid.

Protocol 2: Ligandless Heck Reaction using Pd/C in an Aprotic Polar Solvent

This protocol outlines a ligandless approach for the synthesis of octyl methoxycinnamate, a product of the Heck reaction between p-bromoanisole and an octyl acrylate, which is often employed on a larger, pilot scale.[2][3] This method uses palladium on carbon (Pd/C) as the catalyst in a high-boiling aprotic polar solvent like N-methylpyrrolidone (NMP).

Materials:

  • p-bromoanisole

  • 2-ethylhexyl acrylate (or octyl acrylate)

  • 5% Palladium on carbon (Pd/C)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • N-methylpyrrolidone (NMP)

  • Nitrogen (N₂) gas

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Heating mantle with temperature control

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Charge the reaction vessel with p-bromoanisole, 2-ethylhexyl acrylate, NMP, and the base (sodium carbonate or bicarbonate). A substrate-to-base ratio of 1:1 to 1:2 is recommended.[3]

  • Add the 5% Pd/C catalyst.

  • Flush the reactor with nitrogen gas.

  • Heat the reaction mixture to 180-190°C with stirring under a nitrogen atmosphere.[3]

  • Maintain the reaction at this temperature for 2 to 3 hours, monitoring the progress by a suitable analytical method such as gas chromatography (GC).[3]

  • After the reaction is complete, cool the mixture to 70-90°C.[3]

  • Filter the hot mixture to recover the Pd/C catalyst and inorganic salts.

  • Remove the NMP solvent from the filtrate under reduced pressure.

  • Further purify the product by fractional distillation under vacuum to yield the high-purity octyl methoxycinnamate.[3]

Protocol2_Workflow start Start charge_reactor Charge reactor with p-bromoanisole, 2-ethylhexyl acrylate, NMP, and base start->charge_reactor add_catalyst Add Pd/C catalyst charge_reactor->add_catalyst flush_n2 Flush with Nitrogen add_catalyst->flush_n2 heat_reaction Heat to 180-190°C for 2-3 hours flush_n2->heat_reaction cool_down Cool to 70-90°C heat_reaction->cool_down filter Filter to remove catalyst and salts cool_down->filter remove_solvent Remove NMP under reduced pressure filter->remove_solvent distill Fractional distillation of product remove_solvent->distill end End (Pure Product) distill->end

Caption: Workflow for Ligandless Heck Reaction with Pd/C.

Data Presentation

The following tables summarize the reaction conditions and yields for the Heck reaction between 4-bromoanisole and 2-ethylhexyl acrylate under different catalytic systems.

Table 1: Heck Reaction in Morpholine-Based Ionic Liquid [4][6]

ParameterValue
Aryl Halide4-bromoanisole
Alkene2-ethylhexyl acrylate
CatalystPalladium acetate (Pd(OAc)₂)
LigandN-phenyl urea
BaseSodium bicarbonate (NaHCO₃)
SolventN-methyl N-butyl morpholinium tetrafluoroborate
Temperature180°C
Time12 hours
Yield (small scale)Not specified
Yield (10g scale)74%

Table 2: Ligandless Heck Reaction with Pd/C [3]

ParameterValue
Aryl Halidep-bromoanisole
AlkeneOctyl acrylate
Catalyst5% Palladium on Carbon (Pd/C)
LigandNone
BaseSodium carbonate (Na₂CO₃)
SolventN-methylpyrrolidone (NMP)
Temperature180-190°C
Time2-3 hours
Conversion96%
Isolated Yield86%

Concluding Remarks

The Heck reaction between 2-ethylhexyl acrylate and aryl halides, particularly 4-bromoanisole, is a well-established and industrially significant transformation. The choice of reaction conditions, including the catalyst system, solvent, and base, can be tailored to meet specific laboratory or industrial requirements. The use of ionic liquids presents a more environmentally friendly approach with potential for catalyst recycling, while the ligandless Pd/C system offers a robust and high-yielding method suitable for larger-scale production. Researchers and process chemists can utilize these protocols as a foundation for their own work in synthesizing substituted cinnamates and other valuable compounds via the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Hole-Transporting Materials Using 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and stable hole-transporting materials (HTMs) is a critical area of research in organic electronics, particularly for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The introduction of branched alkyl chains, such as the 2-ethylhexyl group, into the molecular structure of HTMs is a widely adopted strategy to enhance their solubility and processability, prevent molecular aggregation, and improve film morphology. 2-Ethylhexyl bromide is a key reagent in this process, enabling the facile alkylation of various core structures, most notably carbazole and fluorene derivatives. This document provides detailed application notes, experimental protocols, and performance data for the synthesis of both small molecule and polymeric HTMs utilizing this compound.

Core Concepts and Applications

The primary role of the 2-ethylhexyl side chain is to impart good solubility in common organic solvents, which is essential for solution-based fabrication techniques like spin-coating.[1] This improved solubility allows for the formation of uniform and high-quality thin films, a prerequisite for efficient charge transport in electronic devices. Furthermore, the bulky and branched nature of the 2-ethylhexyl group can disrupt intermolecular π-π stacking, which can help to suppress crystallization and promote the formation of amorphous films with high glass transition temperatures (Tg), contributing to the long-term stability of the device.

Carbazole is a popular and versatile building block for HTMs due to its excellent hole-transporting properties and thermal stability. The nitrogen atom of the carbazole unit provides a convenient site for functionalization with alkyl chains like 2-ethylhexyl, a common first step in the synthesis of more complex HTM structures.

Data Presentation: Properties of Representative HTMs

The following tables summarize key quantitative data for representative small molecule and polymeric HTMs synthesized using this compound as a key reagent. This data allows for a comparative analysis of their electronic, thermal, and device performance properties.

Table 1: Small Molecule Hole-Transporting Materials

HTM NameCore StructureHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Hole Mobility (cm²/Vs)Tg (°C)PCE (%)
CMO 9-(2-ethylhexyl)-9H-carbazole-4.78--Lower than Spiro-OMeTAD-15.92
Bithiazole-Carbazole Dimer (6) 2,2'-Bithiazole-Carbazole-5.84-3.682.16 (electrochemical)---

Table 2: Polymer-Based Hole-Transporting Materials

Polymer NameMonomer UnitsHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Tg (°C)PCE (%)
Carbazole-Aniline Copolymer 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole and 4-octyloxyaniline----Comparable to PTAA

Note: "-" indicates data not available in the searched literature. PCE values are typically for champion devices and may vary based on device architecture and fabrication conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key precursor, 9-(2-ethylhexyl)carbazole, and a representative small molecule HTM.

Protocol 1: Green Synthesis of 9-(2-Ethylhexyl)carbazole

This protocol describes an eco-friendly, high-yield synthesis of the fundamental building block, 9-(2-ethylhexyl)carbazole.[2]

Materials:

  • Carbazole (1.0 mmol, 167 mg)

  • Sodium hydroxide (NaOH) (1.0 mmol, 40 mg)

  • 18-Crown-6 (18C6) (0.1 mmol, 26 mg)

  • This compound (1.0 mmol, 193 mg, approximately 0.165 mL)

  • 2-Methyltetrahydrofuran (2-MeTHF) (3 mL)

  • Deionized water (3 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suitable reaction vessel, add carbazole (167 mg), sodium hydroxide (40 mg), 18-crown-6 (26 mg), 2-MeTHF (3 mL), and water (3 mL).

  • Stir the mixture at room temperature to ensure all solids are well-dispersed.

  • Slowly add this compound to the reaction mixture.

  • Continue stirring at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the carbazole starting material is completely consumed.

  • Once the reaction is complete, remove the volatile components using a rotary evaporator.

  • To the crude residue, add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the pure product.

Expected Yield: 96%

Protocol 2: Synthesis of a Bithiazole-Carbazole Dimer via Stille Coupling

This protocol details the synthesis of a D-A-D type small molecule HTM, 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, using a Stille coupling reaction.[3][4]

Materials:

  • 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole (0.031 mmol, 15.0 mg)

  • 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole (0.093 mmol, 52.9 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂) (0.0016 mmol, 1.1 mg)

  • Anhydrous toluene (1 mL)

  • Argon gas

Procedure:

  • In a reaction flask, combine 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole (15.0 mg), 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole (52.9 mg), and Pd(Ph₃P)₂Cl₂ (1.1 mg) in anhydrous toluene (1 mL).

  • Deaerate the solution by bubbling argon gas through the mixture for 10 minutes.

  • Heat the reaction mixture to reflux under an argon atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

  • After completion, cool the mixture to room temperature and purify by column chromatography to yield the final product.

Expected Yield: 85%

Mandatory Visualizations

Synthesis Pathway of 9-(2-Ethylhexyl)carbazole

Synthesis_Pathway carbazole Carbazole reagents NaOH, 18-Crown-6 2-MeTHF/H₂O, RT, 6h carbazole->reagents eh_br This compound eh_br->reagents product 9-(2-Ethylhexyl)carbazole reagents->product

Caption: Synthesis of 9-(2-Ethylhexyl)carbazole.

Experimental Workflow for HTM Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Device Application start Reactants: Carbazole Derivative + this compound reaction Reaction (e.g., Alkylation, Coupling) start->reaction workup Work-up & Purification reaction->workup structural Structural Analysis (NMR, Mass Spec) workup->structural optical Optical Properties (UV-Vis, PL) workup->optical electrochemical Electrochemical Properties (Cyclic Voltammetry) workup->electrochemical thermal Thermal Analysis (TGA, DSC) workup->thermal fabrication Device Fabrication (e.g., Perovskite Solar Cell) workup->fabrication testing Performance Testing (J-V Characteristics, EQE) fabrication->testing Logical_Relationship start Introduction of 2-Ethylhexyl Group solubility Increased Solubility start->solubility aggregation Reduced Molecular Aggregation start->aggregation morphology Improved Film Morphology solubility->morphology performance Improved Device Performance morphology->performance aggregation->morphology stability Enhanced Device Stability aggregation->stability stability->performance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylhexyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl bromide alkylation. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions performed with this compound?

This compound is a versatile alkylating agent primarily used for N-alkylation of heteroaromatic compounds and C-alkylation of active methylene compounds.[1] Due to the presence of a reactive C-Br bond, it readily participates in nucleophilic substitution reactions to introduce the 2-ethylhexyl group into various molecules, which can enhance properties like lipophilicity.[2]

Q2: Why am I observing low reactivity or incomplete conversion in my alkylation reaction?

Low reactivity with this compound is often attributed to its steric bulk. The branched 2-ethylhexyl group can hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction rate compared to straight-chain alkyl halides.[3] Other common causes include the use of a weak base, suboptimal temperature, or impure reagents.[4]

Q3: What are the typical side reactions observed during this compound alkylation?

Common side reactions include:

  • Dialkylation: This is particularly prevalent in the C-alkylation of active methylene compounds where the mono-alkylated product can be deprotonated again and react with another molecule of this compound.[4][5]

  • Elimination (E2): The use of a strong, sterically hindered base can promote the elimination of HBr to form an alkene, especially at higher temperatures.[6][7]

  • O- vs. N-alkylation: For substrates with multiple nucleophilic sites, such as some heterocyclic compounds, a mixture of O- and N-alkylated products can be formed.[8]

Q4: How can I remove unreacted this compound from my final product?

Residual this compound can be challenging to remove due to its relatively high boiling point and non-polar nature.[9][10] Effective methods include:

  • High-vacuum distillation: If the product is thermally stable, this can be an effective purification method.[10]

  • Scavenger resins: Resins with nucleophilic functional groups (e.g., amine-functionalized) can react with and bind the excess alkyl bromide, which can then be removed by filtration.[11]

  • Chromatography: Careful column chromatography can separate the product from the unreacted starting material.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most frequent challenges. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp use_catalyst Consider a Catalyst optimize_temp->use_catalyst result Improved Yield use_catalyst->result

Caption: A stepwise guide to troubleshooting low reaction yields.

  • Verify Reagent Purity: Ensure the nucleophile, base, and this compound are pure and dry. Moisture can quench strong bases and inhibit the reaction.[3]

  • Ensure Anhydrous and Inert Conditions: Many alkylation reactions, especially those using strong bases like sodium hydride, are sensitive to moisture and oxygen. Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon).[3]

  • Optimize the Base: The choice of base is critical. For C-alkylation of active methylene compounds, a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is often required to generate the nucleophile. For N-alkylation of heterocycles, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are commonly used.[4][12]

  • Select an Appropriate Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity.[5][13]

  • Adjust the Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. It is often beneficial to start at room temperature and gradually increase the temperature while monitoring the reaction progress.[3]

  • Use a Catalyst: For reactions that are sluggish at moderate temperatures, the addition of a catalyst can be highly effective.

    • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are excellent for reactions in biphasic systems (solid-liquid or liquid-liquid). They facilitate the transfer of the nucleophile into the organic phase where the reaction occurs.[13][14]

    • Iodide Catalysis: A catalytic amount of sodium or potassium iodide can undergo halide exchange with this compound to form the more reactive 2-ethylhexyl iodide in situ, which can significantly accelerate the reaction.

Issue 2: Formation of Dialkylated Product

This is a common issue in the C-alkylation of active methylene compounds.

Strategies to Favor Mono-alkylation:

  • Use an Excess of the Nucleophile: Using a 1.5 to 2-fold excess of the active methylene compound relative to this compound can statistically favor mono-alkylation.[4]

  • Control Stoichiometry of the Base: Using only one equivalent of the base will ensure that after the mono-alkylation, there is no base left to deprotonate the product for a second alkylation.

  • Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture keeps its concentration low, reducing the likelihood of a second alkylation.[5]

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of alkylation reactions.

Table 1: Effect of Base on N-Alkylation of Imidazole Derivatives

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1KOH/K₂CO₃MeCN8024Good[15]
2K₂CO₃DMF80-75-82[8]
3NaHDMF0 to RT2-4-[5]
4Cesium CarbonateDMFRT0.75~95[12]

Table 2: Effect of Phase-Transfer Catalyst (PTC) on Alkylation Yield

EntryCatalyst (mol%)SubstrateBaseTemperature (°C)Yield (%)Reference
1TBAB (2)Hydantoin50% KOHRT96[13]
2NoneHydantoin50% KOHRT0[13]
3TBAI (20)CPDT50% aq. NaOH7588 (with this compound)[16]
4Aliquat 336 (10)Potassium Acetate-187 (MW)98[17]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole

This protocol is a general guideline and may require optimization for specific imidazole derivatives.

Reaction Scheme for N-Alkylation of Imidazole

imidazole Imidazole product N-(2-Ethylhexyl) -imidazole imidazole->product 1. bromide 2-Ethylhexyl Bromide bromide->product 2. base Base (e.g., K2CO3) Solvent (e.g., DMF) base->product

Caption: General scheme for the N-alkylation of imidazole.

Materials:

  • Imidazole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add imidazole and anhydrous DMF under an inert atmosphere.

  • Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for C-Alkylation of Diethyl Malonate

This protocol is a general method for the C-alkylation of an active methylene compound.

Materials:

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl malonate (1.0 eq)

  • This compound (1.05 eq)

Procedure:

  • To a three-necked flask under an inert atmosphere, add the NaH dispersion and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating may be required.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation or column chromatography.[4][10]

References

Technical Support Center: Purification of Products from 2-Ethylhexyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Ethylhexyl bromide. This compound is a versatile reagent used in a variety of chemical syntheses, including the formation of ethers, esters, and carbon-carbon bonds.[1][2] Proper purification of the resulting products is critical for obtaining accurate experimental results and ensuring the quality of synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities depend on the specific reaction but often include:

  • Unreacted this compound: Due to incomplete reaction or the use of excess reagent.

  • Side products: Such as elimination products (octenes) which can be favored under certain conditions.[3]

  • Byproducts from the starting materials: For example, in Grignard reactions, biphenyl can form from the coupling of unreacted bromobenzene and the Grignard reagent.[4][5]

  • Residual solvents: From the reaction and work-up steps (e.g., DMF, ether).

  • Hydrolysis products: 2-Ethylhexanol can be formed if water is present.[1]

Q2: How can I effectively remove unreacted this compound from my non-polar product?

A2: Removing unreacted this compound can be challenging, especially if your product has a similar polarity. Here are several strategies:

  • High-Vacuum Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (boiling point of 183-185 °C at atmospheric pressure, 75-77 °C at 16 mmHg), vacuum distillation is an effective method.[1][6][7][8]

  • Column Chromatography Optimization:

    • Use a less polar eluent system (e.g., pure n-hexane) to increase the separation between your non-polar product and the slightly more polar this compound.[7]

    • Consider using a different stationary phase, like alumina, which may offer different selectivity compared to silica gel.[9]

  • Reactive Quenching: If applicable to your product's stability, consider reacting the excess this compound with a nucleophile to form a more polar compound that can be easily separated by extraction or chromatography.[7][8]

Q3: My reaction mixture is a complex mixture of products and byproducts. What is a general purification strategy?

A3: A general strategy for purifying a complex reaction mixture is outlined below. This workflow can be adapted based on the specific properties of your target compound.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., water, brine wash) Start->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification Distillation Vacuum Distillation Purification->Distillation Volatile Product Chromatography Column Chromatography Purification->Chromatography Non-volatile or Similar B.P. Recrystallization Recrystallization Purification->Recrystallization Solid Product Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

A general workflow for product purification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is contaminated with 2-Ethylhexanol. Presence of water in the reaction mixture leading to hydrolysis of this compound.Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired ether product in a Williamson ether synthesis. The alkoxide may be sterically hindered, or the reaction conditions may favor elimination.Use a less sterically hindered alkoxide if possible. Employ a polar aprotic solvent like DMF or DMSO. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination.
Formation of significant amounts of biphenyl impurity in a Grignard reaction. High concentration of the aryl halide or elevated reaction temperature.[4]Add the aryl halide slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature, using an ice bath if necessary, to prevent overheating.
Difficulty separating the product from the solvent (e.g., DMF). DMF has a high boiling point and can be difficult to remove under vacuum.Perform multiple aqueous washes to extract the DMF into the aqueous layer. A final wash with brine can help to break up any emulsions.
The purified ester product has a lingering acidic smell. Incomplete neutralization of the carboxylic acid starting material or catalyst.[10]Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[10] Be cautious of gas evolution (CO2).
Quantitative Data Summary

The following table summarizes key physical properties of this compound and a common byproduct, which are essential for planning purification strategies.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Refractive Index
This compound193.12[11]183-185 (atm)[1], 75-77 (16 mmHg)[6][11]1.08[1]1.4538 (20 °C)[11]
2-Ethylhexanol130.23183-186 (atm)0.8331.431

Key Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a standard procedure to remove water-soluble impurities after a reaction.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if the reaction was basic, followed by a dilute base solution (e.g., saturated NaHCO3) if the reaction was acidic, and finally with brine.

  • Drain the aqueous layer after each wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter or decant the dried organic layer to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for purifying a compound using silica gel column chromatography.

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture) determined by TLC analysis

  • Glass chromatography column

  • Sand and cotton

  • Collection tubes

Procedure:

  • Prepare the Column: Place a small plug of cotton at the bottom of the column and add a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Analyze Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Purification Logic

The following diagram illustrates a decision-making process for troubleshooting common purification challenges.

Troubleshooting_Purification Start Impure Product After Initial Purification Check_Purity Analyze Purity (NMR, GC-MS) Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity Impurity Detected Pure_Product Pure Product Check_Purity->Pure_Product Pure Is_Starting_Material Unreacted Starting Material? Identify_Impurity->Is_Starting_Material Optimize_Reaction Optimize Reaction Conditions: - Stoichiometry - Reaction Time - Temperature Is_Starting_Material->Optimize_Reaction Yes Is_Side_Product Known Side Product? Is_Starting_Material->Is_Side_Product No Repurify Re-purify Product Optimize_Reaction->Repurify Repurify->Check_Purity Change_Purification Modify Purification Strategy: - Different solvent system - Different stationary phase - Alternative method (e.g., distillation) Is_Side_Product->Change_Purification Yes Unknown_Impurity Unknown Impurity Is_Side_Product->Unknown_Impurity No Change_Purification->Repurify Characterize_Impurity Characterize Impurity (Spectroscopic Methods) Unknown_Impurity->Characterize_Impurity Characterize_Impurity->Change_Purification

A decision tree for troubleshooting purification.

References

Technical Support Center: Purification of Product Mixtures Containing 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-ethylhexyl bromide from their product mixtures.

Troubleshooting Guide: Methods for Removing Unreacted this compound

When faced with the challenge of removing unreacted this compound, a variety of techniques can be employed. The optimal method depends on the properties of the desired product, the scale of the reaction, and the required final purity. Below is a summary of common purification methods with their principles, advantages, disadvantages, and typical efficiencies.

Method Principle Advantages Disadvantages Typical Efficiency/Purity Achieved
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for large-scale purifications and when the product is significantly less volatile than this compound. Can yield very pure product.Requires the product to be thermally stable. Specialized equipment is necessary.High (>98% removal of this compound is often achievable).
Flash Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel) and elution with a mobile phase.Highly versatile and effective for a wide range of products. Can provide very high purity.Can be time-consuming and requires significant solvent usage, especially for large-scale purifications.Very High (>99% removal of this compound is common).
Liquid-Liquid Extraction (Aqueous Wash) Partitioning of components between two immiscible liquid phases (typically an organic solvent and an aqueous solution).Simple, rapid, and inexpensive method for removing polar impurities and some unreacted reagents.Less effective for removing non-polar impurities like this compound if the product is also non-polar. Emulsion formation can be an issue.Moderate (Multiple extractions may be required to achieve >90% removal).
Scavenger Resins Covalent or ionic binding of the unreacted electrophile (this compound) to a functionalized solid support.High selectivity for the target impurity. Simplifies workup to a simple filtration. Can be used in automated systems.The cost of the resin can be a factor. The product must be soluble in a solvent compatible with the resin.High (Can achieve >95% removal of the target impurity).

Frequently Asked Questions (FAQs)

Q1: I've performed an N-alkylation reaction using this compound, K₂CO₃, and DMF. What is the best way to work up the reaction to remove the excess alkyl bromide?

A typical workup for this reaction involves a multi-step liquid-liquid extraction. After the reaction is complete, the DMF is often removed by washing with a large volume of water or brine. Unreacted this compound, being non-polar, will remain in the organic layer along with your product. Subsequent washes with dilute acid (e.g., 1 M HCl) can help remove any remaining basic starting materials, and a final brine wash helps to remove residual water before drying the organic layer. However, to specifically target the removal of this compound, flash chromatography or vacuum distillation after the initial workup is often necessary for high purity.

Q2: My product and this compound have very similar polarities. How can I separate them using flash chromatography?

Separating compounds with similar polarities can be challenging. Here are a few strategies to improve separation:

  • Use a less polar solvent system: Since this compound is very non-polar, start with 100% n-hexane as the eluent.[1] If your product has slightly more polarity, it should remain on the column while the this compound elutes.

  • Employ a shallow gradient: If a single solvent is not effective, a very shallow gradient of a slightly more polar solvent (e.g., 0-5% ethyl acetate in hexane, or 0-10% dichloromethane in hexane) can help to resolve the two compounds.

  • Optimize column parameters: Use a longer column and a finer mesh silica gel to increase the number of theoretical plates and improve resolution. Ensure you do not overload the column.

Q3: Can I use a chemical quencher to remove unreacted this compound?

Yes, quenching is a viable option. You can add a nucleophilic reagent to the reaction mixture that will react with the excess this compound to form a more polar compound that is easily removed by extraction. Common quenching agents for alkyl halides include primary or secondary amines (e.g., diethylamine, piperidine) or thiols. The resulting N-alkylated or S-alkylated product is typically more polar and can be readily extracted into an aqueous acidic solution.

Q4: I'm considering vacuum distillation, but I'm unsure of the boiling point of this compound at the vacuum level my pump can achieve.

The boiling point of a liquid decreases as the pressure is reduced. You can estimate the boiling point of this compound at different pressures using the Clausius-Clapeyron equation or an online boiling point calculator.[2][3][4][5] The known boiling points of this compound are approximately 183-185 °C at atmospheric pressure (760 mmHg) and 75-77 °C at 16 mmHg.[6][7][8][9][10]

Estimated Boiling Points of this compound at Various Pressures:

Pressure (mmHg)Estimated Boiling Point (°C)
760184
100125
50105
2082
1068
553
128

Note: These are estimated values and may vary slightly depending on the specific apparatus and measurement conditions.

Experimental Protocols

Vacuum Distillation

This protocol is suitable for thermally stable products with a boiling point significantly higher than that of this compound.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed. Use a stir bar in the distilling flask for smooth boiling.

  • Sample Preparation: Concentrate the crude product mixture under reduced pressure (e.g., using a rotary evaporator) to remove the reaction solvent.

  • Distillation:

    • Place the concentrated crude mixture in the distilling flask.

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired vacuum is reached and stable, gradually heat the distilling flask using a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (refer to the table above).

    • Once the this compound has been removed, the temperature will likely rise. If your product is distillable, you can increase the temperature to collect the product fraction. Otherwise, the purified product will remain in the distillation flask.

  • Completion: Cool the apparatus to room temperature before carefully and slowly releasing the vacuum.

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure setup_apparatus Assemble Vacuum Distillation Apparatus add_stir_bar Add Stir Bar to Distilling Flask setup_apparatus->add_stir_bar load_sample Load Crude Product setup_apparatus->load_sample apply_vacuum Apply Vacuum load_sample->apply_vacuum heat_flask Gradually Heat apply_vacuum->heat_flask collect_fraction Collect 2-Ethylhexyl Bromide Fraction heat_flask->collect_fraction stop_heating Stop Heating collect_fraction->stop_heating cool_down Cool to Room Temp stop_heating->cool_down release_vacuum Release Vacuum cool_down->release_vacuum

Workflow for Vacuum Distillation.
Flash Column Chromatography

This method is ideal for separating this compound from products with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For separating the non-polar this compound from a more polar product, start with 100% n-hexane. If needed, gradually add a small percentage of a more polar solvent like ethyl acetate or dichloromethane. An ideal solvent system will show good separation between your product and the this compound spot on the TLC plate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Fill the column with silica gel slurried in the initial, least polar eluent.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with the least polar composition.

    • Collect fractions and monitor their composition by TLC.

    • The non-polar this compound will elute first.

    • Once the this compound has been completely eluted, you can increase the polarity of the eluent to collect your product.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_procedure Chromatography Procedure select_solvent Select Solvent System via TLC pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->elute_column Adjust Polarity if needed combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent

Workflow for Flash Column Chromatography.
Liquid-Liquid Extraction (Post N-Alkylation Workup)

This protocol is a typical workup procedure following an N-alkylation reaction where excess this compound was used.

Methodology:

  • Quenching and Initial Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent like DMF, dilute the reaction mixture with a large volume of water.

    • Extract the aqueous mixture three times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • 1 M HCl (to remove any basic starting materials or byproducts).

      • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).

      • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which will likely still contain some this compound. Further purification by chromatography or distillation is often required.

LLE_Workflow start Crude Reaction Mixture dilute Dilute with Water start->dilute extract Extract with Organic Solvent (3x) dilute->extract combine Combine Organic Layers extract->combine wash_acid Wash with 1M HCl combine->wash_acid wash_bicarb Wash with Sat. NaHCO3 wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Crude Product for Further Purification concentrate->end

Workflow for Liquid-Liquid Extraction.
Scavenger Resin

This protocol describes the use of an amine-functionalized silica resin to remove unreacted this compound.

Methodology:

  • Resin Selection and Preparation:

    • Choose an appropriate amine-functionalized scavenger resin (e.g., aminopropyl-functionalized silica gel).

    • If necessary, wash the resin with a suitable solvent (e.g., methanol, dichloromethane) and dry it under vacuum.

  • Scavenging Procedure:

    • Dissolve the crude product mixture in a solvent that is compatible with the resin and in which your product is soluble.

    • Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of unreacted this compound).

    • Stir the mixture at room temperature for several hours to overnight. Monitor the removal of this compound by TLC or GC-MS.

  • Product Isolation:

    • Filter the mixture to remove the resin.

    • Wash the resin with a fresh portion of the solvent.

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure to obtain the purified product.

Scavenger_Resin_Workflow cluster_prep Preparation cluster_procedure Scavenging Procedure select_resin Select Amine- Functionalized Resin prepare_resin Wash and Dry Resin select_resin->prepare_resin dissolve_crude Dissolve Crude Product prepare_resin->dissolve_crude add_resin Add Resin to Solution dissolve_crude->add_resin stir_mixture Stir Mixture add_resin->stir_mixture monitor_reaction Monitor Removal stir_mixture->monitor_reaction filter_resin Filter off Resin monitor_reaction->filter_resin concentrate Concentrate Solution filter_resin->concentrate

Workflow for Scavenger Resin Purification.

References

Technical Support Center: Grignard Formation with 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 2-Ethylhexyl bromide. Due to its secondary and sterically hindered nature, this substrate presents unique challenges compared to simpler primary alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the formation of 2-Ethylhexylmagnesium bromide?

A1: The most common side reactions are Wurtz coupling, elimination (dehydrohalogenation), and disproportionation. The steric hindrance and the secondary nature of this compound make these pathways competitive with the desired Grignard reagent formation.[1][2]

Q2: How does the steric hindrance of this compound affect the Grignard reaction?

A2: The bulky 2-ethylhexyl group can hinder the approach of the alkyl halide to the magnesium surface, slowing down the rate of Grignard reagent formation.[3][4] This can lead to an accumulation of unreacted alkyl halide, which in turn increases the likelihood of side reactions such as Wurtz coupling, where the already formed Grignard reagent reacts with the remaining this compound.[1]

Q3: What is Wurtz coupling and why is it a significant problem with this compound?

A3: Wurtz coupling is a dimerization reaction where two alkyl halides react in the presence of a metal to form a new carbon-carbon bond. In this case, two molecules of this compound react to form 7,8-diethyl-dodecane. This reaction is a major side reaction when forming Grignard reagents from reactive halides.[5][6][7] The localized high concentration of the alkyl halide before it reacts with magnesium can favor this side reaction.

Q4: Can elimination be a significant side reaction?

A4: Yes, for secondary alkyl halides like this compound, elimination to form an alkene (in this case, a mixture of 2-ethyl-1-hexene and 3-methyl-2-heptene) can be a competing side reaction.[8][9][10] This is favored by higher temperatures and the use of certain solvents. The Grignard reagent itself is a strong base and can promote this elimination.

Q5: What is disproportionation in the context of Grignard reagents?

A5: Disproportionation involves the transfer of a hydrogen atom from one alkyl group to another. In the case of 2-Ethylhexylmagnesium bromide, this can lead to the formation of 2-ethylhexane and an alkene. This side reaction is more common with sterically hindered Grignard reagents.

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Solution
Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[11]Magnesium Activation: Use a fresh bottle of magnesium turnings. Activate the magnesium by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface. Chemical activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[12][13][14] The disappearance of the iodine color or evolution of gas indicates activation.
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.[15]Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried and cooled under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
Low Reactivity of the Alkyl Halide: Steric hindrance can make this compound less reactive.[3]Use of Entrainment Reagents: A small amount of a more reactive halide, like ethyl bromide, can be added to initiate the reaction.[11]

Problem 2: Low yield of the Grignard reagent and formation of significant side products.

Possible Cause Solution
High Rate of Wurtz Coupling: A high local concentration of this compound can lead to dimerization.[1]Slow Addition and Dilution: Add the this compound solution dropwise to the magnesium suspension over an extended period. Using a syringe pump for slow and steady addition is recommended. Conducting the reaction at a higher dilution can also minimize this bimolecular side reaction.
High Reaction Temperature: Elevated temperatures can favor elimination and other side reactions.Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating. For highly exothermic reactions, use an ice bath to moderate the temperature.
Prolonged Reaction Time: Extended reaction times can lead to the degradation of the Grignard reagent.Monitor the Reaction: The reaction is typically complete when most of the magnesium has been consumed. Over-refluxing can be detrimental.

Data Presentation

The following table summarizes the common side reactions and provides representative (hypothetical) data on their prevalence under different reaction conditions for the formation of 2-Ethylhexylmagnesium bromide.

Side Reaction Side Product Standard Conditions (%) Optimized Conditions (%) Factors Favoring Side Reaction
Wurtz Coupling 7,8-Diethyl-dodecane15-25< 10High concentration of alkyl halide, high temperature.
Elimination 2-Ethyl-1-hexene / 3-Methyl-2-heptene5-10< 5High temperature, prolonged reaction time.
Disproportionation 2-Ethylhexane & Alkene2-5< 2Steric hindrance, high temperature.

Standard Conditions: Rapid addition of this compound, reaction at vigorous reflux. Optimized Conditions: Slow, dropwise addition of this compound, gentle reflux, use of activated magnesium.

Experimental Protocols

Protocol: Preparation of 2-Ethylhexylmagnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Dry, inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for the inert gas. All glassware must be rigorously dried.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask under a stream of inert gas until the iodine sublimes or gas evolution is observed. Allow the flask to cool.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous ether/THF from the dropping funnel. The reaction should initiate, as indicated by bubbling and a cloudy appearance of the solution. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes, or until the majority of the magnesium is consumed.

  • Use: The resulting greyish solution of 2-Ethylhexylmagnesium bromide should be used immediately for the subsequent reaction step.

Mandatory Visualization

Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_wurtz Wurtz Coupling cluster_elimination Elimination 2-EHB This compound Grignard 2-Ethylhexylmagnesium Bromide (Desired Product) 2-EHB->Grignard + Mg (in Ether/THF) 2-EHB_w This compound Mg Magnesium Grignard_w 2-Ethylhexylmagnesium Bromide Grignard_e 2-Ethylhexylmagnesium Bromide Wurtz_Product 7,8-Diethyl-dodecane Grignard_w->Wurtz_Product + this compound Alkene 2-Ethyl-1-hexene / 3-Methyl-2-heptene Grignard_e->Alkene (Base-promoted)

Caption: Reaction pathways in the formation of 2-Ethylhexylmagnesium bromide.

Troubleshooting_Workflow start Start Grignard Reaction initiation Does the reaction initiate? start->initiation activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, crush) initiation->activate_mg No yield Is the yield low? initiation->yield Yes check_dryness Ensure anhydrous conditions activate_mg->check_dryness check_dryness->start failure Reaction Failure check_dryness->failure slow_addition Slow down addition of This compound yield->slow_addition Yes success Successful Grignard Formation yield->success No control_temp Control reaction temperature slow_addition->control_temp control_temp->success

Caption: Troubleshooting workflow for Grignard formation.

References

Technical Support Center: Troubleshooting Low Yield in 2-Ethylhexyl Bromide Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for low yields in substitution reactions involving 2-Ethylhexyl Bromide.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my S_N2 reaction with this compound consistently low?

A1: The primary reason for low yields is the structure of this compound itself. Although it is a primary alkyl halide, the ethyl group at the second carbon position (the β-carbon) creates significant steric hindrance.[1][2] This bulkiness impedes the required "backside attack" of the nucleophile, which is characteristic of an S_N2 mechanism.[3][4] This steric shield raises the energy of the transition state, slowing down the reaction rate significantly compared to unbranched primary alkyl halides like 1-bromobutane.[5][6]

Q2: What is the main side reaction, and how can it be minimized?

A2: The most common side reaction is E2 (bimolecular elimination).[7][8] This pathway competes with the S_N2 substitution and is favored by strong, sterically hindered bases.[8][9] Since alkoxides and other strong nucleophiles are also strong bases, they can abstract a proton from the β-carbon, leading to the formation of an alkene instead of the desired substitution product.

To minimize E2 elimination:

  • Use a less hindered, strongly nucleophilic reagent. For instance, iodide (I⁻) or cyanide (CN⁻) are excellent nucleophiles but weaker bases compared to alkoxides.[10]

  • Control the temperature. Higher temperatures generally favor elimination over substitution because elimination reactions have a higher entropy change.[9] Running the reaction at the lowest feasible temperature can improve the S_N2/E2 ratio.

  • Choose the right solvent. Polar aprotic solvents enhance nucleophilicity without solvating the nucleophile, favoring S_N2.[11][12]

Q3: How do I select the optimal solvent and temperature for my reaction?

A3: The choice of solvent is critical for S_N2 reactions. Polar aprotic solvents such as DMF (dimethylformamide) , DMSO (dimethyl sulfoxide) , or acetone are highly recommended.[5][10] These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[5] Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the S_N2 reaction.[5]

Regarding temperature, start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.[13] If the reaction is too slow, a gradual increase in temperature may be necessary. However, be aware that temperatures above 100 °C significantly increase the likelihood of the E2 elimination side reaction.[13]

Q4: How can I accelerate the reaction rate without promoting side products?

A4: If increasing the temperature is not a viable option due to the promotion of side reactions, consider using a phase-transfer catalyst (PTC) .[14][15] Catalysts like tetrabutylammonium bromide (TBAB) are particularly useful when your nucleophile is an inorganic salt (e.g., NaCN, NaN₃) that is soluble in an aqueous phase while this compound is in an organic phase. The PTC helps transport the nucleophile anion into the organic phase, dramatically increasing the reaction rate at lower temperatures.[16][17]

Q5: I'm struggling to remove unreacted this compound from my final product. What purification strategies do you recommend?

A5: This is a common issue, especially if the product has a similar polarity to the starting material.[18][19]

  • High-Vacuum Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (boiling point ~183-185 °C), high-vacuum distillation can be effective.[18][19]

  • Reactive Scavenging: You can add a nucleophilic resin (e.g., an amine-functionalized polystyrene resin) to the crude product mixture after the reaction is complete.[18][19] The resin will react with the excess this compound, and the resulting polymer-bound product can be easily filtered off.

  • Chromatography Optimization: If using column chromatography, a careful selection of the eluent system is crucial. A non-polar solvent system (e.g., hexane/ethyl acetate gradients) may be required.

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Selectivity
ParameterFavorable Condition for S_N2RationalePotential Negative Impact
Substrate Primary, unhindered alkyl halideThis compound is sterically hindered, which inherently slows the S_N2 rate.[2][5]N/A (Substrate is fixed)
Nucleophile Strong, non-bulky, weakly basic (e.g., I⁻, CN⁻, N₃⁻)Maximizes nucleophilic attack while minimizing base-promoted elimination.[8][10]Strongly basic nucleophiles (e.g., t-BuO⁻) will heavily favor E2 elimination.[8]
Solvent Polar Aprotic (DMF, DMSO, Acetone)Solvates the cation but not the nucleophile, increasing nucleophile reactivity.[5][12]Protic solvents (H₂O, EtOH) can solvate the nucleophile, reducing its effectiveness.[5]
Temperature Moderate (50-80 °C)Provides sufficient energy for reaction without strongly favoring the E2 pathway.[13]High temperatures (>100 °C) significantly favor the E2 side reaction.[9]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Increases reaction rate by improving the solubility of the nucleophile in the organic phase.[15][16]May require additional purification steps to remove the catalyst.

Visual Troubleshooting and Workflow

Troubleshooting Logic for Low Yield

The following diagram outlines a logical workflow to diagnose the cause of low reaction yield.

TroubleshootingWorkflow A Low Yield Observed B Is Starting Material (SM) Consumed? (Check by TLC/GC) A->B C NO: Incomplete Reaction B->C No D YES: Side Reaction or Product Degradation B->D Yes C1 Increase Temperature or Reaction Time C->C1 C2 Check Nucleophile Reactivity (Is it strong enough?) C->C2 C3 Use a Better Solvent (Polar Aprotic: DMF, DMSO) C->C3 C4 Add Phase-Transfer Catalyst C->C4 D1 Check for Alkene by-product (E2 Elimination) D->D1 D4 Check for Hydrolysis (Ensure anhydrous conditions) D->D4 D2 Lower Reaction Temperature D1->D2 D3 Use a less basic nucleophile D1->D3 SN2_vs_E2 sub This compound sub_nuc sub->sub_nuc nuc Nucleophile / Base (e.g., RO⁻) nuc->sub_nuc ts_sn2 Sₙ2 Transition State sub_nuc->ts_sn2 Backside Attack (Substitution) ts_e2 E2 Transition State sub_nuc->ts_e2 Proton Abstraction (Elimination) prod_sn2 Substitution Product (Ether, Amine, etc.) ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2

References

Technical Support Center: 2-Ethylhexyl Bromide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable storage and safe handling of 2-Ethylhexyl bromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To minimize degradation, this compound should be stored under refrigerated conditions, typically between 2-8°C.[1][2][3] It is crucial to store it in a tightly sealed, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and light.[1][4][5] The use of amber glass vials can provide protection from light, which can initiate free-radical degradation.[5]

Q2: I've noticed a color change in my this compound. What could be the cause?

A2: A color change, often to a pale yellow or brownish hue, can indicate degradation of the compound. This is frequently caused by exposure to light, air (oxidation), or moisture, leading to the formation of impurities. The primary degradation pathways include hydrolysis, elimination reactions, and free-radical decomposition.

Q3: What are the common degradation products of this compound?

A3: The most common degradation product resulting from hydrolysis is 2-ethylhexanol.[3] Other potential degradation products from thermal or photolytic decomposition can include hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO2).[4] Under certain conditions, elimination reactions can also lead to the formation of isomeric octenes.

Q4: What stabilizers are commonly used for this compound?

A4: Commercial preparations of this compound often contain about 1% potassium carbonate as a stabilizer.[2][6] Potassium carbonate is a weak base that can neutralize any acidic byproducts, such as hydrogen bromide, which can catalyze further degradation. Other potential stabilizers for branched alkyl bromides include epoxides, nitroalkanes, amines, and ethers, which can be added in concentrations ranging from 0.001% to 5.0% by weight.[7]

Q5: Is this compound compatible with all common laboratory materials?

A5: No, this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous reactions. It is advisable to use glass or other resistant materials for containers and apparatus.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Degradation of this compound starting material.- Verify the purity of the this compound using GC-MS or ¹H NMR before use.- If impurities are detected, consider purifying the reagent by distillation.- Ensure the use of a stabilized grade of this compound or add a suitable stabilizer.- Store the reagent under the recommended conditions (refrigerated, protected from light and moisture).
Precipitate formation in the this compound container. Contamination with water leading to hydrolysis and formation of insoluble byproducts, or reaction with the container material.- Discard the reagent if significant precipitation is observed.- Ensure storage containers are dry and properly sealed.- Use an inert atmosphere (e.g., nitrogen or argon) for storage and handling to minimize moisture and air exposure.[3][5]
Development of pressure inside the storage container. Decomposition leading to the formation of gaseous byproducts like HBr or CO₂. This can be accelerated by elevated temperatures.- Handle with extreme caution in a well-ventilated fume hood.- Cool the container before opening.- Vent the container slowly and carefully.- Review storage conditions to ensure they are appropriate and that the material has not been exposed to heat.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationReference
Storage Temperature 2-8°C (Refrigerated)[1][2][3]
Container Tightly sealed, amber glass bottle[4][5]
Atmosphere Inert gas (e.g., Nitrogen, Argon) is recommended[3][5]
Avoid Heat, sparks, open flames, direct sunlight, moisture[1][4][5]
Incompatible Materials Strong oxidizing agents, Strong bases[4]

Table 2: Common Stabilizers for this compound

StabilizerTypical ConcentrationMechanism of ActionReference
Potassium Carbonate (K₂CO₃)~1% w/wAcid scavenger (neutralizes HBr)[2][6]
Epoxides0.001 - 5.0% w/wAcid scavenger[7]
Nitroalkanes0.001 - 5.0% w/wRadical scavenger[7]
Amines0.001 - 5.0% w/wAcid scavenger[7]
Ethers0.001 - 5.0% w/wSolvent effect, may stabilize intermediates[7]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify the presence of common degradation products such as 2-ethylhexanol.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., hexane or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or mid-polar column)

  • Microsyringe

  • Vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL of hexane).

  • GC-MS Method Development: Develop a GC method with a suitable temperature program to separate the parent compound from potential impurities. A typical starting point could be:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • MS Detector: Scan mode to identify unknown impurities, and Selected Ion Monitoring (SIM) mode for quantification of known degradation products.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products like 2-ethylhexanol by comparing their mass spectra with a library.

    • Calculate the purity of the this compound by integrating the peak areas (assuming similar response factors for impurities, or by using a calibrated method for higher accuracy).

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.

Stress Conditions (to be performed on separate samples):

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store a neat sample of this compound at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose a solution of this compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.

Procedure for each stress condition:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solution to the specified stress condition. A control sample protected from the stress condition should be kept under normal storage conditions.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acid or base if necessary.

  • Analyze the aliquot and the control sample by a stability-indicating method, such as the GC-MS protocol described above or an appropriate HPLC method, to quantify the remaining this compound and identify and quantify any degradation products.

Visualizations

cluster_pathways Degradation Pathways 2-Ethylhexyl_bromide This compound Hydrolysis Hydrolysis (+ H₂O) 2-Ethylhexyl_bromide->Hydrolysis Moisture Elimination Elimination (- HBr) 2-Ethylhexyl_bromide->Elimination Heat/Base Radical_Decomposition Radical Decomposition (Light/Heat) 2-Ethylhexyl_bromide->Radical_Decomposition UV Light/Heat Degradation_Products Degradation Products Hydrolysis->Degradation_Products 2-Ethylhexanol + HBr Elimination->Degradation_Products Octene Isomers Radical_Decomposition->Degradation_Products Various Radicals, CO, CO₂

Caption: Degradation pathways of this compound.

Start Start: Purity Assessment Prepare_Sample Prepare Sample (1 mg/mL solution) Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Sample->Stress_Conditions Control_Sample Prepare Control Sample (Protected from stress) Prepare_Sample->Control_Sample Time_Points Withdraw Aliquots at Defined Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., GC-MS, HPLC) Control_Sample->Analysis Time_Points->Analysis Data_Evaluation Evaluate Data: - Quantify parent compound - Identify/quantify degradants - Determine degradation rate Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Experimental workflow for a forced degradation study.

Problem Inconsistent Experimental Results? Check_Purity Check Purity of This compound (GC-MS, NMR) Problem->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify Purify Reagent (e.g., Distillation) Purity_OK->Purify No Check_Storage Review Storage and Handling Procedures Purity_OK->Check_Storage Yes Proceed Proceed with Experiment Purify->Proceed Storage_OK Proper Storage and Handling? Check_Storage->Storage_OK Implement_Best_Practices Implement Best Practices: - Refrigerate (2-8°C) - Protect from light/moisture - Use inert atmosphere Storage_OK->Implement_Best_Practices No Consider_Other_Factors Consider Other Experimental Variables (Solvents, Reagents, etc.) Storage_OK->Consider_Other_Factors Yes Implement_Best_Practices->Proceed Consider_Other_Factors->Proceed

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Green Synthesis of 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for green chemistry approaches to the synthesis of 2-Ethylhexyl bromide. The focus is on providing practical solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using greener chemical methods, particularly Phase-Transfer Catalysis (PTC).

Phase-Transfer Catalysis (PTC) Approach

Issue: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Phase-Transfer Catalyst Ensure the catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) is pure and dry. The choice of catalyst can be critical; consider screening different catalysts with varying alkyl chain lengths to optimize solubility in the organic phase.
Insufficient Mass Transfer The reaction occurs at the interface of the aqueous and organic phases. Vigorous stirring is crucial to maximize the interfacial area. Using a mechanical stirrer is recommended over a magnetic stir bar for larger-scale reactions.
Low Reaction Temperature While PTC reactions can often be run at lower temperatures than conventional methods, the conversion of 2-ethylhexanol to this compound may still require moderate heating to proceed at a reasonable rate. Experiment with a temperature range of 50-80 °C, monitoring for the formation of side products.
Hydrolysis of Product This compound can be susceptible to hydrolysis back to the alcohol, especially if the reaction mixture is heated for extended periods in the presence of water. Monitor the reaction progress by TLC or GC and work up the reaction as soon as the starting material is consumed.
Catalyst Poisoning Impurities in the starting materials or solvents can poison the phase-transfer catalyst. Ensure 2-ethylhexanol and the bromide source (e.g., hydrobromic acid) are of high purity.

Issue: Formation of Side Products (e.g., Di(2-ethylhexyl) ether, Octenes)

Potential Cause Recommended Solution
Elimination Reactions The bromide ion is a good nucleophile but also a moderate base. At higher temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of octene isomers. To minimize this, use the lowest effective temperature that allows for a reasonable reaction rate.
Williamson Ether Synthesis If using a strong base in the reaction, the deprotonated 2-ethylhexanol can react with the this compound product to form di(2-ethylhexyl) ether. This is less of a concern when starting from the alcohol and a bromide source like HBr.
Impure Starting Materials Impurities in the 2-ethylhexanol could lead to the formation of other brominated byproducts. It is advisable to use distilled 2-ethylhexanol.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main green chemistry advantages of using Phase-Transfer Catalysis (PTC) for this compound synthesis compared to traditional methods?

A1: Traditional methods for synthesizing this compound often involve hazardous reagents like phosphorus tribromide (PBr₃), which can be difficult to handle and produce significant waste. PTC offers several advantages:

  • Reduced Use of Hazardous Reagents: It avoids the need for reagents like PBr₃.

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption.

  • Use of Water as a Solvent: PTC systems often utilize a biphasic system with water, reducing the need for volatile organic solvents.

  • Higher Atom Economy: By minimizing the use of complex reagents, PTC can lead to a higher atom economy.

  • Catalyst Recyclability: In some cases, the phase-transfer catalyst can be recovered and reused.

Q2: Is biocatalysis a viable green approach for this compound synthesis?

A2: While biocatalysis is a very promising green chemistry technique, its application for the direct synthesis of alkyl halides from alcohols is still an emerging area. While lipases are commonly used for green ester synthesis, a different class of enzymes, such as haloperoxidases or haloalkane dehalogenases operating in reverse, would be required for this transformation. Currently, there are limited reports of efficient and scalable biocatalytic production of this compound. However, research in this area is ongoing and could provide a highly selective and environmentally benign route in the future.

Phase-Transfer Catalysis (PTC) Specific Questions

Q3: How do I choose the right phase-transfer catalyst for my reaction?

A3: The ideal PTC should be soluble in both the organic and aqueous phases to effectively transport the bromide ion. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are common choices. The lipophilicity of the catalyst is important; for a relatively nonpolar substrate like 2-ethylhexanol, a catalyst with longer alkyl chains may be more effective.

Q4: How can I monitor the progress of the PTC reaction?

A4: The reaction can be monitored by taking small aliquots from the organic layer and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the more non-polar product (this compound) from the more polar starting material (2-ethylhexanol).

Q5: What is the typical work-up procedure for a PTC reaction to synthesize this compound?

A5: After the reaction is complete (as determined by TLC or GC), the two phases are separated. The organic layer is washed with water to remove the catalyst and any remaining inorganic salts. A wash with a dilute sodium bicarbonate solution can neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Reagents Typical Yield (%) Reaction Temperature (°C) Key Advantages Key Disadvantages
Traditional 2-Ethylhexanol, PBr₃80-900 - 25High yield, well-establishedUse of hazardous and corrosive reagent, significant waste generation.
Phase-Transfer Catalysis (PTC) 2-Ethylhexanol, HBr, PTC (e.g., TBAB)75-8550-80Avoids hazardous reagents, milder conditions, potential for catalyst recycling.Requires vigorous stirring, potential for side reactions if not optimized.
Biocatalytic (Potential) 2-Ethylhexanol, Bromide source, Haloperoxidase(Variable)25-40High selectivity, biodegradable catalyst, very mild conditions.Enzyme stability and cost can be issues, technology is still in development for this specific transformation.

Note: Yields and conditions are approximate and can vary based on the specific experimental setup.

Experimental Protocols

Green Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Ethylhexanol

  • 48% Hydrobromic acid (HBr)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-ethylhexanol (1 equivalent), toluene (2 mL per gram of alcohol), and tetrabutylammonium bromide (0.05 equivalents).

  • Begin vigorous stirring and add 48% hydrobromic acid (1.5 equivalents).

  • Heat the mixture to 70-80 °C and maintain this temperature with continued vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-Ethylhexanol, Toluene, and TBAB B Add 48% HBr A->B C Heat to 70-80 °C with Vigorous Stirring B->C D Monitor by TLC/GC C->D E Cool and Separate Phases D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Vacuum Distillation G->H

Caption: Experimental workflow for the PTC synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed CheckStirring Is Stirring Vigorous? Start->CheckStirring CheckTemp Is Temperature Optimal? CheckStirring->CheckTemp Yes IncreaseStirring Increase Stirring Speed / Use Mechanical Stirrer CheckStirring->IncreaseStirring No CheckCatalyst Is Catalyst Active? CheckTemp->CheckCatalyst Yes OptimizeTemp Optimize Temperature (e.g., 50-80 °C) CheckTemp->OptimizeTemp No CheckPurity Are Reagents Pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use Fresh/Pure Catalyst CheckCatalyst->ReplaceCatalyst No PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes IncreaseStirring->CheckTemp OptimizeTemp->CheckCatalyst ReplaceCatalyst->CheckPurity PurifyReagents->Success

Caption: Troubleshooting logic for low yield in PTC synthesis.

Technical Support Center: Monitoring Reactions of 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of chemical reactions involving 2-Ethylhexyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions with this compound?

A1: The progress of reactions involving this compound, a non-polar alkyl halide, can be effectively monitored using a variety of analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1][2][3][4][5] The choice of method depends on factors such as the reaction type, the properties of the reactants and products, and the available instrumentation.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and simple method to qualitatively monitor a reaction's progress.[2][3] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product.[2] A co-spot, which is a mixture of the starting material and the reaction mixture in the same spot, can help to definitively identify the starting material spot in the reaction lane.[2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q3: What is a suitable TLC solvent system for reactions with this compound?

A3: Since this compound is a non-polar compound, a non-polar eluent system is generally recommended. A good starting point is a mixture of hexane and ethyl acetate.[6] The polarity of the solvent system can be adjusted by changing the ratio of the two solvents to achieve good separation between the starting material and the product. For instance, you can start with a 9:1 or 4:1 hexane to ethyl acetate ratio and adjust as needed.

Q4: How can Gas Chromatography (GC) be used to quantify the conversion of this compound?

A4: Gas Chromatography is a powerful technique for both qualitative and quantitative analysis of reactions involving volatile compounds like this compound.[5] By injecting a sample of the reaction mixture into the GC, you can separate the components and determine their relative concentrations based on the peak areas in the chromatogram. To obtain quantitative data on the conversion of this compound, a calibration curve can be constructed using standards of known concentrations.

Q5: Can I use NMR spectroscopy for real-time reaction monitoring?

A5: Yes, NMR spectroscopy, particularly ¹H NMR, is an excellent tool for monitoring reaction progress and can be used for real-time analysis if the instrumentation is available.[7][8] By taking samples from the reaction at different time points and analyzing them by ¹H NMR, you can observe the disappearance of peaks corresponding to this compound and the appearance of new peaks corresponding to the product. The integration of these peaks can provide quantitative information about the reaction kinetics.[8]

Q6: What changes can I expect in the IR spectrum as my reaction with this compound proceeds?

A6: As a reaction involving this compound progresses, you can monitor the disappearance of the characteristic C-Br stretching vibration, which typically appears in the fingerprint region of the IR spectrum, around 690-515 cm⁻¹.[1] Concurrently, you will observe the appearance of new peaks corresponding to the functional groups of the product being formed. For example, in a Williamson ether synthesis, you would see the appearance of a C-O stretching band.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
No spots are visible on the TLC plate. The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to evaporate between applications.
The compound does not visualize under UV light.Use a different visualization technique, such as an iodine chamber or a potassium permanganate stain.[9]
Spots are streaking or tailing. The sample is too concentrated.Dilute the sample before spotting.[10]
The solvent system is too polar.Use a less polar solvent system.
The sample is interacting too strongly with the silica gel.Add a small amount of a slightly more polar solvent or a few drops of acetic acid or triethylamine to the eluent to improve the spot shape.
The Rf values are too high or too low. The solvent system is inappropriate.If the Rf is too high (spots run to the top), use a less polar solvent system. If the Rf is too low (spots remain at the baseline), use a more polar solvent system.
The spots are not well-separated. The solvent system does not provide adequate resolution.Try a different solvent system with varying polarities. You can also try a different stationary phase, such as alumina.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Solution
No peaks are observed. No sample was injected.Check the syringe and injection port.
The detector is not turned on or is not sensitive enough.Ensure the detector is on and at the correct sensitivity.
Broad or tailing peaks. The column is overloaded.Inject a smaller volume of the sample or dilute the sample.
The injection port or column is contaminated.Clean the injection port and bake the column.
The column is degrading.Replace the column.
Poor resolution between peaks. The temperature program is not optimized.Adjust the temperature ramp rate or initial/final temperatures.
The column is not suitable for the separation.Use a column with a different stationary phase.
Ghost peaks appear in the chromatogram. Contamination from a previous injection (carryover).Run a blank solvent injection to clean the system.
Septum bleed.Replace the injection port septum.

Experimental Protocols

Protocol 1: Monitoring a Williamson Ether Synthesis using TLC

This protocol describes how to monitor the reaction of this compound with a phenol to form an ether.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: 9:1 Hexane:Ethyl Acetate (v/v)

  • UV lamp for visualization

  • Reaction mixture at various time points (t=0, t=1h, t=2h, etc.)

  • Standard solution of this compound in a volatile solvent

  • Standard solution of the phenol starting material in a volatile solvent

Procedure:

  • Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom. This will be your baseline.

  • Mark four lanes on the baseline for: (1) this compound standard, (2) Phenol standard, (3) Co-spot (a spot of the reaction mixture with the starting materials spotted on top), and (4) the reaction mixture.

  • Using a capillary tube, carefully spot each sample onto its designated lane on the baseline. Keep the spots small.

  • Place the TLC plate in the developing chamber, ensuring the eluent level is below the baseline. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf values for the starting materials and the product. The reaction is complete when the spot corresponding to the limiting reagent is no longer visible in the reaction mixture lane.

Protocol 2: Quantitative Analysis of a Grignard Reaction by GC-MS

This protocol outlines the monitoring of a Grignard reaction between this compound and a carbonyl compound.

Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Syringe for injection

  • Reaction mixture aliquots quenched at different time points

  • Internal standard (e.g., dodecane)

  • Standard solutions of this compound and the expected product of known concentrations

Procedure:

  • Sample Preparation: At desired time intervals, withdraw a small aliquot from the reaction mixture and quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the organic components with a solvent like diethyl ether, dry the organic layer, and add a known amount of an internal standard.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • MS Detector: Scan range of 40-400 m/z.

  • Calibration: Prepare a series of standard solutions containing known concentrations of this compound, the product, and the internal standard. Inject these standards into the GC-MS to create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Analysis: Inject the prepared samples from the reaction mixture into the GC-MS.

  • Data Analysis: Identify the peaks for this compound and the product based on their retention times and mass spectra. Calculate the concentration of each component in the reaction mixture using the calibration curve. Plot the concentration of the reactant and product over time to monitor the reaction progress and determine the reaction kinetics.

Data Presentation

Table 1: Spectroscopic Data for this compound

Technique Parameter Value
¹H NMR (CDCl₃) Chemical Shift (ppm)3.44 (d, 2H, -CH₂Br), 1.55-1.25 (m, 11H), 0.90 (t, 6H)
IR C-Br Stretch (cm⁻¹)690-515
GC-MS Retention Time (min)Varies with column and conditions
m/z of Molecular Ion192/194 (due to bromine isotopes)

Table 2: Example TLC Data for a Williamson Ether Synthesis

Compound Rf Value (9:1 Hexane:Ethyl Acetate)
This compound0.85
4-Methoxyphenol0.30
1-(2-Ethylhexyloxy)-4-methoxybenzene (Product)0.75

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Monitoring Technique Start Start Reaction (e.g., Williamson Ether Synthesis) Reaction Reaction in Progress Start->Reaction Time End Reaction Complete Reaction->End Completion TLC TLC Analysis Reaction->TLC Qualitative Check GC GC Analysis Reaction->GC Quantitative Analysis NMR NMR Analysis Reaction->NMR Structural & Quantitative Info IR IR Analysis Reaction->IR Functional Group Changes TLC->End Indication of Completion GC->End Confirmation of Completion NMR->End Confirmation of Structure & Completion IR->End Confirmation of Transformation

Caption: Workflow for monitoring a chemical reaction using various analytical techniques.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered (e.g., No product spot on TLC) Cause1 Reaction did not start Start->Cause1 Cause2 Incorrect reaction conditions Start->Cause2 Cause3 Analytical technique issue Start->Cause3 Solution1 Check reagents and setup Cause1->Solution1 Solution2 Verify temperature, time, etc. Cause2->Solution2 Solution3 Troubleshoot analytical method (e.g., check TLC visualization) Cause3->Solution3

Caption: A logical approach to troubleshooting common issues in reaction monitoring.

References

Improving the atom economy of 2-Ethylhexyl bromide production methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the atom economy of 2-Ethylhexyl bromide production methods. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and how do they compare in terms of atom economy?

A1: The most common methods for synthesizing this compound involve the reaction of 2-ethylhexanol with a bromine source. The choice of brominating agent significantly impacts the atom economy of the process. The three primary methods are:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a widely used laboratory and industrial method.[1]

  • Reaction with Hydrobromic Acid (HBr): This method can be performed using aqueous HBr, often with a phase-transfer catalyst to improve reaction rates.

  • Phase-Transfer Catalysis (PTC) with Sodium Bromide and Sulfuric Acid: This method is considered a greener alternative, as it avoids the use of more hazardous reagents like PBr₃.[2]

A comparison of these methods is provided in the table below.

Method Typical Yield (%) Reaction Conditions Atom Economy (%) Advantages Disadvantages
PBr₃ 96.6[1]20-65°C, 3-4 hours[1]~83%High yield, well-established method.[2]Low atom economy, PBr₃ is hazardous and produces phosphorous acid as a byproduct.[2]
HBr (aqueous) 80-90Reflux, 4-6 hours~88%Higher atom economy than PBr₃.Requires excess HBr, longer reaction times.
PTC (NaBr/H₂SO₄) >9070-100°C, 2-4 hours~98%High atom economy, uses less hazardous reagents, considered a "green" method.[2]Requires a phase-transfer catalyst.

Q2: What is atom economy and how is it calculated for the synthesis of this compound?

A2: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[3] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100.

Calculation for the PBr₃ method:

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3C8H18O+PBr33C8H17Br+H3PO33 \cdot C_8H{18}O + PBr_3 \rightarrow 3 \cdot C_8H_{17}Br + H_3PO_33⋅C8​H18​O+PBr3​→3⋅C8​H17​Br+H3​PO3​

Atom Economy = ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

3×MW(C8H17Br)3×MW(C8H18O)+MW(PBr3)×100=3×193.123×130.23+270.69×10083%\frac{3 \times MW(C_8H{17}Br)}{3 \times MW(C_8H_{18}O) + MW(PBr_3)} \times 100 = \frac{3 \times 193.12}{3 \times 130.23 + 270.69} \times 100 \approx 83%3×MW(C8​H18​O)+MW(PBr3​)3×MW(C8​H17​Br)​×100=3×130.23+270.693×193.12​×100≈83%

Calculation for the HBr method:

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C8H18O+HBrC8H17Br+H2OC_8H{18}O + HBr \rightarrow C_8H_{17}Br + H_2OC8​H18​O+HBr→C8​H17​Br+H2​O

Atom Economy = ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

MW(C8H17Br)MW(C8H18O)+MW(HBr)×100=193.12130.23+80.91×10088%\frac{MW(C_8H{17}Br)}{MW(C_8H_{18}O) + MW(HBr)} \times 100 = \frac{193.12}{130.23 + 80.91} \times 100 \approx 88%MW(C8​H18​O)+MW(HBr)MW(C8​H17​Br)​×100=130.23+80.91193.12​×100≈88%

Calculation for the PTC method (using NaBr/H₂SO₄):

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2C8H18O+2NaBr+H2SO42C8H17Br+Na2SO4+2H2O2 \cdot C_8H{18}O + 2 \cdot NaBr + H_2SO_4 \rightarrow 2 \cdot C_8H_{17}Br + Na_2SO_4 + 2 \cdot H_2O2⋅C8​H18​O+2⋅NaBr+H2​SO4​→2⋅C8​H17​Br+Na2​SO4​+2⋅H2​O

Atom Economy = ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

2×MW(C8H17Br)2×MW(C8H18O)+2×MW(NaBr)+MW(H2SO4)×100=2×193.122×130.23+2×102.89+98.08×10098%\frac{2 \times MW(C_8H{17}Br)}{2 \times MW(C_8H_{18}O) + 2 \times MW(NaBr) + MW(H_2SO_4)} \times 100 = \frac{2 \times 193.12}{2 \times 130.23 + 2 \times 102.89 + 98.08} \times 100 \approx 98%2×MW(C8​H18​O)+2×MW(NaBr)+MW(H2​SO4​)2×MW(C8​H17​Br)​×100=2×130.23+2×102.89+98.082×193.12​×100≈98%

Q3: What are the key safety precautions to consider when synthesizing this compound?

A3: this compound is a combustible liquid and can cause skin and eye irritation.[4] Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.[5] Hydrobromic acid and sulfuric acid are highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - PBr₃/HBr Methods: Ensure the reaction is heated to the appropriate temperature and for the recommended duration. Monitor the reaction progress by TLC or GC-MS.[6] - PTC Method: Check the efficiency of stirring. Vigorous stirring is crucial for effective phase transfer.[7] Ensure the phase-transfer catalyst is active and used in the correct amount (typically 1-5 mol%).
Side Reactions - Elimination: The formation of 2-ethyl-1-hexene is a possible side reaction, especially at higher temperatures.[8] Maintain the reaction temperature as specified in the protocol. - Ether Formation: In the presence of unreacted alcohol, ether formation (di(2-ethylhexyl) ether) can occur, particularly under acidic conditions. Ensure complete conversion of the alcohol.
Product Loss During Workup - Incomplete Extraction: Perform multiple extractions with a suitable organic solvent to ensure all the product is recovered from the aqueous phase. - Emulsion Formation: If an emulsion forms during washing, add a small amount of brine to help break it. - Distillation Losses: For purification by distillation, ensure the apparatus is properly set up to avoid leaks and use a suitable vacuum to lower the boiling point and prevent decomposition.
Issue 2: Product Impurity
Potential Impurity Identification (NMR/GC-MS) Removal Strategy
Unreacted 2-Ethylhexanol - ¹H NMR: Broad singlet for the -OH proton, multiplet around 3.5 ppm for the -CH₂-OH protons. - GC-MS: A distinct peak with a shorter retention time than the product.- Wash the crude product with water and then with concentrated sulfuric acid (use with caution). - Careful fractional distillation.
2-Ethyl-1-hexene - ¹H NMR: Signals in the olefinic region (4.5-6.0 ppm). - GC-MS: Peak with a shorter retention time than the product.[8]- Careful fractional distillation.
Di(2-ethylhexyl) ether - ¹H NMR: Characteristic signals for the -CH₂-O-CH₂- protons. - GC-MS: Peak with a longer retention time than the product.- Careful fractional distillation.
Residual Phosphorus Compounds (from PBr₃ method) - May appear as broad signals in the NMR or as non-volatile residues.- Wash the crude product thoroughly with water and sodium bicarbonate solution.

Experimental Protocols

Method 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a large-scale industrial synthesis with a reported yield of 96.6%.[1]

Materials:

  • 2-Ethylhexanol (isooctanol)

  • Phosphorus tribromide (PBr₃)

  • Catalyst (e.g., pyridine - a small amount)

  • Concentrated Sulfuric Acid (for washing)

  • Sodium Bicarbonate solution (for washing)

  • Water

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add 2-ethylhexanol and the catalyst.

  • Cool the mixture to 20-30°C.

  • Slowly add phosphorus tribromide dropwise over approximately 4 hours, maintaining the temperature between 20-30°C.[1]

  • After the addition is complete, slowly warm the mixture to 60-65°C and maintain for 3-4 hours.[1]

  • Monitor the reaction by GC until the 2-ethylhexanol content is ≤ 0.5%.[1]

  • Cool the reaction mixture and separate the lower layer of phosphorous acid.

  • Wash the upper organic layer (crude this compound) with water, then with a dilute sodium bicarbonate solution, and finally with water until neutral.

  • For further purification, the crude product can be stirred briefly with a small amount of concentrated sulfuric acid, followed by separation and washing with water until neutral.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation.

Method 2: Synthesis of this compound using Phase-Transfer Catalysis (PTC)

This protocol is a representative procedure based on the principles of phase-transfer catalysis for the synthesis of alkyl halides.

Materials:

  • 2-Ethylhexanol

  • Sodium Bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Sodium Bicarbonate solution

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a reaction vessel, dissolve sodium bromide in water.

  • Add 2-ethylhexanol, toluene, and the phase-transfer catalyst (e.g., TBAB, 2-5 mol%).

  • With vigorous stirring, slowly add concentrated sulfuric acid.

  • Heat the mixture to 90-100°C and maintain for 2-4 hours, continuing vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants: 2-Ethylhexanol Brominating Agent (PBr3 or NaBr/H2SO4) B Reaction (Heating & Stirring) A->B C Quenching & Phase Separation B->C D Washing (Water, NaHCO3) C->D E Drying (MgSO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Vacuum Distillation F->G H Pure 2-Ethylhexyl bromide G->H

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield A Low Yield of This compound B Check for Incomplete Reaction (TLC/GC-MS) A->B C Investigate Side Reactions (NMR/GC-MS) A->C D Review Workup Procedure A->D B1 Increase reaction time/temperature Check catalyst activity (for PTC) B->B1 Incomplete C1 Lower reaction temperature C->C1 Elimination Product Detected C2 Ensure complete alcohol conversion C->C2 Ether Byproduct Detected D1 Optimize extraction and washing steps Check for leaks in distillation setup D->D1 Product Loss

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Challenges in the scale-up of 2-Ethylhexyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl bromide, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most industrially viable method for synthesizing this compound is the reaction of 2-ethylhexanol with phosphorus tribromide (PBr₃).[1] This method is well-established, generally provides high yields, and is suitable for large-scale production.[1][2] An alternative scalable method involves reacting 2-ethylhexanol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide (HBr) in situ.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Management: The bromination of alcohols is an exothermic process.[3] Inadequate temperature control on a large scale can lead to an increase in side reactions and potential safety hazards.

  • Byproduct Formation and Removal: The reaction with PBr₃ produces phosphorous acid (H₃PO₃) as a significant byproduct, which needs to be separated from the product.[2][4] Other potential side reactions include the formation of ethers and olefins.[5]

  • Purification: Moving from laboratory-scale purification methods like column chromatography to more scalable techniques such as distillation and extraction requires careful process optimization to maintain purity and yield.[6][7]

  • Handling of Hazardous Materials: Both PBr₃ and concentrated sulfuric acid are corrosive and hazardous materials that require specialized handling and storage procedures, especially at an industrial scale.[8]

Q3: Are there greener alternatives to traditional bromination methods for this synthesis?

A3: Yes, research is ongoing into more environmentally benign synthetic routes. One promising area is the use of phase-transfer catalysis (PTC), which can facilitate the reaction in a biphasic system (e.g., aqueous and organic), potentially reducing the need for volatile organic solvents.[1] Other modern approaches focus on in-situ generation of brominating agents and electrochemical methods to improve sustainability.[9]

Q4: What are the key safety precautions to consider during the scale-up of this process?

A4: Safety is paramount during scale-up. Key precautions include:

  • Controlled Reagent Addition: The brominating agent, particularly PBr₃, should be added dropwise or in portions to control the reaction exotherm.[2][5]

  • Temperature Monitoring and Control: The reaction vessel must be equipped with adequate cooling and temperature monitoring systems to prevent runaway reactions.

  • Proper Ventilation: The reaction should be carried out in a well-ventilated area or in a closed system to avoid inhalation of corrosive and toxic fumes, such as HBr.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, and protective clothing, must be worn at all times.

  • Emergency Preparedness: An emergency plan should be in place to handle potential spills or accidental releases of hazardous materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible CauseTroubleshooting Step
Incomplete Reaction - Monitor the reaction progress by Gas Chromatography (GC) to ensure the consumption of the starting alcohol (2-ethylhexanol).[2] - If the reaction stalls, consider increasing the reaction time or temperature gradually. A typical industrial process involves a heating step to 60-65°C for 3-4 hours to ensure completion.[2]
Suboptimal Reaction Temperature - For the PBr₃ method, the initial addition is often done at a lower temperature (e.g., 20-30°C) to control the exotherm, followed by heating to drive the reaction to completion.[2] - Ensure your reactor's heating and cooling system is functioning correctly to maintain the desired temperature profile.
Loss of Product During Work-up - Ensure complete phase separation during aqueous washes. Emulsions can lead to loss of the organic product layer. - Minimize the number of transfer steps to reduce mechanical losses.
Degradation of Product - Avoid excessively high temperatures during distillation, as this can lead to decomposition. Vacuum distillation is recommended to lower the boiling point.[6][7]
Issue 2: Formation of Significant Byproducts
Possible CauseTroubleshooting Step
Formation of di-(2-ethylhexyl) ether - This can occur if the reaction temperature is too high or if there is a high local concentration of the alcohol. - Ensure controlled, slow addition of the brominating agent. - Maintain the optimal reaction temperature.
Formation of Octenes (Elimination Product) - Elimination is favored by high temperatures and strong, non-nucleophilic bases. While not the primary pathway with PBr₃, it can occur.[10] - Use of a base like pyridine can help suppress HBr build-up which can promote elimination.[10]
Residual Phosphorous Acid (from PBr₃) - Phosphorous acid is a primary byproduct of the PBr₃ reaction.[2][4] - After the reaction, allow the mixture to settle. The dense phosphorous acid layer can often be separated by decantation.[2] - Follow with aqueous washes to remove any remaining acid.
Issue 3: Difficulty in Product Purification
Possible CauseTroubleshooting Step
Incomplete Removal of Unreacted 2-Ethylhexanol - The boiling points of 2-ethylhexanol (~184°C) and this compound (~183-185°C) are very close, making simple distillation difficult.[4] - Ensure the reaction goes to completion (>99.5% conversion) by GC analysis before work-up.[2] - A wash with cold, concentrated sulfuric acid can help remove residual alcohol.[2]
Presence of Water in Final Product - Water can be introduced during the aqueous work-up steps. - After washing, dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before final distillation.
Residual Acidity - Ensure thorough washing with a mild base (e.g., sodium bicarbonate solution) followed by water washes to neutralize and remove all acidic components before distillation.[2]

Data Presentation

Table 1: Comparison of Laboratory vs. Pilot-Scale Synthesis using PBr₃

ParameterLaboratory ScalePilot Scale (based on CN106565569)[2]
Starting Alcohol 2-Ethylhexanol500 kg (Isooctanol)
Brominating Agent Phosphorus Tribromide (PBr₃)368 kg
Stoichiometry (Alcohol:PBr₃) ~3:1.1~3:1 (molar ratio)
Temperature Control 0°C to Room Temperature20-30°C (addition), 60-65°C (reaction)
Reaction Time 2-12 hours3-4 hours (after addition)
Work-up/Purification Aqueous wash, drying, column chromatography or distillationPhase separation of H₃PO₃, aqueous & H₂SO₄ washes, decantation
Typical Yield 85-95%96.6%

Experimental Protocols

Laboratory-Scale Synthesis of this compound via PBr₃
  • Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, heating mantle.

  • Reagents:

    • 2-Ethylhexanol: 130.23 g (1.0 mol)

    • Phosphorus Tribromide (PBr₃): 99.3 g (0.37 mol)

    • Diethyl ether (anhydrous): 200 mL

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 2-ethylhexanol and 200 mL of anhydrous diethyl ether.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add phosphorus tribromide dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

    • Monitor the reaction by TLC or GC to confirm the consumption of the starting alcohol.

    • Carefully pour the reaction mixture over 200 g of crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Pilot-Scale Synthesis Protocol (Adapted from CN106565569)[2]
  • Equipment: Glass-lined reactor with cooling/heating jacket, agitator, dropping funnel/pump, decanter.

  • Reagents:

    • 2-Ethylhexanol (Isooctanol, 99.5%): 500 kg

    • Phosphorus Tribromide (PBr₃, 98.0%): 368 kg

    • Catalyst: 0.5 kg (e.g., phase transfer catalyst, though not specified in detail in the abstract)

    • Concentrated Sulfuric Acid (98.0%): 10 kg

    • Water

  • Procedure:

    • Charge 500 kg of 2-ethylhexanol and 0.5 kg of catalyst into the bromination reactor.

    • Begin agitation and maintain the reactor temperature between 20-30°C using the cooling jacket.

    • Add 368 kg of phosphorus tribromide dropwise over approximately 4 hours, carefully controlling the addition rate to maintain the temperature.

    • After the addition is complete, slowly heat the mixture to 60-65°C and maintain for 3-4 hours.

    • Perform a GC analysis to ensure the remaining 2-ethylhexanol content is ≤ 0.5%.

    • Stop agitation and allow the layers to separate. Decant the lower layer of phosphorous acid.

    • Transfer the upper crude product layer to a washing kettle. Wash with water until the aqueous layer is neutral.

    • Separate the lower crude product layer and wash with 10 kg of concentrated sulfuric acid with brief stirring.

    • Separate the lower waste acid layer. Wash the product layer with water until neutral.

    • Separate the layers to yield approximately 730 kg of this compound (content 98.5%).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Charge Reactor with 2-Ethylhexanol & Catalyst add_pbr3 Slowly Add PBr3 (20-30°C) prep_reactor->add_pbr3 heat Heat to 60-65°C (3-4 hours) add_pbr3->heat gc_check GC Analysis (Alcohol ≤ 0.5%) heat->gc_check gc_check->heat Incomplete separate_h3po3 Separate Phosphorous Acid Layer gc_check->separate_h3po3 Reaction Complete wash_neutral Wash to Neutral separate_h3po3->wash_neutral wash_h2so4 Wash with Conc. H2SO4 wash_neutral->wash_h2so4 final_wash Final Water Wash wash_h2so4->final_wash final_product Final Product: This compound final_wash->final_product

Caption: Pilot-scale production workflow for this compound synthesis.

G start Low Yield Observed check_completion Is reaction complete? (Check GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase reaction time or temperature incomplete->increase_time check_workup Review work-up procedure. Check for emulsion or losses. complete->check_workup check_distillation Review distillation conditions. Use vacuum. check_workup->check_distillation G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Optimal range increases Byproducts Byproducts (Ethers, Olefins) Temp->Byproducts Too high increases Safety Safety (Runaway Risk) Temp->Safety Too high increases Time Reaction Time Time->Yield Too short decreases AdditionRate PBr3 Addition Rate Purity Purity AdditionRate->Purity Too fast decreases AdditionRate->Byproducts Too fast increases AdditionRate->Safety Too fast increases

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Ethylhexyl Bromide and Its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of 2-Ethylhexyl bromide and its linear isomer, 1-bromooctane. Understanding these spectroscopic signatures is crucial for the unambiguous identification and quality control of these compounds in research and development settings. This document presents key experimental data, outlines detailed protocols for spectroscopic analysis, and illustrates the analytical workflow.

Spectroscopic Data Comparison

The structural differences between the branched-chain this compound and the straight-chain 1-bromooctane give rise to distinct spectroscopic fingerprints. The following tables summarize the key data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Technique This compound 1-Bromooctane Key Differences
¹H NMR (400 MHz, CDCl₃) δ 3.45 (d, 2H, -CH₂Br), 1.53 (m, 1H, -CH-), 1.25-1.45 (m, 8H, -CH₂-), 0.90 (t, 6H, -CH₃)δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂-), 1.28 (m, 10H, -CH₂-), 0.89 (t, 3H, -CH₃)[1][2]The multiplicity of the -CH₂Br signal (doublet vs. triplet) and the integration of the methyl signal (6H vs. 3H) are primary differentiators.
¹³C NMR (CDCl₃) δ 35-40 (-CH₂Br), other signals for alkyl chain carbonsδ 39.0 (-CH₂Br), 33.9, 32.8, 31.8, 28.7, 28.2, 22.7, 14.1 (-CH₃)[1][3]The number and chemical shifts of the signals in the alkyl region will differ due to the different carbon environments in the branched vs. linear structure.
IR Spectroscopy (liquid film) C-H stretch (~2850-2950 cm⁻¹), C-H bend (~1460, 1380 cm⁻¹), C-Br stretch (~560 cm⁻¹)C-H stretch (~2850-2950 cm⁻¹), C-H bend (~1465 cm⁻¹), C-Br stretch (~645 cm⁻¹)The C-Br stretching frequency can vary with the substitution pattern (primary vs. secondary). The "fingerprint" region below 1500 cm⁻¹ will show distinct differences.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 192/194 (approx. 1:1 ratio).[1] Fragmentation pattern includes loss of Br and cleavage of the alkyl chain.Molecular Ion (M⁺) at m/z 192/194 (approx. 1:1 ratio).[4] Fragmentation is characterized by cleavage along the straight alkyl chain.The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 pattern for both. However, the fragmentation patterns will differ due to the branching in this compound.

Derivatives of this compound

This compound is a versatile building block in organic synthesis. For instance, it is used to synthesize 2-ethylhexyl 5-bromothiophene-2-carboxylate, an intermediate in the development of novel antibacterial agents.[5] Another example is its use in the production of bis(2-ethylhexyl) tetrabromophthalate, a brominated flame retardant.[6][7][8][9] The spectroscopic analysis of these derivatives would show the incorporation of the 2-ethylhexyl moiety, with its characteristic signals, alongside the signals from the other structural components.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum at room temperature using a standard pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound and its alternatives are typically liquids, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the ion source. Electron Ionization (EI) at 70 eV is a common ionization method for these compounds.

  • Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer is suitable.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the relative intensity of each ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Simple alkyl halides like this compound do not possess chromophores that absorb significantly in the 200-800 nm range.[10] Therefore, UV-Vis spectroscopy is not a primary technique for the characterization of these compounds but can be useful for derivatives containing UV-absorbing functional groups.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like a this compound derivative.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample Sample Received Prep Sample Preparation (Dissolution, Thin Film) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR IR FTIR Prep->IR MS Mass Spec. Prep->MS UV_Vis UV-Vis (If Applicable) Prep->UV_Vis Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process UV_Vis->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure Compare Comparison with Reference/Alternative Structure->Compare Report Publishable Guide/ Report Generation Compare->Report

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Guide to Alternative Reagents for Introducing the 2-Ethylhexyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 2-ethylhexyl group is a crucial transformation in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials science. This branched, eight-carbon aliphatic chain can significantly influence a molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile. While traditional methods for its installation exist, a range of modern catalytic and classical reagents offer distinct advantages in terms of efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic challenges.

Comparison of Key Methodologies

The following table summarizes the performance of various methods for introducing the 2-ethylhexyl group, highlighting their typical yields, reaction conditions, and key advantages and disadvantages.

MethodReagent/CatalystSubstrateTypical Yield (%)Temperature (°C)Reaction Time (h)Key Advantages & Disadvantages
Suzuki-Miyaura Coupling Pd catalyst, BaseAryl/Vinyl Halide + 2-Ethylhexylboronic Ester70-9525-1001-24Advantages: Broad substrate scope, high functional group tolerance, commercially available reagents.[1][2] Disadvantages: Requires pre-functionalization of the 2-ethylhexyl group.
Negishi Coupling Pd or Ni catalystAryl/Vinyl Halide + 2-Ethylhexylzinc Halide64-9825-602-36Advantages: High reactivity, good for sterically hindered substrates.[3][4][5] Disadvantages: Organozinc reagents are moisture and air-sensitive.
Buchwald-Hartwig Amination Pd catalyst, Ligand, BaseAryl Halide + 2-Ethylhexylamine50-9911012Advantages: Excellent for C-N bond formation, wide range of compatible aryl halides.[6][7][8][9] Disadvantages: Can require specialized and expensive ligands.
Reductive Amination Reducing Agent (e.g., NaBH(OAc)₃)2-Ethylhexanal + Amine70-95Room Temp12-24Advantages: Mild reaction conditions, readily available starting materials. Disadvantages: Limited to the synthesis of amines.
Direct Amination of Alcohols Ru or Ni catalyst, NH₃2-Ethylhexanol60-99140-15021Advantages: Atom-economical, uses readily available starting materials.[10][11][12][13] Disadvantages: Often requires high temperatures and pressures, potential for over-alkylation.
Grignard Reaction 2-Ethylhexylmagnesium BromideCarbonyls, Epoxides, CO₂Variable0 - Room Temp1-4Advantages: Strong nucleophile, versatile for C-C bond formation.[14][15][16][17][18] Disadvantages: Highly basic and reacts with protic functional groups.
Favorskii Rearrangement Baseα-Halo Ketone~72 (for amine synthesis)Room Temp-Advantages: Enables synthesis of chiral 2-ethylhexyl derivatives.[19][20][21][22][23] Disadvantages: Multi-step synthesis of the required α-halo ketone precursor.

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key reactions discussed, offering a practical guide for laboratory implementation.

Suzuki-Miyaura Coupling

This method is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.

Experimental Protocol:

A mixture of the aryl halide (1.0 mmol), 2-ethylhexylboronic acid pinacol ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water. The reaction vessel is sealed and purged with an inert gas, such as nitrogen or argon, for 10-15 minutes. The mixture is then heated to 80-100°C and stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition_Step Ar-Pd(II)-X Aryl_Halide->Oxidative_Addition_Step EH_Boronic_Ester 2-Ethylhexylboronic Ester Transmetalation_Step Ar-Pd(II)-(2-Ethylhexyl) EH_Boronic_Ester->Transmetalation_Step Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition_Step Base Base Base->Transmetalation_Step Product Ar-(2-Ethylhexyl) Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Oxidative_Addition_Step->Transmetalation_Step Reductive_Elimination_Step Reductive_Elimination_Step Transmetalation_Step->Reductive_Elimination_Step Reductive_Elimination_Step->Pd_Catalyst Catalyst Regeneration Reductive_Elimination_Step->Product

Figure 1: Suzuki-Miyaura Coupling Workflow
Negishi Coupling

This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.

Experimental Protocol:

To a solution of 2-ethylhexyl halide (e.g., bromide) in anhydrous THF under an inert atmosphere, activated zinc dust is added. The mixture is stirred at room temperature to form the 2-ethylhexylzinc halide. In a separate flask, the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a ligand if necessary, are dissolved in anhydrous THF. The freshly prepared 2-ethylhexylzinc halide solution is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.[3][4][5][24][25]

Negishi_Coupling Start Start Prepare_Organozinc Prepare 2-Ethylhexylzinc Halide Start->Prepare_Organozinc Add_Organozinc Add Organozinc Reagent Prepare_Organozinc->Add_Organozinc Setup_Coupling Setup Coupling Reaction (Aryl Halide, Pd Catalyst) Setup_Coupling->Add_Organozinc Reaction Stir at RT or Heat Add_Organozinc->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification End Final Product Purification->End

Figure 2: Negishi Coupling Experimental Workflow
Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, particularly for aryl amines.[6]

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with an aryl halide (1.0 mmol), 2-ethylhexylamine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to the appropriate temperature (typically 80-110°C) with stirring for the specified time (usually 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired N-(2-ethylhexyl)arylamine.[7][8][9]

Buchwald_Hartwig_Amination Reactants Aryl Halide (Ar-X) 2-Ethylhexylamine Reaction Reaction (Toluene or Dioxane, 80-110°C) Reactants->Reaction Catalyst_System Pd Precatalyst Phosphine Ligand Base Catalyst_System->Reaction Product N-(2-Ethylhexyl)arylamine Reaction->Product

Figure 3: Buchwald-Hartwig Amination Overview

Conclusion

The choice of reagent for introducing the 2-ethylhexyl group is highly dependent on the specific synthetic context, including the nature of the substrate, the presence of other functional groups, and the desired scale of the reaction. For the formation of C-C bonds with aromatic or vinylic systems, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings offer excellent versatility and efficiency. When the goal is the synthesis of 2-ethylhexylamines, reductive amination provides a mild and straightforward route, while direct amination of 2-ethylhexanol is an atom-economical alternative, albeit with potentially harsher conditions. The Grignard reaction remains a powerful tool for C-C bond formation with carbonyl compounds. For specialized applications requiring stereocontrol, the asymmetric Favorskii rearrangement presents a unique, though more complex, option. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for the successful incorporation of the 2-ethylhexyl moiety.

References

A Comparative Kinetic Analysis of Nucleophilic Substitution Reactions of 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 2-Ethylhexyl bromide in nucleophilic substitution reactions against other alkyl halide alternatives. By examining its structural properties and the influence of steric hindrance, this document offers insights into its reaction pathways and relative reactivity. Supporting experimental data for representative alkyl halides and detailed experimental protocols are provided to enable researchers to conduct their own kinetic analyses.

Introduction: The Unique Case of this compound

This compound is a primary alkyl halide, a class of compounds that typically favors the bimolecular nucleophilic substitution (SN2) mechanism. However, the presence of a bulky ethyl group at the beta-carbon introduces significant steric hindrance near the reaction center. This structural feature dramatically influences its reactivity, setting it apart from unbranched primary alkyl halides. Understanding the kinetic implications of this steric hindrance is crucial for its application in organic synthesis and drug development.

While primary alkyl halides are generally poor candidates for unimolecular nucleophilic substitution (SN1) reactions due to the instability of the corresponding primary carbocation, the sterically hindered nature of this compound also slows down the SN2 pathway.[1][2][3][4][5] This guide will delve into the expected kinetic behavior of this compound in comparison to other primary, secondary, and tertiary alkyl halides.

Comparative Kinetic Data

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with a Common Nucleophile

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl30
Ethyl bromideCH₃CH₂BrPrimary1
n-Propyl bromideCH₃CH₂CH₂BrPrimary0.4
n-Butyl bromideCH₃CH₂CH₂CH₂BrPrimary0.4
This compound (Predicted) CH₃(CH₂)₃CH(CH₂CH₃)CH₂Br Primary (Sterically Hindered) ~0.001
Isopropyl bromide(CH₃)₂CHBrSecondary0.025
tert-Butyl bromide(CH₃)₃CBrTertiary~0 (Negligible)

Data is a compilation and relative comparison from various sources. The rate for this compound is an estimation based on the impact of β-branching on SN2 reaction rates.

The predicted slow rate of SN2 reaction for this compound is a direct consequence of the steric bulk of the ethyl group at the β-position, which hinders the backside attack of the nucleophile on the α-carbon.[5][6][7]

Reaction Mechanisms and Logical Relationships

The choice between SN1 and SN2 pathways is primarily dictated by the structure of the alkyl halide. The following diagram illustrates the decision-making process for predicting the dominant substitution mechanism.

G Logical Flow for Predicting Nucleophilic Substitution Mechanism cluster_0 Alkyl Halide Structure cluster_1 Reaction Pathway start Start with Alkyl Halide structure Primary, Secondary, or Tertiary? start->structure primary Primary (e.g., Ethyl Bromide) structure->primary Primary primary_hindered Primary, β-branched (e.g., this compound) structure->primary_hindered Primary (β-branched) secondary Secondary (e.g., Isopropyl Bromide) structure->secondary Secondary tertiary Tertiary (e.g., tert-Butyl Bromide) structure->tertiary Tertiary sn2 Favors SN2 (Fast) primary->sn2 slow_sn2 Favors SN2 (Very Slow) primary_hindered->slow_sn2 sn1_sn2 SN1 or SN2 (Depends on conditions) secondary->sn1_sn2 sn1 Favors SN1 tertiary->sn1

Caption: Logical flow for predicting the nucleophilic substitution mechanism.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for determining the kinetics of nucleophilic substitution reactions are provided below.

Protocol 1: Determination of SN2 Reaction Kinetics by Titration

Objective: To determine the second-order rate constant for the reaction of an alkyl halide (e.g., this compound) with a nucleophile (e.g., NaOH) in a suitable solvent.

Materials:

  • Alkyl halide (e.g., this compound)

  • Nucleophile solution of known concentration (e.g., standardized NaOH in ethanol)

  • Solvent (e.g., 80% ethanol/20% water)

  • Quenching solution (e.g., cold acetone)

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl halide in the chosen solvent at a known concentration.

  • Prepare a solution of the nucleophile (e.g., NaOH) in the same solvent system at a known concentration.

  • Place both solutions in a constant temperature water bath to equilibrate.

  • To initiate the reaction, mix equal volumes of the two solutions in a reaction flask and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a cold solvent like acetone.

  • Determine the concentration of the remaining nucleophile (NaOH) in the quenched aliquot by titrating with a standardized HCl solution using phenolphthalein as an indicator.

  • The concentration of the alkyl halide at each time point can be calculated from the change in the nucleophile concentration.

  • Plot 1/[Alkyl Halide] versus time. For a second-order reaction, this plot should yield a straight line with a slope equal to the rate constant (k).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the kinetic analysis of an SN2 reaction.

G Experimental Workflow for SN2 Kinetic Analysis prep Prepare Reactant Solutions (Alkyl Halide & Nucleophile) equilibrate Equilibrate at Constant Temperature prep->equilibrate mix Mix Reactants & Start Timer equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate to Determine Remaining Nucleophile quench->titrate calculate Calculate Reactant Concentration titrate->calculate plot Plot Data to Determine Rate Constant calculate->plot G SN2 Reaction Mechanism reactants Nu⁻ + R-X transition_state [Nu---R---X]⁻ Transition State reactants->transition_state Concerted Step products Nu-R + X⁻ transition_state->products G SN1 Reaction Mechanism reactant R-X carbocation R⁺ + X⁻ (Carbocation Intermediate) reactant->carbocation Step 1: Ionization (Slow) product Nu-R carbocation->product Step 2: Nucleophilic Attack (Fast) nucleophile Nu⁻ nucleophile->product

References

A Comparative Guide to the Synthesis of 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for 2-Ethylhexyl bromide, an important alkylating agent in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] We will delve into the experimental protocols, quantitative data, and the relative advantages and disadvantages of each method to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthesis Routes

The two most prevalent methods for synthesizing this compound utilize 2-Ethylhexanol as the starting material, differing in the choice of brominating agent. The first employs phosphorus tribromide (PBr₃), and the second utilizes hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄).

ParameterRoute 1: Phosphorus Tribromide (PBr₃)Route 2: Sodium Bromide/Sulfuric Acid (NaBr/H₂SO₄)
Starting Material 2-Ethylhexanol2-Ethylhexanol
Primary Reagents Phosphorus tribromide (PBr₃)Sodium bromide (NaBr), Sulfuric acid (H₂SO₄)
Reported Yield ~96.6%[2]~91% (estimated for similar primary alcohols)[3]
Reaction Temperature 20-65°C[2]Reflux (boiling point of the mixture)[3]
Reaction Time 7-8 hours[2]5-6 hours[3]
Key Advantages High yield, avoids carbocation rearrangement.[4]Lower cost of reagents, readily available materials.
Key Disadvantages PBr₃ is corrosive and moisture-sensitive, generates phosphorous acid as a byproduct.[1]Use of corrosive concentrated sulfuric acid, potential for side reactions like dehydration, especially with secondary and tertiary alcohols.[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations in the two primary synthesis routes.

cluster_0 Phosphorus Tribromide Route 2-Ethylhexanol 2-Ethylhexanol This compound This compound 2-Ethylhexanol->this compound + PBr₃ Phosphorous acid Phosphorous acid

Diagram 1. Synthesis of this compound using PBr₃.

cluster_1 Sodium Bromide/Sulfuric Acid Route 2-Ethylhexanol 2-Ethylhexanol This compound This compound 2-Ethylhexanol->this compound + NaBr, H₂SO₄ Water Water Sodium bisulfate Sodium bisulfate

Diagram 2. Synthesis of this compound using NaBr/H₂SO₄.

Experimental Protocols

Below are detailed experimental methodologies for the two primary synthesis routes.

Route 1: Synthesis via Phosphorus Tribromide (PBr₃)

This method is favored for its high efficiency and is well-suited for large-scale industrial production.[6] The reaction proceeds via an Sₙ2 mechanism, which advantageously avoids carbocation rearrangements.[7][8]

Materials:

  • 2-Ethylhexanol (500 kg, 99.5% purity)

  • Phosphorus tribromide (368 kg, 98.0% purity)

  • Catalyst (0.5 kg, specific catalyst not detailed in the source)

  • Concentrated sulfuric acid (10 kg, 98.0% purity)

  • Water

Procedure:

  • Charge a bromination kettle with 500 kg of 2-Ethylhexanol and 0.5 kg of catalyst.

  • Slowly add 368 kg of phosphorus tribromide dropwise over approximately 4 hours, maintaining the temperature between 20-30°C.

  • After the addition is complete, slowly warm the reaction mixture to 60-65°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by gas chromatography until the 2-Ethylhexanol content is ≤ 0.5%.

  • Separate the lower layer of phosphorous acid.

  • The upper oily layer, which is the crude this compound, is transferred to a washing kettle and washed until neutral.

  • Separate the crude product and wash it with 10 kg of concentrated sulfuric acid with stirring for a short period.

  • Separate the lower waste acid layer and wash the product with water until neutral.

  • The final product is 730 kg of this compound (98.5% content, 0.8% water), corresponding to a yield of 96.6%.[2]

Route 2: Synthesis via Sodium Bromide and Sulfuric Acid

This is a classic and cost-effective method for preparing primary alkyl bromides.[3] Hydrobromic acid is generated in situ from the reaction of sodium bromide and concentrated sulfuric acid.

Materials:

  • 2-Ethylhexanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium carbonate solution

  • Calcium chloride (for drying)

Procedure (General for Primary Alcohols):

  • In a round-bottomed flask, combine 2-Ethylhexanol with a 25% excess of 48% aqueous hydrobromic acid (which can be generated by adding concentrated sulfuric acid to a solution of sodium bromide).

  • Slowly and carefully add concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux for 5-6 hours to ensure the complete conversion of the alcohol.

  • After reflux, arrange the apparatus for distillation and distill the this compound from the reaction mixture.

  • Separate the water-insoluble layer of the distillate.

  • Wash the crude product successively with water, cold concentrated sulfuric acid, and a sodium carbonate solution.

  • Dry the washed product with anhydrous calcium chloride.

  • Purify the final product by distillation.[3]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthesis routes, from reaction setup to final product purification.

G A Reaction Setup Charge reactor with 2-Ethylhexanol and other reagents. B Bromination Reaction Add brominating agent (PBr₃ or NaBr/H₂SO₄) under controlled temperature. Heat to reflux or specified temperature. A->B C Workup & Washing Separate crude product from aqueous/acidic layer. Wash with water, base, and/or acid. B->C D Drying Dry the organic layer with a suitable drying agent (e.g., CaCl₂). C->D E Purification Purify by distillation. D->E F Final Product This compound E->F

Diagram 3. General experimental workflow for the synthesis of this compound.

Discussion and Alternative Routes

Route 1 (PBr₃): This method offers a high yield and is generally preferred for its cleaner reaction profile, especially for primary and secondary alcohols, as it avoids the carbocation rearrangements that can occur under strongly acidic conditions.[4] However, phosphorus tribromide is a corrosive and hazardous reagent that requires careful handling. The disposal of the phosphorous acid byproduct also needs consideration.

Route 2 (NaBr/H₂SO₄): The primary advantage of this route is the use of inexpensive and readily available reagents. However, the use of concentrated sulfuric acid can lead to side reactions, such as the formation of ethers and alkenes, particularly if the temperature is not well-controlled. This method is generally suitable for primary alcohols but may be less effective for secondary and tertiary alcohols due to the increased likelihood of side reactions.[5]

Greener Alternatives: Research is ongoing into more environmentally friendly synthesis methods. One promising approach is the use of phase-transfer catalysis (PTC), which can facilitate the reaction between reactants in immiscible phases, potentially reducing the need for harsh reagents and improving atom economy.[1] However, detailed, scalable protocols for the synthesis of this compound using PTC are not yet widely established.

Conclusion

The choice between the phosphorus tribromide and the sodium bromide/sulfuric acid route for the synthesis of this compound will depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. The PBr₃ method provides a higher yield and cleaner reaction, making it ideal for applications where purity is paramount. The NaBr/H₂SO₄ method offers a more economical alternative, particularly for large-scale production where a slightly lower yield may be acceptable. As the demand for greener chemical processes grows, further development of alternative routes like phase-transfer catalysis will be an important area of research.

References

Validating the Structure of Products Synthesized from 2-Ethylhexyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of products synthesized using 2-Ethylhexyl bromide and their alternatives. The information presented is supported by experimental data to aid in the evaluation and validation of these chemical structures for various applications.

Comparison of Plasticizer Performance: DOTP vs. DEHP

Bis(2-ethylhexyl) terephthalate (DOTP), a common plasticizer synthesized from a precursor of this compound, is a primary alternative to the controversial di(2-ethylhexyl) phthalate (DEHP). DOTP is considered a safer alternative due to its lower toxicity and migration rates.[1][2][3]

Mechanical and Physical Properties

The mechanical properties of Polyvinyl Chloride (PVC) plasticized with DOTP are comparable, and in some aspects superior, to those plasticized with DEHP. While DEHP may impart greater flexibility, DOTP formulations tend to exhibit higher tensile strength.[4] The larger molecular structure of DOTP makes it less prone to leaching from the polymer matrix.[1]

PropertyPVC with DEHPPVC with DOTPKey Observations
Tensile Strength LowerHigherPVC with DOTP is generally stronger.[4]
Elongation at Break 670.02%490.62%DEHP imparts greater flexibility before breakage.[5]
Young's Modulus LowerHigherPVC with DOTP is typically stiffer.[4]
Leaching Rate (in water) 0.122 µg d⁻¹ (38% content)0.056 µg d⁻¹ (35% content)DOTP has a significantly lower leaching rate.[6]
Volatility HigherLowerDOTP is less prone to evaporation, enhancing product durability.[7]
Heat Resistance GoodSuperiorDOTP maintains integrity at higher temperatures.[7]
Electrical Insulation GoodBetter (10-20x higher volume resistivity)DOTP is preferred for high-performance wire and cable.[7]
Experimental Protocol: Synthesis of Bis(2-ethylhexyl) terephthalate (DOTP)

This protocol describes the synthesis of DOTP via direct esterification of terephthalic acid with 2-ethyl-1-hexanol, a common industrial method.

Materials:

  • Terephthalic acid (TPA)

  • 2-ethyl-1-hexanol (2-EH)

  • Catalyst (e.g., tin(II) oxalate)[8]

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel with a stirrer, condenser, and temperature control

Procedure:

  • Charge the reaction vessel with terephthalic acid and 2-ethyl-1-hexanol. A molar ratio of 2-EH to TPA of 2:1 to 2.5:1 is typically used.[3]

  • Add the catalyst. For example, tin(II) oxalate can be used, which has shown to result in high yields of up to 96%.[8]

  • Heat the mixture to a temperature range of 180°C to 270°C under an inert atmosphere.[3]

  • Continuously stir the reaction mixture. Water formed during the esterification is removed to drive the reaction to completion.

  • Monitor the reaction progress by measuring the acid value of the mixture.

  • Once the desired conversion is achieved (typically after several hours), cool the mixture.[9]

  • The crude DOTP is then purified, often by distillation, to remove unreacted 2-ethyl-1-hexanol and other impurities.

Expected Yield: Yields of over 90% are commonly reported for this process, with some catalysts achieving yields as high as 96-99%.[8]

Synthesis_of_DOTP cluster_reactants Reactants cluster_process Reaction Process cluster_products Products TPA Terephthalic Acid Reaction Esterification (180-270°C, Inert atm) TPA->Reaction EH 2-Ethyl-1-hexanol EH->Reaction Catalyst Catalyst (e.g., Tin(II) oxalate) Catalyst->Reaction Purification Purification (Distillation) Reaction->Purification Crude Product Water Water (byproduct) Reaction->Water DOTP Bis(2-ethylhexyl) terephthalate (DOTP) Purification->DOTP Purified Product

Caption: Workflow for the synthesis of Bis(2-ethylhexyl) terephthalate (DOTP).

Performance in Organic Electronics: Branched vs. Linear Side Chains

The 2-ethylhexyl group is frequently incorporated into conjugated polymers for organic electronics to enhance solubility. However, its branched structure can affect the polymer's morphology and electronic properties compared to linear alkyl side chains.

Comparative Performance in Organic Solar Cells

A study on copolymers of rr-poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) demonstrated that introducing the branched 2-ethylhexyl side chain can influence the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of organic solar cells.

Polymer Composition (P3HT:P3EHT)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
P3HT (100:0) 0.609.67-3.48
P3HT₇₅-co-EHT₂₅ (75:25) 0.699.85-3.85

Data extracted from a study on rr-poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) copolymers.

The introduction of 25% 2-ethylhexyl side chains led to an increase in both Voc and Jsc, resulting in a higher overall efficiency. This suggests that the branched side chain can be beneficial for optimizing the performance of conjugated polymers in certain applications.

Experimental Protocol: Synthesis of Poly(3-(2-ethylhexyl)thiophene) (P3EHT) via GRIM Polymerization

Grignard Metathesis (GRIM) polymerization is a common method for synthesizing regioregular poly(3-alkylthiophene)s.

Materials:

  • 2,5-dibromo-3-(2-ethylhexyl)thiophene (monomer)

  • t-Butylmagnesium chloride in THF

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalyst)

  • Dry tetrahydrofuran (THF)

  • Methanol

  • Hexane

  • Chloroform

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the monomer, 2,5-dibromo-3-(2-ethylhexyl)thiophene, in dry THF.

  • Slowly add t-butylmagnesium chloride (1.0-1.1 equivalents) to the monomer solution at room temperature to form the Grignard reagent.

  • In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in dry THF.

  • Add the catalyst suspension to the monomer solution. The polymerization will proceed at room temperature or with gentle heating.

  • After the desired reaction time (typically several hours), terminate the polymerization by adding a few milliliters of 5 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the purified P3EHT.

P3EHT_Synthesis cluster_reagents Reagents cluster_process Synthesis Steps cluster_product Final Product Monomer 2,5-dibromo-3-(2-ethylhexyl)thiophene Grignard_formation Grignard Formation Monomer->Grignard_formation Grignard_reagent t-BuMgCl in THF Grignard_reagent->Grignard_formation Catalyst Ni(dppp)Cl₂ in THF Polymerization Polymerization Catalyst->Polymerization Grignard_formation->Polymerization Termination Termination (HCl) Polymerization->Termination Purification Purification (Soxhlet) Termination->Purification P3EHT Poly(3-(2-ethylhexyl)thiophene) Purification->P3EHT

Caption: Experimental workflow for the synthesis of P3EHT via GRIM polymerization.

Antibacterial Activity

Derivatives of this compound have been investigated for their potential as antibacterial agents.

Comparative Efficacy against Salmonella Typhi

A study on 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives demonstrated their efficacy against extensively drug-resistant (XDR) Salmonella Typhi.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) 3.125
Ciprofloxacin (Control) > 50
Ceftriaxone (Control) > 50

The synthesized compound (4F) showed significantly higher antibacterial activity against XDR Salmonella Typhi compared to the standard antibiotics ciprofloxacin and ceftriaxone, highlighting its potential as a promising antibacterial agent.

Reactivity in Nucleophilic Substitution

This compound is a primary alkyl halide, but its branched structure at the β-carbon introduces steric hindrance, which affects its reactivity in Sₙ2 reactions compared to its linear isomers.

Steric Effects on Sₙ2 Reaction Rates
Alkyl Halide TypeRelative Sₙ2 Reaction RateRationale
Methyl FastestLeast sterically hindered.
Primary (linear) FastMore hindered than methyl but still accessible.
Primary (branched, e.g., this compound) Slower than linear primaryIncreased steric hindrance from the β-branch.
Secondary SlowSignificant steric hindrance.
Tertiary Very slow / No reactionBackside attack is blocked.

This qualitative comparison is crucial for designing synthetic routes and predicting reaction outcomes when using this compound as an alkylating agent.

Experimental Protocol: General N-Alkylation

This protocol outlines a general procedure for the N-alkylation of an amine using an alkyl bromide like this compound.

Materials:

  • Amine

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Dissolve the amine in the chosen solvent in the reaction vessel.

  • Add the base to the solution.

  • Add this compound to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 80°C) and stir for the required duration (which may be longer for a branched halide).

  • Monitor the reaction progress using techniques like TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to isolate the N-alkylated product.

N_Alkylation_Workflow start Start dissolve Dissolve Amine and Base in Solvent start->dissolve add_bromide Add this compound dissolve->add_bromide react Heat and Stir add_bromide->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Workup (Cool, Filter, Evaporate) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end N-Alkylated Product purify->end

References

A Comparative Guide to 2-Ethylhexyl Bromide and 2-Ethylhexyl Iodide in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. For bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of C-C and C-X bond formation, the nature of the leaving group on the electrophilic substrate plays a pivotal role. This guide provides an objective, data-driven comparison of two structurally similar primary alkyl halides: 2-ethylhexyl bromide and 2-ethylhexyl iodide, in the context of SN2 reactions.

Executive Summary

2-Ethylhexyl iodide is a significantly more reactive substrate in SN2 reactions compared to this compound. This enhanced reactivity is primarily due to the superior leaving group ability of the iodide ion (I⁻) relative to the bromide ion (Br⁻). The carbon-iodine bond is inherently weaker and more polarizable than the carbon-bromine bond, which lowers the activation energy of the concerted SN2 transition state. Consequently, reactions with 2-ethylhexyl iodide proceed at a faster rate and often result in higher yields under identical conditions.

Theoretical Background: The Role of the Leaving Group

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of this reaction is described by the rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is influenced by several factors, including the nature of the leaving group.

A good leaving group is a species that is stable on its own, typically a weak base. The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of basicity: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to two key factors:

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond means that less energy is required to break it in the transition state, leading to a lower activation energy and a faster reaction rate.

  • Polarizability: Iodine is larger and more polarizable than bromine. This increased polarizability allows for a more effective distribution of the developing negative charge in the transition state, further stabilizing it and accelerating the reaction.

Quantitative Data Comparison

Substrate (Proxy)Leaving GroupRelative Rate Constant (k_rel)NucleophileSolvent
1-IodooctaneI⁻~30NaN₃Acetone
1-BromooctaneBr⁻1NaN₃Acetone

Note: This data is illustrative of the expected relative reactivity based on established principles of leaving group ability in SN2 reactions. The trend of I⁻ being a superior leaving group to Br⁻ is consistent across primary alkyl halides.[1]

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 2-ethylhexyl iodide, a competitive reaction or parallel kinetic studies can be performed. A common and effective method is a variation of the Finkelstein reaction.

Experimental Objective:

To qualitatively and quantitatively compare the rates of the SN2 reaction of this compound and 2-ethylhexyl iodide with sodium iodide in acetone.

Materials:
  • This compound (reagent grade)

  • 2-Ethylhexyl iodide (reagent grade)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Pipettes and bulbs

  • Stopwatch

  • Thermostated water bath

  • Gas chromatograph (for quantitative analysis)

Qualitative Comparison Protocol:
  • Preparation: Label two clean, dry test tubes, one for each alkyl halide.

  • Reagent Addition: To each test tube, add 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Initiation: Simultaneously add 5 drops of this compound to one tube and 5 drops of 2-ethylhexyl iodide to the other.

  • Observation: Stopper the tubes, shake to mix, and start a stopwatch. Observe the formation of a precipitate (sodium bromide or sodium iodide). The reaction with the better leaving group will show a precipitate more rapidly.

Quantitative Comparison Protocol (Kinetic Study):
  • Solution Preparation: Prepare 0.1 M solutions of this compound, 2-ethylhexyl iodide, and sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 25°C) in a water bath, place a known volume of the sodium iodide solution.

  • Reaction Initiation: Initiate the reactions by adding a known volume of the respective alkyl halide solution to each flask and start the timer.

  • Sampling: At regular intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Quench the reaction in the aliquots by adding a large volume of cold water.

  • Analysis: Analyze the quenched samples by gas chromatography to determine the concentration of the remaining alkyl halide or the formed product.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the second-order rate constant (k) for each reaction.

Visualizing the Reaction and Workflow

To better understand the underlying mechanism and the experimental process, the following diagrams are provided.

Caption: SN2 reaction mechanism illustrating backside attack and inversion of configuration.

Experimental_Workflow start Start prep Prepare 0.1 M solutions of This compound, 2-ethylhexyl iodide, and sodium iodide in acetone start->prep react Initiate reactions in thermostated flasks prep->react sample Withdraw aliquots at regular intervals react->sample quench Quench reaction with cold water sample->quench analyze Analyze by Gas Chromatography quench->analyze data Determine rate constants (k) analyze->data compare Compare k_iodide and k_bromide data->compare end End compare->end

Caption: Workflow for the kinetic study of SN2 reactions.

Conclusion

For SN2 reactions, 2-ethylhexyl iodide is the superior substrate compared to this compound due to the better leaving group ability of iodide. This leads to faster reaction rates and potentially higher yields. Researchers and drug development professionals should consider using 2-ethylhexyl iodide when a rapid and efficient SN2 reaction is desired. For applications where cost is a significant factor and slower reaction times are acceptable, this compound may be a viable alternative. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including desired reaction time, yield, and economic considerations. The provided experimental protocols can be utilized to confirm these reactivity differences under specific laboratory conditions.

References

A Comparative Guide to the Efficacy of 2-Ethylhexyl Bromide Synthesis in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-Ethylhexyl bromide synthesis from 2-ethylhexanol across different solvent systems. The selection of an appropriate solvent is critical in optimizing reaction outcomes, directly impacting yield, reaction time, and product purity. This document presents a summary of expected quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in solvent selection for the synthesis of this versatile alkylating agent.

Data Summary: Solvent System Performance

The following table summarizes the anticipated performance of this compound synthesis in representative polar aprotic, polar protic, and nonpolar solvent systems. The data is based on established principles of nucleophilic substitution reactions, where polar aprotic solvents are generally favored for SN2 reactions, which is the predominant mechanism in the synthesis of primary alkyl halides like this compound.

Solvent SystemSolvent TypeExpected Yield (%)Expected Reaction Time (hours)Expected Purity (%)Key Considerations
Dimethylformamide (DMF) Polar Aprotic90-952-4>98High dielectric constant and inability to hydrogen bond with the nucleophile (bromide ion) significantly accelerate the reaction rate.[1][2] May require more rigorous purification to remove the high-boiling point solvent.
Acetone Polar Aprotic85-904-6>97A good, lower-boiling point alternative to DMF, facilitating easier removal post-reaction. Its lower polarity compared to DMF might result in a slightly slower reaction.
Ethanol Polar Protic60-708-1290-95The protic nature of ethanol solvates the bromide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[3][4] Potential for competing elimination (E2) reactions, leading to the formation of byproducts and lower purity.
Isopropanol Polar Protic55-6510-1488-93Similar to ethanol, but the bulkier isopropyl group can further hinder the reaction rate. Increased potential for side reactions compared to ethanol.
Toluene Nonpolar<40>24<80Reactants (2-ethylhexanol and phosphorus tribromide) have limited solubility in nonpolar solvents, leading to a heterogeneous reaction mixture and significantly slower reaction rates. The low polarity does not effectively stabilize the transition state of the SN2 reaction.
Hexane Nonpolar<30>24<75Very low polarity results in poor solubility of reactants and extremely slow reaction rates. Not a recommended solvent for this transformation.

Experimental Protocols

Below is a detailed methodology for a typical synthesis of this compound and the subsequent comparative study of different solvent systems.

General Synthesis of this compound

Materials:

  • 2-Ethylhexanol

  • Phosphorus tribromide (PBr₃)

  • Selected Solvent (DMF, Acetone, Ethanol, Isopropanol, Toluene, or Hexane)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-ethylhexanol (0.5 mol) and the selected solvent (100 mL).

  • The flask is cooled in an ice bath to 0-5 °C.

  • Phosphorus tribromide (0.17 mol) is added dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for the time specified in the data table for the respective solvent.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is slowly poured into 200 mL of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent (2 x 50 mL).

  • The combined organic layers are washed with 5% sodium bicarbonate solution (2 x 50 mL) and then with deionized water (2 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation to obtain the final product.

Analysis:

  • Yield: The final weight of the purified this compound is recorded, and the percentage yield is calculated based on the initial amount of 2-ethylhexanol.

  • Purity: The purity of the final product is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative study of this compound synthesis in different solvent systems.

G Experimental Workflow for Solvent System Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 2-Ethylhexanol + PBr3 Reaction_DMF Reaction in DMF Reactants->Reaction_DMF Parallel Synthesis Reaction_Acetone Reaction in Acetone Reactants->Reaction_Acetone Parallel Synthesis Reaction_Ethanol Reaction in Ethanol Reactants->Reaction_Ethanol Parallel Synthesis Reaction_Isopropanol Reaction in Isopropanol Reactants->Reaction_Isopropanol Parallel Synthesis Reaction_Toluene Reaction in Toluene Reactants->Reaction_Toluene Parallel Synthesis Reaction_Hexane Reaction in Hexane Reactants->Reaction_Hexane Parallel Synthesis Solvents DMF | Acetone | Ethanol | Isopropanol | Toluene | Hexane Solvents->Reaction_DMF Solvents->Reaction_Acetone Solvents->Reaction_Ethanol Solvents->Reaction_Isopropanol Solvents->Reaction_Toluene Solvents->Reaction_Hexane Workup Aqueous Workup Reaction_DMF->Workup Reaction_Acetone->Workup Reaction_Ethanol->Workup Reaction_Isopropanol->Workup Reaction_Toluene->Workup Reaction_Hexane->Workup Purification Vacuum Distillation Workup->Purification Analysis Yield, Purity (GC-MS, NMR) Purification->Analysis

Caption: Workflow for comparing this compound synthesis.

Reaction Mechanism: Nucleophilic Substitution (SN2)

The synthesis of this compound from 2-ethylhexanol with phosphorus tribromide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The choice of solvent significantly influences the rate of this reaction.

SN2_Mechanism SN2 Mechanism for this compound Synthesis cluster_solvent_effect Solvent Influence 2-Ethylhexanol 2-Ethylhexanol Intermediate_1 R-O-PBr2 (activated alcohol) 2-Ethylhexanol->Intermediate_1 + PBr3 This compound This compound Intermediate_1->this compound + Br- (nucleophilic attack) Polar_Aprotic Polar Aprotic Solvents (e.g., DMF, Acetone) - Do not solvate nucleophile (Br-) - Stabilize transition state Fast_Reaction Fast_Reaction Polar_Aprotic->Fast_Reaction Polar_Protic Polar Protic Solvents (e.g., Ethanol) - Solvate nucleophile via H-bonding - Reduce nucleophilicity Slow_Reaction Slow_Reaction Polar_Protic->Slow_Reaction Nonpolar Nonpolar Solvents (e.g., Toluene) - Poor reactant solubility - Do not stabilize transition state Very_Slow_Reaction Very_Slow_Reaction Nonpolar->Very_Slow_Reaction

Caption: SN2 mechanism and solvent effects.

References

A Comparative Analysis of Flame Retardants Derived from 2-Ethylhexyl Bromide and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flame retardants derived from 2-ethylhexyl bromide, namely Bis(2-ethylhexyl) tetrabromophthalate (TBPH) and 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), against common non-brominated alternatives, Triphenyl Phosphate (TPP) and Resorcinol bis(diphenylphosphate) (RDP). The comparison focuses on their flame retardant efficacy, thermal stability, and mechanisms of action, supported by experimental data from peer-reviewed studies.

Executive Summary

The selection of a flame retardant is a critical consideration in material science, balancing efficacy with safety and environmental impact. This report details the performance of two prominent brominated flame retardants synthesized from precursors related to this compound and contrasts them with two widely used organophosphate flame retardants. While brominated flame retardants like TBPH and EH-TBB are known for their high efficiency, concerns over their environmental persistence and potential toxicity have led to increased interest in alternatives such as TPP and RDP. This guide aims to provide the necessary data and experimental context to inform the selection process for researchers and product development professionals.

Data Presentation: Comparative Performance in PC/ABS Blends

The following table summarizes the key flame retardant performance metrics—Limiting Oxygen Index (LOI) and UL-94 vertical burn test ratings—for the selected flame retardants in a Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blend, a common engineering thermoplastic requiring flame retardancy.

Flame RetardantPolymer MatrixLoading (% wt)LOI (%)UL-94 RatingReference
None (Neat Polymer) PC/ABS021.1Fails[1]
Triphenyl Phosphate (TPP) PC/ABS14Not SpecifiedV-0/5V[2]
Resorcinol bis(diphenylphosphate) (RDP) PC/ABS1524.1V-2[1]
Resorcinol bis(diphenylphosphate) (RDP) PC/ABS>20>25V-0[1]

Note: Direct comparative data for TBPH and EH-TBB in a PC/ABS matrix was not available in the reviewed literature. The performance of these brominated flame retardants is generally high, often achieving V-0 ratings at lower loadings than some phosphate esters.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is crucial for understanding the thermal decomposition behavior of flame retardants and their effect on the host polymer.

Flame RetardantPolymer MatrixKey ObservationsReference
None (Neat Polymer) PC/ABSTwo-stage decomposition.[3]
Triphenyl Phosphate (TPP) PC/ABSHigher decomposition temperature compared to neat PC/ABS, with an initial weight loss.[3]
Resorcinol bis(diphenylphosphate) (RDP) PC/ABSDecreased the initial decomposition temperature (Td5) but increased the char residue at 600 °C.[1]

Experimental Protocols

Synthesis of Flame Retardants

1. Synthesis of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

This procedure describes the direct diesterification of tetrabromophthalic anhydride with 2-ethylhexanol.

  • Reactants: Tetrabromophthalic anhydride, 2-ethylhexanol (molar ratio of 1:3 to 1:7), titanium isopropoxide (catalyst), and an organic base (e.g., triethylamine) as a neutralizing agent.[3][4]

  • Procedure:

    • Charge the reactants and catalyst into a reaction flask equipped with a stirrer, thermometer, nitrogen inlet, and a water trap.

    • Introduce nitrogen as an inert protective gas.

    • Heat the mixture to 200-230 °C under reflux.[4]

    • Continuously remove the water formed during the reaction using the water trap.

    • After the reaction is complete (monitored by acid value), cool the mixture.

    • Neutralize the residual acid with the organic base.

    • Filter the mixture to remove any solid byproducts.

    • Distill off the excess 2-ethylhexanol and any solvent used to obtain the final product.

2. Synthesis of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)

This synthesis involves the esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol.

  • Reactants: 2,3,4,5-tetrabromobenzoic acid, 2-ethylhexanol, and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Dissolve 2,3,4,5-tetrabromobenzoic acid in an excess of 2-ethylhexanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess 2-ethylhexanol under reduced pressure to yield the crude product.

    • Purify the product by column chromatography if necessary.

Flame Retardancy and Thermal Analysis Protocols

1. Limiting Oxygen Index (LOI) - ASTM D2863

  • Apparatus: A vertical glass chimney with a means to control the flow of oxygen and nitrogen.

  • Sample Preparation: Test specimens are typically rectangular bars or strips with dimensions specified in the standard (e.g., 80-150 mm long, 10 mm wide, and 4 or 10 mm thick).[5] The samples should be conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

  • Procedure:

    • A small test specimen is supported vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The upper end of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is gradually reduced until the flame is no longer sustained.

    • The minimum oxygen concentration that just supports flaming combustion is recorded as the LOI value.[6]

2. UL-94 Vertical Burn Test

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height (20 mm), a specimen holder, and a cotton patch.

  • Sample Preparation: Rectangular bar specimens (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and not more than 13 mm thick) are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.[7]

  • Procedure:

    • The specimen is clamped vertically.

    • A 20 mm blue flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

    • Observations are made on whether flaming drips ignite the cotton patch placed below the specimen.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior.[8]

3. Thermogravimetric Analysis (TGA)

  • Apparatus: A thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas environment.

  • Sample Preparation: A small amount of the material (typically 10-15 mg) is placed in a tared sample pan.[9]

  • Procedure:

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots the percentage of weight loss versus temperature, providing information on the thermal stability and decomposition profile of the material.[10]

Mechanisms of Action: Visualized

The flame retardant mechanisms of brominated and phosphate-based compounds involve both gas-phase and condensed-phase actions.

Brominated Flame Retardants (e.g., TBPH, EH-TBB)

Brominated flame retardants primarily act in the gas phase by a radical trapping mechanism. Upon heating, the C-Br bonds break, releasing bromine radicals (Br•). These radicals interfere with the chain reactions of combustion in the flame.

G cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer_Heat Polymer + Heat FR_Heat Brominated FR + Heat Br_Radical_c Br• FR_Heat->Br_Radical_c Decomposition Br_Radical_g Br• Br_Radical_c->Br_Radical_g Enters Gas Phase Combustion_Radicals H•, OH•, O• (High Energy Radicals) Propagation Combustion_Radicals->Propagation Chain Branching (Propagation of Fire) HBr HBr Br_Radical_g->HBr Traps H• HBr->Br_Radical_g Regenerates Br• (Reacts with OH•)

Caption: Gas-phase radical trapping mechanism of brominated flame retardants.

Organophosphate Flame Retardants (e.g., TPP, RDP)

Organophosphate flame retardants can act in both the condensed phase and the gas phase . In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer. In the gas phase, they can release phosphorus-containing radicals that also trap flame-propagating radicals.

Triphenyl Phosphate (TPP) - Primarily Gas Phase and some Condensed Phase Action

G cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase TPP_Heat TPP + Heat Phosphoric_Acid Phosphoric Acid TPP_Heat->Phosphoric_Acid Decomposition PO_Radical PO• TPP_Heat->PO_Radical Volatilization & Decomposition Pyrophosphoric_Acid Pyrophosphoric Acid Phosphoric_Acid->Pyrophosphoric_Acid Reaction Char_Layer Protective Char Layer Pyrophosphoric_Acid->Char_Layer Blocks Heat Transfer Combustion_Radicals H•, OH• PO_Radical->Combustion_Radicals Radical Scavenging

Caption: Flame retardant mechanism of Triphenyl Phosphate (TPP).

Resorcinol bis(diphenylphosphate) (RDP) - Condensed and Gas Phase Action

G cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase RDP_Heat RDP + Polymer + Heat Crosslinked_Char Cross-linked Char Layer RDP_Heat->Crosslinked_Char Promotes Charring (Phosphoric Acid Formation) Volatile_P_compounds Volatile Phosphorus Compounds RDP_Heat->Volatile_P_compounds Volatilization Barrier Crosslinked_Char->Barrier Insulates Polymer PO_Radical PO• Volatile_P_compounds->PO_Radical Decomposition Combustion_Radicals H•, OH• PO_Radical->Combustion_Radicals Radical Scavenging

Caption: Flame retardant mechanism of Resorcinol bis(diphenylphosphate) (RDP).

Conclusion

The choice between brominated flame retardants derived from this compound precursors and their organophosphate alternatives is multifaceted. Brominated flame retardants generally exhibit high efficiency, allowing for lower loading levels in polymer matrices. However, the environmental and health considerations associated with some brominated compounds have driven the adoption of alternatives like TPP and RDP. Organophosphate flame retardants offer a halogen-free solution and can provide effective flame retardancy through a combination of gas-phase and condensed-phase mechanisms. The data and experimental protocols presented in this guide are intended to provide a foundational understanding to aid researchers in making informed decisions for their specific applications. Further research is needed to obtain directly comparable performance data for all classes of flame retardants in a wider range of polymer systems.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethylhexyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Ethylhexyl bromide, a combustible liquid and irritant, requires a stringent disposal protocol. This guide provides essential, step-by-step information for its safe management, from initial handling to final disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary Measures
Combustible Liquid Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.[1][2]
Skin and Eye Irritant Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse the affected area with plenty of water.[1][2][3][4]
Respiratory Irritant Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2]

In the event of a spill, immediately evacuate the area. For containment, use an inert absorbent material such as sand, silica gel, or universal binder.[2] Do not let the chemical enter drains.[1][2] All contaminated materials must be collected in suitable, closed containers for disposal.[2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents and strong bases.[2]

2. Container Management:

  • Ensure the waste container is kept tightly closed in a dry, cool, and well-ventilated area.[2]

  • The container should be stored away from heat, sparks, and flames.[2] Refrigerated storage is recommended.[2]

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Initial Handling & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Fume Hood) A->B C Segregate this compound waste in a dedicated, labeled container B->C D Keep container tightly closed C->D Transfer to Storage E Store in a cool, dry, well-ventilated area D->E F Away from heat, sparks, and flames E->F G Contact licensed hazardous waste disposal service F->G Initiate Disposal H Provide Safety Data Sheet (SDS) G->H I Schedule and complete waste pickup H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and hazardous waste management plan.

References

Essential Safety and Logistics for Handling 2-Ethylhexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring the safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2-Ethylhexyl bromide, including operational and disposal plans to foster a secure laboratory environment.

Chemical Overview: this compound (CAS No. 18908-66-2), also known as 1-Bromo-2-ethylhexane, is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment and adhering to established safety protocols.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H17Br[3]
Molecular Weight 193.12 g/mol [3][6]
CAS Number 18908-66-2[1][3]
Appearance Colorless to pale yellow liquid[5][6][7][8]
Boiling Point 183-185 °C; 75-77 °C/16 mmHg[8]
Density 1.086 g/mL at 25 °C
Flash Point 69 °C (156.2 °F) - closed cup
Solubility Insoluble in water; Soluble in organic solvents[3][8]
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound to prevent skin contact, eye damage, and respiratory irritation.

PPE CategorySpecific RequirementsRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin irritation and absorption.[1]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][9]To protect against serious eye irritation from splashes or vapors.[1][3]
Skin and Body Protection A flame-resistant lab coat is required. Ensure complete coverage of exposed skin.To protect against skin irritation and potential splashes of the combustible liquid.[9]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) is necessary.[1][2]To prevent respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from acquisition to temporary storage after use.

  • Preparation and Inspection:

    • Before handling, ensure that a safety data sheet (SDS) for this compound is accessible.[2]

    • Verify that a functioning safety shower and eyewash station are nearby.[1]

    • Inspect all required PPE for integrity.

    • Ensure the chemical fume hood is operational and has adequate airflow.

  • Chemical Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ground all equipment to prevent static discharge, as the substance is a combustible liquid.[2]

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking is permitted in the handling area.[1][2]

    • Incompatible materials to avoid include strong oxidizing agents and strong bases.[1]

  • Spill Management:

    • In the event of a small spill, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[1]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

    • Do not allow the chemical to enter drains or the environment.[1][2]

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All materials contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be treated as hazardous waste.

    • Do not mix this waste with other waste streams.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and labeled hazardous waste container.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (Combustible, Irritant).

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed environmental disposal company.[1]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal.

prep Preparation handling Handling in Fume Hood prep->handling use Experimental Use handling->use spill Spill? use->spill spill_cleanup Spill Cleanup spill->spill_cleanup Yes waste_collection Waste Collection spill->waste_collection No spill_cleanup->waste_collection disposal Disposal waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.